Tovinontrine
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
3D Structure
特性
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNPYYVGANHRJ-GDBMZVCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062661-53-2 | |
| Record name | Tovinontrine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMR-687 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOVINONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tovinontrine: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). Initially developed for the treatment of hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia, its clinical development has pivoted to focus on heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream signaling pathways it modulates, and a summary of key preclinical and clinical findings. Experimental protocols for pivotal assays are described, and quantitative data are presented in structured tables for clarity. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
This compound is a pharmacologically significant molecule due to its high selectivity for PDE9, an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound elevates intracellular cGMP levels, a second messenger implicated in a multitude of physiological processes, including vasodilation, inflammation, and erythropoiesis.[2] Initially, the therapeutic hypothesis for this compound in SCD and β-thalassemia was centered on the potential of increased cGMP to induce fetal hemoglobin (HbF) production, reduce vaso-occlusive crises (VOCs), and improve red blood cell health.[3] However, after disappointing results in Phase 2b trials, the focus of this compound's development shifted to heart failure, where augmenting cGMP signaling via the natriuretic peptide pathway is a clinically validated therapeutic strategy.
Core Mechanism of Action: PDE9 Inhibition
The primary mechanism of action of this compound is the competitive inhibition of phosphodiesterase-9 (PDE9). PDE9 is a cGMP-specific phosphodiesterase, meaning it selectively hydrolyzes cGMP to 5'-GMP, thus terminating its signaling activity. By binding to the catalytic site of PDE9, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.
Potency and Selectivity
Preclinical studies have demonstrated that this compound is a potent and highly selective inhibitor of PDE9. In a radiometric assay using recombinant human PDE enzymes, this compound exhibited the following IC50 values:
| Enzyme | IC50 (nM) |
| PDE9A1 | 8.19 |
| PDE9A2 | 9.99 |
This compound's selectivity for PDE9 is a key feature, minimizing off-target effects. It has been shown to be over 800-fold more potent for PDE9A than for other PDE families, including PDE1A3, PDE1B, PDE1C, and PDE5A2.
Downstream Signaling Pathways
The elevation of intracellular cGMP by this compound initiates a cascade of downstream signaling events that vary depending on the cell type.
In Hematopoietic Cells (Sickle Cell Disease and β-Thalassemia)
In the context of hemoglobinopathies, the proposed mechanism of this compound involved the multifaceted roles of cGMP in erythrocytes and their progenitors.
The key downstream effects in this pathway include:
-
Induction of Fetal Hemoglobin (HbF): Increased cGMP signaling is believed to stimulate the expression of γ-globin, a component of HbF, through the activation of specific erythroid transcription factors.[2]
-
Improved Red Blood Cell (RBC) Health: cGMP can lead to reduced sickling of red blood cells in SCD.
-
Vasodilation: cGMP promotes the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow.[4]
-
Reduced Inflammation and Adhesion: cGMP signaling can decrease the expression of adhesion molecules on endothelial cells and leukocytes, reducing the inflammation and cell adhesion that contribute to vaso-occlusive crises in SCD.
In Cardiomyocytes (Heart Failure)
In the context of heart failure, this compound's mechanism is centered on augmenting the natriuretic peptide (NP) signaling pathway in cardiomyocytes.
The key downstream effects in this pathway include:
-
Anti-hypertrophic and Anti-fibrotic Effects: cGMP, through the activation of Protein Kinase G (PKG), can counteract pathological cardiac remodeling by inhibiting hypertrophic and fibrotic signaling pathways.[5]
-
Vasodilation: Similar to its effects in the vasculature, cGMP promotes vasodilation, which can reduce cardiac preload and afterload.
-
Cardioprotection: cGMP signaling has been shown to have direct cardioprotective effects, including reducing apoptosis and oxidative stress.[6]
Experimental Protocols
Radiometric PDE9 Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE9.
Principle: The assay measures the conversion of radiolabeled [3H]-cGMP to [3H]-5'-GMP by the PDE9 enzyme. The inhibitor's potency is determined by its ability to reduce the amount of [3H]-5'-GMP formed.
Materials:
-
Recombinant human PDE9 enzyme
-
[3H]-cGMP (radiolabeled substrate)
-
5'-nucleotidase (from snake venom, to convert [3H]-5'-GMP to [3H]-guanosine)
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, PDE9 enzyme, and varying concentrations of the test compound (this compound).
-
Initiation: Start the reaction by adding a solution containing a fixed concentration of [3H]-cGMP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling) or by adding a stop solution.
-
Conversion to Nucleoside: Add 5'-nucleotidase to the reaction mixture and incubate to convert the [3H]-5'-GMP product to [3H]-guanosine.
-
Separation: Apply the reaction mixture to an anion exchange resin column. The unreacted [3H]-cGMP and the [3H]-5'-GMP intermediate will bind to the resin, while the neutral [3H]-guanosine will pass through.
-
Quantification: Collect the eluate containing [3H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Summary of Clinical Trial Data
This compound has been evaluated in several clinical trials for different indications.
Sickle Cell Disease (Ardent Trial - Phase 2b)
The Ardent trial was a randomized, double-blind, placebo-controlled study in adult patients with SCD. The primary endpoint was the annualized rate of vaso-occlusive crises (VOCs).
| Endpoint | High-Dose this compound | Placebo | p-value |
| Median Annualized VOC Rate | 1.89 | 2.02 | NS |
| Fetal Hemoglobin (HbF) Response (>3% increase) | No significant difference | - | NS |
Outcome: The trial did not meet its primary endpoint, showing no significant difference in the annualized rate of VOCs between the high-dose this compound group and the placebo group.[7] Based on these results, the development of this compound for SCD was discontinued.[7]
β-Thalassemia (Forte Trial - Phase 2b)
The Forte trial was a randomized, double-blind, placebo-controlled study in adult patients with β-thalassemia. The trial evaluated both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) cohorts.
| Endpoint | This compound (High and Low Dose) | Placebo |
| TDT Cohort | ||
| Transfusion Burden Reduction | No meaningful benefit | - |
| NTDT Cohort | ||
| Improvement in Disease-Related Biomarkers (including Total Hemoglobin) | No meaningful improvement | - |
Outcome: The Forte trial also failed to demonstrate a meaningful clinical benefit in either the TDT or NTDT cohorts.[8] Consequently, the development of this compound for β-thalassemia was also discontinued.[8]
Heart Failure (Ongoing Phase 2 Trials)
This compound is currently being investigated in Phase 2 clinical trials for the treatment of heart failure with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF).[9][10]
Primary Endpoint: The primary endpoint for these trials is the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels from baseline to week 12.[11] NT-proBNP is a well-established biomarker for the diagnosis and prognosis of heart failure.
Rationale: The rationale for using this compound in heart failure is to enhance the beneficial effects of the natriuretic peptide system, which is often impaired in this condition. By inhibiting PDE9, this compound is expected to increase cGMP levels in cardiomyocytes, leading to improvements in cardiac function and a reduction in NT-proBNP levels.
Conclusion
This compound is a potent and selective PDE9 inhibitor that effectively increases intracellular cGMP levels. While its initial development for sickle cell disease and β-thalassemia was halted due to a lack of clinical efficacy in Phase 2b trials, its mechanism of action holds promise for the treatment of heart failure. The ongoing Phase 2 trials will provide crucial data on the potential of this compound to modulate the natriuretic peptide signaling pathway and improve outcomes for patients with heart failure. The information presented in this guide provides a detailed technical overview of this compound's mechanism of action to support further research and development in this area.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Nitric Oxide-cGMP Signaling Stimulates Erythropoiesis through Multiple Lineage-Specific Transcription Factors: Clinical Implications and a Novel Target for Erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 4. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - A friend within the heart: natriuretic peptide receptor signaling [jci.org]
- 6. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. Imara Left Reassessing After Sickle Cell and Beta-Thalassemia Trials Disappoint - BioSpace [biospace.com]
- 9. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Preclinical Pharmacology of Tovinontrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] Initially investigated for hematological disorders such as sickle cell disease (SCD) and beta-thalassemia, its development focus has shifted to cardiovascular conditions, specifically heart failure.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its early-stage evaluation.
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of PDE9.[1][2][3] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation, inflammation, and cellular proliferation.[1][5] By inhibiting PDE9, this compound leads to an accumulation of intracellular cGMP, thereby potentiating the downstream signaling pathways of nitric oxide (NO) and natriuretic peptides.[5][6] This mechanism is believed to underlie its therapeutic potential in conditions characterized by impaired cGMP signaling.
Signaling Pathway of this compound's Action
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 3. Imara Announces Interim Analysis Data from Forte Phase 2b Clinical Trial of this compound (IMR-687) in Transfusion-Dependent Subjects with Beta-thalassemia - BioSpace [biospace.com]
- 4. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 5. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 6. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Tovinontrine (IMR-687): A Technical Overview of its Discovery, Synthesis, and Therapeutic Exploration
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical investigation of Tovinontrine (IMR-687), a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9). Developed initially for the treatment of hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia, its therapeutic potential has also been explored in heart failure. This document is intended for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of this compound was predicated on the therapeutic potential of modulating the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In conditions like SCD and β-thalassemia, reduced cGMP levels are associated with a cascade of pathophysiological events, including impaired blood flow, inflammation, and increased cell adhesion.[1] The enzyme phosphodiesterase-9 (PDE9) selectively degrades cGMP. Therefore, inhibiting PDE9 was identified as a promising strategy to elevate intracellular cGMP levels, potentially mitigating disease pathology.
The primary therapeutic hypothesis for hemoglobinopathies was that increased cGMP could reactivate the production of fetal hemoglobin (HbF).[1] Elevated HbF levels are known to be beneficial in both SCD and β-thalassemia, as HbF can interfere with the polymerization of sickle hemoglobin and compensate for the reduced production of adult hemoglobin.[1] this compound was designed as a highly selective and potent PDE9 inhibitor to achieve this effect.[2]
Mechanism of Action
This compound functions as a competitive inhibitor of the PDE9 enzyme. PDE9 is responsible for the hydrolysis of cGMP to its inactive form, 5'-guanosine monophosphate. By blocking the catalytic activity of PDE9, this compound leads to an accumulation of intracellular cGMP. This increase in cGMP is believed to exert its therapeutic effects through multiple downstream pathways. In the context of hemoglobinopathies, this includes the activation of signaling cascades that lead to increased transcription of the gamma-globin gene, a key component of HbF.[3] The multimodal action of this compound is thought to impact red blood cells, white blood cells, and the vascular endothelium.
dot
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 3. NOVEL DISEASE-MODIFYING AGENTS - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of Tovinontrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] Initially developed for the treatment of sickle cell disease (SCD) and beta-thalassemia, its mechanism of action revolves around the potentiation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][4] PDE9 is the primary enzyme responsible for the degradation of cGMP.[1][2] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels, which in turn is associated with various beneficial downstream effects, including the reactivation of fetal hemoglobin (HbF) production.[4][5][6] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, and providing methodologies for key experimental assays.
Data Presentation
Biochemical Activity
This compound demonstrates high potency and selectivity for PDE9A. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of phosphodiesterase enzymes.
| Enzyme Target | IC₅₀ (nM) | Fold Selectivity vs. PDE9A1 |
| PDE9A1 | 8.19[7] | 1 |
| PDE9A2 | 9.99[7] | ~1.2 |
| PDE1A3 | 88,400[7] | >10,800 |
| PDE1B | 8,480[7] | >1,035 |
| PDE1C | 12,200[7] | >1,490 |
| PDE5A | 81,900[7] | >10,000 |
Data presented as the mean of multiple experiments. The selectivity is calculated relative to the IC₅₀ value for PDE9A1.
Cellular Activity
In cellular assays, this compound has been shown to increase intracellular cGMP levels and induce the expression of fetal hemoglobin (HbF).
| Cell Line | Assay | Endpoint | Result |
| K562 (human erythroleukemic cells) | cGMP Accumulation | cGMP Levels | Dose-dependent increase[7] |
| K562 (human erythroleukemic cells) | HbF Induction | HbF Protein Levels | Dose-dependent increase[7] |
| Primary CD34+ progenitor-derived erythroblasts (from SCD patients) | F-cell Induction | Percentage of HbF-positive cells | Significant increase[8] |
Experimental Protocols
PDE9 Enzyme Inhibition Assay (Radiometric)
This protocol outlines a method to determine the IC₅₀ of this compound against recombinant human PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and the PDE9A enzyme.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop buffer or by heat inactivation.
-
Add snake venom nucleotidase to convert the [³H]-GMP product to [³H]-guanosine.
-
Transfer the reaction mixture to tubes containing an anion exchange resin slurry. The resin will bind the unreacted [³H]-cGMP, while the [³H]-guanosine product remains in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Intracellular cGMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on intracellular cGMP levels in a cellular context.
Materials:
-
K562 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer
-
Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit
-
Plate reader
Procedure:
-
Seed K562 cells in a multi-well plate and culture overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 6 hours).[1]
-
Lyse the cells using the lysis buffer provided in the cGMP ELISA kit.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the cell lysate competes with a labeled cGMP for binding to a limited number of anti-cGMP antibody-coated wells.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the cGMP concentration in each sample based on a standard curve generated with known cGMP concentrations.
-
Express the results as fold-change in cGMP levels compared to vehicle-treated cells.
Fetal Hemoglobin (HbF) Induction Assay
This protocol details a method to assess the ability of this compound to induce HbF expression in erythroid cells.
Materials:
-
K562 cells or primary CD34+ progenitor-derived erythroblasts
-
Cell culture medium
-
This compound
-
For K562 cells: Commercial HbF ELISA kit
-
For primary cells: Fluorescently labeled antibodies against Glycophorin A (GPA), Band 3, and HbF; Fixation and permeabilization buffers
-
Flow cytometer
Procedure for K562 Cells (ELISA):
-
Seed K562 cells and treat with a range of this compound concentrations for 72 hours.[1]
-
Harvest the cells and prepare cell lysates.
-
Quantify the total protein concentration in each lysate.
-
Perform the HbF ELISA according to the manufacturer's instructions to measure the amount of HbF in each lysate.
-
Normalize the HbF levels to the total protein concentration and express the results as fold-change relative to vehicle-treated cells.
Procedure for Primary Erythroblasts (Flow Cytometry):
-
Culture CD34+ progenitor cells in a two-phase liquid culture system to induce erythroid differentiation.
-
Treat the differentiating erythroblasts with this compound at various concentrations.
-
Harvest the cells and stain for cell surface markers (e.g., GPA, Band 3) to identify the erythroid population.
-
Fix and permeabilize the cells.
-
Stain for intracellular HbF using a fluorescently labeled anti-HbF antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of HbF-positive cells (F-cells) within the erythroid population.[1]
Cytokine Inhibition Assay
This protocol provides a general framework for evaluating the potential of this compound to inhibit the production of pro-inflammatory cytokines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or another pro-inflammatory stimulus
-
This compound
-
Commercial ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
Plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood or culture the chosen immune cell line.
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.[9][10]
-
Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via the cGMP signaling pathway.
Experimental Workflow for PDE9 Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound using a radiometric PDE9 inhibition assay.
Logical Relationship for Cellular Assays
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A Cell-Based High-Throughput Screen for Novel Chemical Inducers of Fetal Hemoglobin for Treatment of Hemoglobinopathies | PLOS One [journals.plos.org]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tovinontrine's Effect on Downstream cGMP Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). The primary mechanism of action of this compound is the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels by preventing its degradation by PDE9. This accumulation of cGMP is hypothesized to activate downstream signaling pathways, primarily through cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that mediate the drug's therapeutic effects. This technical guide provides a comprehensive overview of the known effects of this compound on the cGMP signaling pathway, summarizing key preclinical data and outlining relevant experimental methodologies. While direct quantitative data on the downstream phosphorylation of specific PKG targets by this compound is limited in publicly available literature, this guide extrapolates the expected mechanistic consequences based on the established role of the cGMP-PKG pathway.
Introduction to this compound and the cGMP Signaling Pathway
This compound is an investigational drug that has been evaluated for the treatment of sickle cell disease (SCD), beta-thalassemia, and heart failure.[1][2] Its therapeutic rationale is centered on the modulation of the nitric oxide (NO)-cGMP signaling pathway.
The cGMP signaling cascade is a crucial intracellular pathway involved in regulating various physiological processes, including vasodilation, inflammation, and cell proliferation. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO). The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP.
PDE9 is a cGMP-specific PDE with a high affinity for its substrate.[3][4] By selectively inhibiting PDE9, this compound effectively increases the intracellular concentration of cGMP, thereby amplifying the downstream signaling effects. The primary effector of cGMP is Protein Kinase G (PKG), a serine/threonine kinase that, upon activation by cGMP, phosphorylates a variety of downstream protein targets.
This compound's Mechanism of Action: A Visual Representation
The core mechanism of this compound involves the inhibition of PDE9, leading to an increase in cGMP and subsequent activation of PKG. This signaling cascade is depicted in the following diagram.
Quantitative Data on this compound's Effects
While comprehensive quantitative data on the entire downstream signaling cascade of this compound is not fully available in the public domain, preclinical studies have provided key insights into its activity and effects.
In Vitro PDE9 Inhibition
This compound has been demonstrated to be a highly potent and selective inhibitor of PDE9A.
| Parameter | Value | Reference |
| PDE9A IC50 | 1 nM | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Preclinical Effects in Sickle Cell Disease Models
Studies in cellular and animal models of sickle cell disease have demonstrated the downstream biological effects of this compound, which are presumed to be mediated by the cGMP-PKG pathway.
| Biomarker | Effect of this compound (IMR-687) | Cell/Animal Model | Reference |
| Fetal Hemoglobin (HbF) | Increased expression | K562 erythroid cell line | [3][4] |
| F-cells (% of RBCs with HbF) | Increased percentage | Erythroid cells from SCD patients | [3] |
| Red Blood Cell (RBC) Sickling | Reduced sickling | Townes transgenic mouse model of SCD | [3][4] |
| Immune Cell Activation | Reduced activation | Townes transgenic mouse model of SCD | [4] |
| Microvascular Stasis | Reduced stasis | Townes transgenic mouse model of SCD | [3][4] |
Downstream cGMP Targets: PKG and VASP
The primary downstream effector of cGMP is Protein Kinase G (PKG) . Activated PKG phosphorylates a number of substrate proteins, leading to various cellular responses. One of the key substrates of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP) .
VASP is involved in the regulation of actin dynamics, cell adhesion, and platelet aggregation. Phosphorylation of VASP by PKG at specific serine residues (e.g., Ser239) is a well-established marker of PKG activity and is associated with inhibitory effects on platelet aggregation and smooth muscle contraction.[5][6]
Although direct quantitative data on this compound-induced PKG activation and VASP phosphorylation are not available in published literature, it is the presumed mechanism through which this compound exerts its effects on red blood cells, white blood cells, and the vasculature.[1][2]
Experimental Protocols
Detailed experimental protocols from this compound-specific preclinical studies are not publicly available. However, standard methodologies for assessing the key steps in the cGMP signaling pathway are well-established.
Measurement of Intracellular cGMP Levels
Principle: Competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying intracellular cGMP.
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for a specified duration. A positive control (e.g., a nitric oxide donor) can be used to stimulate cGMP production.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
cGMP Quantification: Use a commercial cGMP ELISA kit. The assay involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of anti-cGMP antibody binding sites. The amount of signal is inversely proportional to the concentration of cGMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the cGMP concentration in the samples by interpolating from the standard curve.
Assessment of VASP Phosphorylation
Principle: Western blotting using phospho-specific antibodies is a standard technique to detect the phosphorylation of VASP at specific sites.
Generalized Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Protein Extraction: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239). Subsequently, use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total VASP or a housekeeping protein like GAPDH).
Conclusion and Future Directions
This compound is a selective PDE9 inhibitor that elevates intracellular cGMP levels. Preclinical studies have demonstrated its potential to modulate disease-relevant pathways in sickle cell disease. The downstream effects of this compound are believed to be mediated through the activation of PKG and the subsequent phosphorylation of its target proteins, such as VASP.
While direct quantitative evidence for this compound's impact on PKG activity and VASP phosphorylation is not yet publicly available, the established understanding of the cGMP signaling pathway provides a strong rationale for this mechanism. Future research, including detailed preclinical pharmacological studies and the analysis of clinical trial samples, will be crucial to fully elucidate the downstream molecular effects of this compound and to confirm the engagement of the PKG-VASP signaling axis. Such studies will provide a more complete picture of this compound's mechanism of action and could inform the development of next-generation PDE9 inhibitors.
References
- 1. Imara Reports Favorable Preclinical And Phase I Data On IMR-687 In Sickle Cell Disease - BioSpace [biospace.com]
- 2. globalgenes.org [globalgenes.org]
- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 4. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Tovinontrine (Tofimilast): A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine, also known as Tofimilast, is an investigational, orally administered, selective phosphodiesterase type 4 (PDE4) inhibitor. Its primary mechanism of action involves the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This upregulation of cAMP has been shown to modulate the activity of various inflammatory cells, suggesting its therapeutic potential in treating immune-mediated inflammatory diseases such as psoriasis and atopic dermatitis. This compound is being developed as a topical treatment for atopic dermatitis and an oral treatment for psoriasis.
Mechanism of Action: PDE4 Inhibition
This compound selectively targets and inhibits the PDE4 enzyme, a key regulator of intracellular signaling pathways in inflammatory cells. PDE4 metabolizes cAMP, and its inhibition by this compound results in elevated intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This cascade of events leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-17, IL-23, and interferon-gamma, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10.
Caption: Signaling pathway of this compound via PDE4 inhibition.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated through its inhibitory activity on PDE4 subtypes and its impact on inflammatory biomarkers in clinical studies.
In Vitro Inhibitory Activity
This compound has demonstrated potent and selective inhibition of PDE4, particularly the PDE4B subtype, which is predominantly involved in inflammation.
| Parameter | Value | Description |
| PDE4B IC50 | 2.7 nM | The half maximal inhibitory concentration against the PDE4B enzyme. |
Data sourced from preclinical evaluations.
Clinical Pharmacodynamic Effects
In a Phase 2b clinical trial (NCT03206923) involving patients with moderate to severe psoriasis, oral administration of this compound led to significant dose-dependent reductions in key inflammatory biomarkers.
| Biomarker | Change from Baseline (at Week 12) |
| IL-17A | Significant reduction |
| IL-17F | Significant reduction |
| IL-23 | Significant reduction |
These changes correlate with the drug's mechanism of action on the inflammatory cascade.
Pharmacokinetics
The pharmacokinetic profile of oral this compound was characterized in a Phase 2b, randomized, double-blind, placebo-controlled study in patients with moderate to severe plaque psoriasis.
| Parameter | 15 mg BID | 30 mg BID | 45 mg BID | 60 mg BID |
| Cmax (ng/mL) | 103 | 204 | 338 | 390 |
| AUC0-12h (ng*h/mL) | 536 | 1140 | 1810 | 2150 |
| Tmax (h) | ~2.0 | ~2.0 | ~2.0 | ~2.0 |
| Apparent Half-life (h) | ~4.8 | ~5.1 | ~5.1 | ~5.5 |
Data represents geometric mean values at steady state. Cmax: Maximum plasma concentration; AUC0-12h: Area under the plasma concentration-time curve from 0 to 12 hours; Tmax: Time to reach Cmax. BID: twice daily.
The results indicate that this compound exhibits dose-proportional increases in exposure (Cmax and AUC) at doses up to 45 mg twice daily. The absorption is relatively rapid, with peak plasma concentrations achieved approximately 2 hours after oral administration.
Experimental Protocols
Pharmacokinetic Analysis Protocol
The pharmacokinetic parameters of this compound were determined from blood samples collected during a multi-dose clinical trial.
Caption: General workflow for clinical pharmacokinetic analysis.
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study was conducted. Patients received one of four doses of this compound or a placebo twice daily for 12 weeks.
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-specified time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose) on Day 1 and at Week 4 to assess steady-state concentrations.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity for the analyte in a biological matrix.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) from the plasma concentration-time data. Software such as Phoenix® WinNonlin® is typically used for such analyses.
Pharmacodynamic (Biomarker) Analysis Protocol
-
Sample Collection: Skin biopsy samples were collected from patients with psoriasis at baseline and at Week 12 of the treatment period.
-
Sample Processing: The biopsy samples were processed to extract messenger RNA (mRNA).
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the expression levels of specific genes associated with the psoriasis inflammatory pathway, including those for IL-17A, IL-17F, and IL-23.
-
Data Analysis: The change in mRNA expression levels from baseline to Week 12 was calculated and compared between the this compound treatment groups and the placebo group to determine the drug's effect on these pharmacodynamic biomarkers.
Tovinontrine's Selectivity for PDE9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] PDE9 is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, where it specifically hydrolyzes cGMP.[1][2][3] By inhibiting PDE9, this compound elevates intracellular cGMP levels, a mechanism that has been explored for its therapeutic potential in a variety of conditions, including hematological disorders like sickle cell disease and beta-thalassemia, as well as cardiovascular diseases such as heart failure.[1][2][3] This technical guide provides an in-depth overview of the selectivity profile of this compound for PDE9 over other phosphodiesterases, details the experimental methodologies used to determine this selectivity, and visualizes the relevant biological pathways and experimental workflows.
The cGMP Signaling Pathway and the Role of PDE9
The cGMP signaling pathway plays a crucial role in various physiological processes, including vasodilation, inflammation, and cellular proliferation. The intracellular concentration of cGMP is tightly regulated by its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs). PDE9 is a cGMP-specific PDE, meaning it has a high affinity and specificity for cGMP as its substrate.
Selectivity Profile of this compound
The therapeutic efficacy and safety of a PDE inhibitor are critically dependent on its selectivity for the target PDE isoform. Off-target inhibition of other PDEs can lead to undesirable side effects. This compound has been demonstrated to be a highly selective inhibitor of PDE9.
Quantitative Data on this compound's Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human recombinant PDE enzymes. The data is sourced from a pivotal preclinical study by McArthur et al. (2020).
| Phosphodiesterase (PDE) Isoform | This compound IC50 |
| PDE9A1 | 8.19 nM |
| PDE9A2 | 9.99 nM |
| PDE1A3 | 88.4 µM |
| PDE1B | 8.48 µM |
| PDE1C | 12.2 µM |
| PDE5A2 | 81.9 µM |
| Other 27 PDE enzymes (including PDE4 and PDE10) | No significant inhibition |
Table 1: In vitro selectivity of this compound for various PDE isoforms. Data extracted from McArthur et al., 2020.
As the data indicates, this compound exhibits potent inhibition of PDE9A1 and PDE9A2 in the nanomolar range. In contrast, its inhibitory activity against other PDE isoforms is significantly weaker, with IC50 values in the micromolar range, demonstrating a selectivity of over 800-fold for PDE9A over other tested PDEs.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible in vitro assays. The following sections detail the methodologies for key experiments cited in the characterization of this compound.
In Vitro PDE Enzyme Inhibition Assay (Radiometric Method)
The IC50 values for this compound against a panel of 33 recombinant human PDE enzymes were determined using a radiometric assay.
Principle: This assay measures the enzymatic activity of a specific PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]cGMP) to its corresponding linear monophosphate (e.g., [3H]5'-GMP). The inhibitory effect of a compound is determined by its ability to reduce the rate of this conversion.
Materials:
-
Recombinant human PDE enzymes
-
[3H]cGMP (radiolabeled substrate)
-
This compound (test compound)
-
Assay buffer (specific to each PDE isoform)
-
Scintillation cocktail
-
Microplates
-
Scintillation counter
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Reaction Setup: In a microplate, the recombinant PDE enzyme, assay buffer, and varying concentrations of this compound or vehicle control are combined.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the [3H]cGMP substrate.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for enzymatic activity.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent.
-
Separation: The product ([3H]5'-GMP) is separated from the unreacted substrate ([3H]cGMP) using methods such as ion-exchange chromatography or precipitation.
-
Quantification: The amount of [3H]5'-GMP produced is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for PDE9 Inhibition
Fluorescence polarization is a common, non-radioactive method used for high-throughput screening of PDE inhibitors.
Principle: This assay is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cGMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE9 hydrolyzes the cGMP, the resulting fluorescently labeled 5'-GMP binds to a larger binding agent, leading to a slower rotation and an increase in fluorescence polarization. Inhibitors of PDE9 prevent this change.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Binding agent (specific for 5'-GMP)
-
This compound (test compound)
-
Assay buffer
-
Black, low-volume microplates
-
Fluorescence polarization plate reader
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Mixture Preparation: In each well of a microplate, add the PDE9A enzyme and the test compound at various concentrations.
-
Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the binding agent to each well to stop the reaction and bind to the FAM-5'-GMP product.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Logical Relationship of this compound's Selectivity
The high selectivity of this compound for PDE9 is a key attribute that underpins its therapeutic potential and favorable safety profile. This selectivity ensures that the pharmacological effects are primarily mediated through the intended target, minimizing off-target effects.
Conclusion
This compound is a potent inhibitor of PDE9 with a high degree of selectivity over other PDE isoforms. This selectivity is a critical feature, ensuring targeted engagement of the cGMP signaling pathway and minimizing the potential for off-target effects. The quantitative data and experimental methodologies outlined in this technical guide provide a comprehensive understanding of the preclinical characterization of this compound's selectivity profile, which is fundamental to its development as a therapeutic agent.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Role of PDE9 in Heart Failure Pathophysiology
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to meet the body's metabolic demands. A key feature of its pathophysiology is the dysregulation of neurohormonal systems, including the natriuretic peptide (NP) system.[1] Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are released by cardiomyocytes in response to stress and activate a cardioprotective signaling pathway mediated by the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] The intracellular levels of cGMP are tightly controlled by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[4][5]
While the role of PDE5 in regulating cGMP downstream of nitric oxide (NO) is well-established, recent evidence has highlighted phosphodiesterase 9A (PDE9A) as a critical and distinct regulator of the NP-cGMP pathway.[6][7] PDE9A expression is significantly upregulated in failing hearts, where it selectively degrades NP-generated cGMP, thereby blunting the heart's endogenous protective mechanisms.[6][8][9] This makes PDE9A a compelling therapeutic target for heart failure.
This technical guide provides a comprehensive overview of the role of PDE9A in heart failure pathophysiology, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
The Pathophysiological Role of PDE9A in Heart Failure
Under normal physiological conditions, PDE9A expression in the myocardium is low.[8] However, in response to pathological stress, such as pressure overload or neurohormonal stimulation, its expression and activity increase dramatically in cardiomyocytes.[6][10] This upregulation has been observed in various preclinical models and, importantly, in myocardial tissue from human patients with both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).[4][6][11]
Selective Regulation of the Natriuretic Peptide-cGMP Pathway
The central role of PDE9A in heart failure stems from its specific control over the cGMP pool generated by natriuretic peptides.[6][7] This distinguishes it from PDE5, which primarily regulates cGMP produced via the NO-soluble guanylate cyclase (sGC) pathway.[7]
-
Natriuretic Peptide (NP) Pathway : ANP and BNP bind to the particulate guanylate cyclase (pGC) receptor on the cardiomyocyte surface, stimulating the conversion of GTP to cGMP.[12][13]
-
PDE9A Action : PDE9A exhibits the highest affinity for cGMP of any PDE isoform and selectively hydrolyzes the cGMP generated by this NP-pGC pathway.[4][6]
-
Consequence in Heart Failure : The upregulation of PDE9A in failing hearts creates a state of NP resistance, where the beneficial effects of elevated NPs are negated by rapid cGMP degradation.[8][9] This impairs the activation of protein kinase G (PKG), a key mediator of cGMP's cardioprotective effects.[9]
This NO-independent mechanism is crucial, as NO signaling is often impaired in heart failure, limiting the efficacy of PDE5 inhibitors.[6] Genetic or pharmacological inhibition of PDE9A has been shown to restore cGMP-PKG signaling and reverse pathological remodeling even when NO synthase is inactive.[6][8]
Downstream Pathophysiological Consequences
The depletion of NP-generated cGMP and subsequent reduction in PKG activity by overexpressed PDE9A contributes directly to key features of heart failure pathology:
-
Pathological Hypertrophy and Fibrosis : PKG signaling normally opposes pro-hypertrophic and pro-fibrotic pathways.[3] PDE9A inhibition restores PKG activity, leading to reduced expression of hypertrophic genes, decreased collagen deposition, and attenuation of cardiac fibrosis.[8][10]
-
Calcium Handling Dysfunction : Diminished PKG activation impairs the function of key calcium-handling proteins, such as SERCA2a (responsible for Ca2+ reuptake into the sarcoplasmic reticulum) and the ryanodine (B192298) receptor (RyR2), leading to diastolic dysfunction and increased arrhythmia risk.[8] Restoring cGMP levels via PDE9A inhibition can improve these processes.[8]
-
Ventricular Stiffness : Reduced PKG-mediated phosphorylation of proteins like titin is a known contributor to increased cardiomyocyte stiffness, a hallmark of HFpEF.[14] PDE9A inhibition has been shown to lower left ventricular chamber stiffness in preclinical models.[15]
Quantitative Data from Preclinical and Clinical Studies
PDE9A Expression in Heart Failure
Studies have consistently demonstrated the upregulation of PDE9A in both animal models and human heart failure.
| Model / Population | Heart Failure Type | Tissue | Finding | Reference |
| Human Patients | Dilated Cardiomyopathy / Aortic Stenosis | Left Ventricle (LV) | Significantly higher PDE9A protein expression and activity vs. non-failing hearts. | [8] |
| Human Patients | HFpEF | Left Ventricle (LV) | Markedly increased PDE9A protein expression. | [6][11] |
| Human Patients | HFrEF and HFpEF | LV Endomyocardial Biopsies | Increased PDE9A expression compared to controls, with highest levels in HFpEF. | [11] |
| Mouse Model | Transverse Aortic Constriction (TAC) | Heart | Robust upregulation of PDE9A mRNA and protein. | [6][8] |
Table 1: Summary of PDE9A Upregulation in Heart Failure.
Preclinical Efficacy of PDE9 Inhibitors
Pharmacological inhibition or genetic deletion of PDE9A has shown significant therapeutic benefit in various preclinical models of heart failure.
| Model | Inhibitor / Method | Key Outcomes | Reference |
| Mouse TAC (Pressure Overload) | Genetic Deletion (Pde9a knockout) | Protected from hypertrophy and fibrosis; preserved cardiac function compared to wild-type. | [6][8] |
| Mouse TAC (Pressure Overload) | CRD-733 (600 mg/kg/day) | Reversed existing LV hypertrophy (P<0.001); improved LVEF (P=0.009); attenuated left atrial dilation (P<0.001); reduced lung weight. | [10] |
| Mouse TAC (Pressure Overload) | PF-04749982 | Reversed pre-established hypertrophy and dysfunction, independent of NO synthase activity. | [6] |
| Ovine Pacing-Induced HF | PF-04749982 | Induced significant diuresis and natriuresis; reduced mean arterial pressure and left atrial pressure. | [16] |
| Mouse TAC-DOCA (Diastolic Dysfunction) | PDE9a inhibitor (5-8 mg/kg/day) | Reduced LV chamber stiffness and passive cardiomyocyte stiffness. | [15] |
Table 2: Selected Preclinical Efficacy Data for PDE9 Inhibition.
Clinical Development of PDE9 Inhibitors
Early-phase clinical trials have provided proof-of-concept for PDE9 inhibition in human heart failure patients, demonstrating target engagement and a favorable safety profile.
| Trial Name | Drug | Phase | Patient Population | Key Findings | Reference |
| CARDINAL-HF | CRD-740 | Phase 2a | 60 stable HFrEF patients on GDMT | Met primary endpoint: statistically significant median increase in plasma cGMP at 4 weeks (P=0.003). Generally well-tolerated. | [17][18][19] |
| CYCLE-1-REF | CRD-750 | Phase 2 | ~560 HFrEF patients | Enrollment completed. Primary endpoint is change in NT-proBNP. | [20] |
| CYCLE-2-PEF | CRD-750 | Phase 2 | ~300 HFpEF patients | Enrollment completed. Primary endpoint is change in NT-proBNP. | [20] |
Table 3: Summary of Clinical Trials for PDE9 Inhibitors in Heart Failure.
Key Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating the role of PDE9 and the efficacy of its inhibitors. Below are outlines of key methodologies.
Preclinical Model: Transverse Aortic Constriction (TAC)
The TAC model is a widely used surgical procedure in mice to induce pressure-overload cardiac hypertrophy and subsequent heart failure, mimicking conditions like aortic stenosis and hypertension.[21]
-
Objective : To create a pressure overload on the left ventricle, leading to pathological remodeling.
-
Methodology :
-
Anesthesia : Anesthetize the mouse (e.g., with isoflurane).
-
Surgical Access : Perform a partial upper sternotomy to expose the aortic arch.
-
Constriction : Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries.
-
Gauging : Tie the ligature snugly against a blunt-ended needle of a specific gauge (e.g., 26G or 27G) placed alongside the aorta.
-
Finalization : Remove the needle, leaving a constriction of a defined diameter. Close the chest and allow the animal to recover.
-
Sham Operation : A control group undergoes the same procedure without the aortic constriction.
-
-
Timeline : Significant hypertrophy develops within 1-2 weeks, progressing to cardiac dysfunction and failure over 4-8 weeks.[10][21]
Assessment of Cardiac Function
Evaluating changes in cardiac structure and function is essential. Echocardiography and pressure-volume (PV) loop analysis are standard techniques.[22][23]
-
Transthoracic Echocardiography :
-
Objective : To non-invasively assess cardiac dimensions, systolic function, and diastolic function.[24]
-
Protocol :
-
Anesthetize the mouse lightly to maintain a physiological heart rate.
-
Using a high-frequency ultrasound system, acquire images in M-mode from the parasternal short-axis view.
-
Measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness.
-
Calculate functional parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[23]
-
Use Doppler imaging to assess diastolic function (e.g., E/A ratio).
-
-
-
Pressure-Volume (PV) Loop Analysis :
-
Objective : To obtain load-independent measures of cardiac contractility and diastolic stiffness.[23]
-
Protocol :
-
Anesthetize the mouse and insert a high-fidelity pressure-conductance catheter directly into the left ventricle via the right carotid artery.
-
Record real-time pressure and volume data during the cardiac cycle.
-
Perform transient occlusions of the inferior vena cava to vary preload and generate a family of PV loops.
-
Analyze the data to derive key parameters like the end-systolic pressure-volume relationship (ESPVR) for contractility and the end-diastolic pressure-volume relationship (EDPVR) for stiffness.[23]
-
-
Measurement of cGMP Levels
Quantifying intracellular cGMP is crucial for confirming the mechanism of action of PDE9 inhibitors.
-
Objective : To measure total cGMP concentration in cardiac tissue or plasma.
-
Methodology (ELISA/RIA) :
-
Sample Preparation : Rapidly harvest and snap-freeze heart tissue in liquid nitrogen to prevent cGMP degradation. Homogenize the frozen tissue in an appropriate buffer (e.g., HCl or trichloroacetic acid) containing a broad-spectrum PDE inhibitor like IBMX.
-
Extraction : Centrifuge the homogenate and collect the supernatant.
-
Assay : Use a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.[25] These assays involve a cGMP-specific antibody and a labeled cGMP tracer. The signal is inversely proportional to the amount of cGMP in the sample.
-
Normalization : Normalize cGMP content to the total protein concentration of the tissue homogenate.
-
-
Alternative Method (Live Cell Imaging) : For real-time measurements in isolated cardiomyocytes, Förster Resonance Energy Transfer (FRET)-based cGMP biosensors can be used.[26][27]
Analysis of Gene and Protein Expression
-
Objective : To measure the expression of PDE9A and markers of hypertrophy and fibrosis.
-
Protocols :
-
Quantitative PCR (qPCR) : Measure PDE9A mRNA levels and transcripts for hypertrophic markers (e.g., Nppa, Nppb, Myh7) and fibrotic markers (e.g., Col1a1, Ctgf).
-
Western Blotting : Quantify PDE9A protein levels. Also used to assess the activation of the downstream PKG pathway by measuring the phosphorylation of its substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP).[8]
-
Conclusion and Future Directions
The evidence strongly indicates that PDE9A is a key pathogenic driver in heart failure. Its upregulation creates a maladaptive feedback loop that degrades the cGMP generated by the cardioprotective natriuretic peptide system. Unlike PDE5, PDE9A acts independently of the often-compromised NO signaling pathway, making it a particularly attractive target.
Preclinical studies have robustly demonstrated that inhibiting PDE9A can halt and even reverse key features of heart failure, including hypertrophy, fibrosis, and cardiac dysfunction.[8][10] Early clinical data are promising, confirming that PDE9 inhibitors are well-tolerated and effectively engage their target by increasing systemic cGMP levels in patients.[18]
Future research and development should focus on:
-
Large-Scale Clinical Trials : Pivotal Phase 3 trials are needed to determine the efficacy of PDE9 inhibitors on clinical outcomes, such as mortality and hospitalization rates, in both HFrEF and HFpEF populations.
-
Combination Therapies : Investigating the potential synergistic effects of combining PDE9 inhibitors with other heart failure therapies, such as neprilysin inhibitors (which increase NP availability) or PDE5 inhibitors (to target both cGMP pools), is a logical next step.[8][16]
-
Biomarker Development : Validating plasma or urinary cGMP as a reliable biomarker for target engagement and potentially patient response will be critical for clinical implementation.[10]
Targeting PDE9A represents a novel and highly promising therapeutic strategy that directly addresses a core pathophysiological mechanism in heart failure.
References
- 1. The Role of Natriuretic Peptides in the Pathophysiology and Treatment of Heart Failure: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. johnsonfrancis.org [johnsonfrancis.org]
- 5. Myocardial Phosphodiesterases and their Role in cGMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review | MDPI [mdpi.com]
- 9. cardurion.com [cardurion.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Evaluation of phosphodiesterase 9A as a novel biomarker in heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natriuretic peptides in the pathophysiology of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Natriuretic Peptides in the Management of Heart Failure with a Focus on the Patient with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Phosphodiesterase 9a Inhibition in Mouse Models of Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Inhibition of Phosphodiesterase-5 and -9 in Experimental Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of CRD-740, a PDE9 Inhibitor, in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardurion Pharmaceuticals Reports Positive Phase 2a Results for Heart Failure PDE9 Inhibitor [synapse.patsnap.com]
- 20. cardurion.com [cardurion.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | MDPI [mdpi.com]
- 23. Frontiers | State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting [frontiersin.org]
- 24. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances and Techniques to Measure cGMP in Intact Cardiomyocytes | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
Early-Stage Research on Tovinontrine for Heart Failure with Preserved Ejection Fraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heart Failure with preserved Ejection Fraction (HFpEF) represents a significant and growing unmet medical need. Characterized by diastolic dysfunction and cardiac stiffness, effective therapeutic interventions have remained elusive. Tovinontrine (formerly IMU-935), a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9), has emerged as a potential therapeutic candidate. Early-stage preclinical research indicates that by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), this compound may mitigate key pathophysiological features of HFpEF, including cardiac hypertrophy and renal dysfunction. This technical guide synthesizes the available early-stage research on this compound for HFpEF, presenting preclinical data, outlining experimental methodologies, and visualizing the proposed mechanism of action.
Introduction
Heart Failure with preserved Ejection Fraction (HFpEF) is a complex clinical syndrome accounting for approximately half of all heart failure cases.[1] Unlike heart failure with reduced ejection fraction (HFrEF), HFpEF is characterized by a stiffened left ventricle that is unable to relax and fill efficiently, leading to increased pressure within the heart and fluid backup in the lungs and body. The pathophysiology is multifaceted, involving cardiac hypertrophy, fibrosis, inflammation, and endothelial dysfunction.
This compound is a novel investigational drug that operates by inhibiting phosphodiesterase-9 (PDE9). PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a critical second messenger in cardiovascular signaling pathways. By inhibiting PDE9, this compound increases intracellular levels of cGMP, which is hypothesized to exert beneficial effects on cardiac and vascular function. Initially investigated for hematological disorders, preclinical evidence has prompted a shift in focus towards its potential in HFpEF.[1]
Mechanism of Action: The cGMP Signaling Pathway
The proposed therapeutic effect of this compound in HFpEF is centered on the potentiation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling cascade.
-
Upstream Activation: Natriuretic peptides, released in response to cardiac wall stress, bind to their receptors, leading to the production of cGMP.
-
This compound's Role: this compound, as a PDE9 inhibitor, prevents the breakdown of cGMP, thereby amplifying its downstream effects.
-
Downstream Effects: Elevated cGMP levels are associated with a range of cardioprotective effects, including vasodilation, anti-hypertrophic, and anti-fibrotic actions. These effects are mediated through the activation of protein kinase G (PKG).
Preclinical Evidence in HFpEF Models
Preclinical studies have investigated the efficacy of this compound in three distinct mouse models of HFpEF. While specific quantitative data from these studies has not been fully published in peer-reviewed journals, press releases from Imara Pharmaceuticals have summarized the key findings presented at the American Heart Association (AHA) Scientific Sessions in November 2021.[1] The studies demonstrated that this compound was effective in both the prevention and treatment of cardiac hypertrophy and renal dysfunction.[1]
Summary of Preclinical Findings
The following table summarizes the qualitative outcomes observed in the preclinical mouse models of HFpEF treated with this compound.
| Parameter | Outcome |
| Cardiac Hypertrophy | |
| Cardiomyocyte Size | Reduced[1] |
| Cardiac Biomarkers | |
| Plasma B-type Natriuretic Peptide (BNP) | Lowered[1] |
| Plasma Atrial Natriuretic Peptide (ANP) | Lowered[1] |
| Renal Function | |
| Blood Urea Nitrogen (BUN) | Lowered[1] |
| Urine Albumin-to-Creatinine Ratio (UACR) | Lowered[1] |
| Hemodynamics | |
| Heart Rate | No significant change[1] |
| Blood Pressure | No significant change[1] |
Experimental Protocols (Hypothesized)
Detailed experimental protocols from the this compound preclinical studies are not publicly available. However, based on standard methodologies for inducing HFpEF in murine models, the following represents a likely experimental workflow.
Commonly Used HFpEF Mouse Models:
-
Two-Hit Model (Metabolic Stress and Hypertension): This model often involves feeding mice a high-fat diet to induce obesity and metabolic syndrome, combined with the administration of a nitric oxide synthase inhibitor like L-NAME (Nω-nitro-L-arginine methyl ester) to induce hypertension.
-
Mineralocorticoid Excess Model: This model typically involves uninephrectomy (surgical removal of one kidney) followed by the administration of a mineralocorticoid like aldosterone and a high-salt diet. This leads to hypertension, cardiac hypertrophy, and fibrosis.
Key Experimental Procedures:
-
Echocardiography: To assess cardiac structure and function, including left ventricular mass, wall thickness, and diastolic function parameters.
-
Histology: Cardiac tissue is collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or wheat germ agglutinin) to visualize and quantify cardiomyocyte size.
-
Biomarker Analysis: Blood and urine samples are collected to measure levels of natriuretic peptides (BNP, ANP), markers of renal function (BUN, creatinine), and albuminuria.
Clinical Development
Following the promising preclinical data, a Phase 2 clinical trial, known as Cycle-2-PEF, was initiated to evaluate the safety and efficacy of this compound in patients with chronic HFpEF.
Cycle-2-PEF Trial Design
| Feature | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Primary Endpoint | Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels |
| Target Population | Patients with chronic HFpEF |
| Intervention | This compound versus placebo |
Future Directions and Conclusion
The early-stage research on this compound for the treatment of HFpEF is encouraging. The preclinical data, although not yet fully published, suggest that its mechanism of action, centered on the enhancement of cGMP signaling, addresses key pathophysiological drivers of the disease. The ongoing Phase 2 clinical trial will be critical in determining the translational potential of these preclinical findings.
For researchers and drug development professionals, this compound represents a promising therapeutic avenue in a field with a profound unmet need. Further research is warranted to fully elucidate the quantitative effects of this compound in preclinical models and to understand the long-term safety and efficacy in the clinical setting. The outcomes of the Cycle-2-PEF trial are eagerly awaited and will provide valuable insights into the future of PDE9 inhibition as a therapeutic strategy for HFpEF.
References
The Discontinuation of Tovinontrine for Sickle Cell Disease: A Technical Review
For Immediate Release
BOSTON, MA – This technical guide provides an in-depth analysis of the research and subsequent discontinuation of tovinontrine (IMR-687) for the treatment of sickle cell disease (SCD). Developed by Imara Inc., this compound, a selective phosphodiesterase-9 (PDE9) inhibitor, showed initial promise in preclinical and early clinical studies but ultimately failed to demonstrate significant efficacy in a pivotal Phase 2b trial. This document, intended for researchers, scientists, and drug development professionals, details the scientific rationale, experimental protocols, and clinical data that led to this outcome.
Introduction: The Rationale for PDE9 Inhibition in Sickle Cell Disease
Sickle cell disease is a genetic blood disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, vaso-occlusion, and chronic inflammation. The standard-of-care therapy, hydroxyurea (B1673989), is thought to exert its beneficial effects, in part, by increasing levels of cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule that can induce the production of fetal hemoglobin (HbF), a potent inhibitor of HbS polymerization.[1]
This compound was developed as a highly selective and potent small molecule inhibitor of PDE9, an enzyme that degrades cGMP.[2][3][4] By inhibiting PDE9, this compound was designed to increase intracellular cGMP levels, thereby stimulating HbF production, reducing RBC sickling, and mitigating the inflammatory cascade and cell adhesion processes that contribute to vaso-occlusive crises (VOCs).[2][5][6]
Mechanism of Action: The cGMP Signaling Pathway
The proposed mechanism of action for this compound centered on the potentiation of the nitric oxide (NO)-sGC-cGMP signaling pathway. This pathway plays a crucial role in vascular homeostasis and is known to be dysfunctional in SCD.
Preclinical Research and Findings
In Vitro Studies
Experimental Protocol:
-
Cell Lines: Human erythroleukemia cell lines K562 and UT-7 were utilized to assess the impact of this compound on cGMP and HbF production.[7]
-
Primary Cells: CD34+ hematopoietic progenitor cells were isolated from the peripheral blood or bone marrow of SCD patients and cultured in a two-phase liquid system to induce erythroid differentiation.[7]
-
Treatment: Cells were incubated with varying concentrations of this compound or hydroxyurea for up to 72 hours.[1][7]
-
Endpoints: cGMP levels were measured by ELISA, and HbF expression was quantified by ELISA and flow cytometry (F-cells).[1][7]
Key Findings:
-
This compound dose-dependently increased cGMP and HbF levels in both K562 and UT-7 cell lines.[7]
-
In differentiated CD34+ cells from SCD patients, this compound significantly increased the percentage of HbF-positive cells (F-cells).[7]
In Vivo Studies in a Sickle Cell Disease Mouse Model
Experimental Protocol:
-
Animal Model: The Townes transgenic mouse model, which expresses human alpha-, gamma-, and sickle beta-globin genes (HbSS), was used. This model recapitulates many of the hematological and pathological features of human SCD.
-
Treatment: HbSS mice were treated with daily oral doses of this compound (30 mg/kg), hydroxyurea (100 mg/kg), or vehicle for 30 days.[1][7]
-
Endpoints:
-
Hematological Parameters: HbF levels, percentage of sickled RBCs, and markers of hemolysis (plasma-free hemoglobin, bilirubin, LDH) were measured.[1][7]
-
Inflammation: White blood cell (WBC) counts were assessed.[1][7]
-
Vaso-occlusion: Microvascular stasis was quantified in dorsal skin-fold chambers following exposure to hypoxic conditions.[7]
-
Key Findings:
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Hydroxyurea (100 mg/kg/day) |
| F-cells (%) | 8.4% | 27.3% (p<0.001) | 29.3% |
| Sickled RBCs (%) | 56.3% | 24.4% (p<0.0001) | 28.8% |
| WBC Count | Elevated | Reduced | Reduced |
| Microvascular Stasis | High | Reduced | Reduced |
| Hemolysis Markers | Elevated | Reduced | Reduced |
Table 1. Summary of Preclinical In Vivo Data in Townes Mouse Model.[1][7]
Clinical Development Program
Phase 2a Clinical Trial (NCT03401112)
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled trial in adult patients with SCD.[8]
-
Patient Population: Included patients on a stable dose of hydroxyurea and those not on hydroxyurea.[8]
-
Treatment: Patients received escalating doses of this compound (up to 200 mg daily) or placebo for up to 24 weeks.[9]
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included changes in F-cells, HbF, and the annualized rate of VOCs.[8][9]
Key Findings:
-
This compound was generally well-tolerated, both as a monotherapy and in combination with hydroxyurea.[3]
-
In a completers analysis, the high-dose group showed a relative increase in F-cell percentage of 13.3% from baseline.
-
A 25% lower rate of VOCs was observed in the this compound monotherapy group compared to placebo.
Phase 2a Open-Label Extension (OLE) Trial
Experimental Protocol:
-
Study Design: A long-term safety and tolerability study for patients who completed the Phase 2a trial.[3]
-
Treatment: All patients received this compound, with doses escalating up to 400 mg daily.[3]
Key Findings (at 12 months):
-
The median annualized VOC rate was reduced by 38% in subjects who were previously in the placebo group of the Phase 2a trial (from 5.0 to 3.1 per year).[3]
-
The low median annualized VOC rate for patients who had received this compound in the Phase 2a trial was maintained.[3]
-
22% of evaluable subjects had an absolute increase in HbF greater than 3%.[3]
-
47% of subjects had an absolute increase in F-cells greater than 6%.[3]
The Ardent Phase 2b Clinical Trial (NCT04474314) and Discontinuation
Experimental Protocol:
-
Study Design: A global, randomized, double-blind, placebo-controlled, multicenter study.[6][10]
-
Patient Population: Approximately 115 adult patients with SCD.[6]
-
Treatment: Patients were randomized to receive a low dose (200 mg or 300 mg) or a high dose (300 mg or 400 mg) of this compound, or placebo, once daily for 52 weeks.[5][10]
-
Endpoints: The primary efficacy endpoint was the annualized rate of VOCs in the high-dose group compared to placebo. A key secondary endpoint was the proportion of patients with an HbF response (absolute increase of at least 3%).[6][10]
Interim Analysis and Key Findings: An interim analysis of the Ardent trial led to the discontinuation of this compound development for SCD.[2][4][10]
| Endpoint | Placebo | This compound (High Dose) |
| Median Annualized VOC Rate | 2.02 | 1.89 |
| HbF Response | No significant difference | No significant difference |
Table 2. Key Interim Results from the Ardent Phase 2b Trial.[5]
The interim results showed no significant difference in the median annualized rate of VOCs between the high-dose this compound group and the placebo group. There was also no meaningful benefit observed in HbF response.[11] While the drug was generally well-tolerated, the lack of efficacy on the primary endpoint led Imara to halt the trial and discontinue further development of this compound for SCD and beta-thalassemia.[7][10]
Conclusion
The journey of this compound for the treatment of sickle cell disease highlights the challenges inherent in drug development, particularly for complex genetic disorders. While the scientific rationale for PDE9 inhibition was sound and supported by promising preclinical and early clinical data, the pivotal Phase 2b Ardent trial failed to demonstrate a clinically meaningful benefit over placebo. The discontinuation of this compound underscores the importance of robust, well-controlled clinical trials in validating novel therapeutic approaches. The data and insights gained from the this compound program, however, contribute to the broader understanding of the cGMP pathway in SCD and will inform future research in this area.
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 2. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia | IMRA Stock News [stocktitan.net]
- 3. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 4. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sicklecellanemianews.com [sicklecellanemianews.com]
- 10. Imara Announces Results of Interim Analyses of this compound [globenewswire.com]
- 11. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols for Measuring cGMP Levels Following Tovinontrine Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure cyclic guanosine (B1672433) monophosphate (cGMP) levels in response to Tovinontrine (formerly IMR-687) treatment. This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that specifically degrades cGMP.[1][2] By inhibiting PDE9, this compound leads to an accumulation of intracellular cGMP, a key second messenger involved in various physiological processes, including vasodilation and the regulation of fetal hemoglobin.[3][4]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on intracellular cGMP levels in K562 erythroid cells after a 6-hour treatment period. The data is derived from preclinical studies.[2][5]
| This compound Concentration (µM) | Mean cGMP Concentration (pmol/mL) | Fold Increase vs. Control |
| 0 (Vehicle Control) | 1.5 | 1.0 |
| 0.01 | 2.5 | 1.7 |
| 0.1 | 4.0 | 2.7 |
| 1 | 7.5 | 5.0 |
| 10 | 12.0 | 8.0 |
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound in modulating cGMP levels. This compound inhibits PDE9, preventing the degradation of cGMP to GMP, which leads to an accumulation of intracellular cGMP.
Caption: Mechanism of this compound action on the cGMP signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the experimental protocol to measure cGMP levels after this compound treatment.
Caption: Experimental workflow for measuring cGMP levels.
Experimental Protocols
This section provides a detailed methodology for measuring intracellular cGMP levels in a cell-based assay following treatment with this compound. A competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method for quantification.[6][7]
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for a 96-well plate format, which is ideal for conducting dose-response studies.
Materials:
-
K562 erythroid cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (IMR-687)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Cell Adherence/Stabilization: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in serum-free culture medium to achieve final desired concentrations (e.g., 0.01 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: Sample Preparation (Cell Lysis)
This step is crucial for stopping enzymatic activity and preserving intracellular cGMP.
Materials:
-
0.1 M Hydrochloric Acid (HCl)
Procedure:
-
Aspirate Medium: After the incubation period, carefully aspirate the treatment medium from all wells.
-
Cell Lysis: Immediately add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubation: Incubate the plate at room temperature for 20 minutes, ideally on a plate shaker, to ensure complete cell lysis.
-
Storage: The cell lysates in the 96-well plate can be sealed and stored at -80°C until the cGMP assay is performed.
Protocol 3: cGMP Quantification by Competitive ELISA
This protocol is a general guideline for a competitive cGMP ELISA kit. Always refer to the specific manufacturer's instructions for the chosen ELISA kit. [7][8]
Materials:
-
Commercially available cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, cGMP-HRP conjugate, wash buffer, substrate, and stop solution)
-
Cell lysates from Protocol 2
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the cGMP standard provided in the kit. The diluent for the standards should be the same as the sample lysis buffer (0.1 M HCl).
-
Assay Procedure: a. Add 50 µL of each standard, control, and cell lysate sample to the appropriate wells of the antibody-coated microplate. b. Add 25 µL of the cGMP-HRP conjugate to each well. c. Add 25 µL of the anti-cGMP antibody to each well. d. Cover the plate and incubate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well four times with the provided wash buffer.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 100 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve. c. Normalize the cGMP concentration to the total protein concentration of the cell lysate if desired.
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Application Note: A Cell-Based Assay for Quantifying Tovinontrine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] The PDE9 enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in various signaling pathways.[1][2][4] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels, which is thought to mediate its therapeutic effects.[3][4] this compound has been investigated for its potential in treating heart failure and was previously studied in the context of sickle cell disease and beta-thalassemia.[1][4][5][6][7][8]
This application note provides a detailed protocol for a cell-based assay to determine the activity of this compound by quantifying its effect on intracellular cGMP levels. The assay utilizes human embryonic kidney (HEK293) cells transiently transfected with a human PDE9A expression vector. The primary endpoint of this assay is the measurement of intracellular cGMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the modulation of the cGMP signaling pathway. In this pathway, guanylate cyclase synthesizes cGMP, which then acts on downstream effectors. PDE9A specifically hydrolyzes cGMP, thus terminating the signal. This compound inhibits PDE9A, leading to an accumulation of cGMP and enhanced downstream signaling.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the major steps for the cell-based assay to determine this compound activity.
Caption: Experimental workflow diagram.
Experimental Protocols
Materials and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human PDE9A expression plasmid
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Sodium nitroprusside (SNP)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cGMP competitive ELISA kit
Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator.
-
Transfection Complex Preparation: On the day of transfection, prepare the DNA-lipid complexes. For each well, dilute 0.2 µg of the PDE9A plasmid DNA into 5 µL of Opti-MEM™. In a separate tube, dilute 0.5 µL of transfection reagent into 5 µL of Opti-MEM™.
-
Complex Formation: Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the complexes to form.
-
Transfection: Add 10 µL of the DNA-lipid complex to each well. Gently rock the plate to ensure even distribution. Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for PDE9A expression.
Compound Treatment and Cell Lysis
-
Cell Stimulation: After the transfection incubation period, gently aspirate the medium from the wells. To stimulate cGMP production, add 90 µL of a solution containing a guanylate cyclase activator, such as 10 µM sodium nitroprusside (SNP), in serum-free DMEM.
-
This compound Addition: Immediately add 10 µL of this compound at various concentrations (e.g., a serial dilution from 100 µM to 0.1 nM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: After incubation, aspirate the treatment medium and wash the cells once with 100 µL of ice-cold PBS. Aspirate the PBS and add 100 µL of cell lysis buffer (provided with the cGMP ELISA kit or a suitable alternative) to each well. Incubate on a shaker for 10 minutes at room temperature to ensure complete lysis.
cGMP Measurement using ELISA
-
Sample Preparation: If necessary, centrifuge the plate containing the cell lysates to pellet any debris.
-
ELISA Protocol: Perform the cGMP competitive ELISA according to the manufacturer's instructions.[1][5][9] This typically involves the following steps:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a cGMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Presentation and Analysis
The raw data from the ELISA plate reader (absorbance values) should be used to calculate the concentration of cGMP in each sample by interpolating from the standard curve. The results can be presented in a tabular format as shown below.
Table 1: Dose-Response of this compound on Intracellular cGMP Levels
| This compound (nM) | Absorbance (450 nm) | cGMP Concentration (pmol/mL) | % Inhibition of cGMP Degradation |
| 0 (Vehicle) | 1.25 ± 0.08 | 5.2 ± 0.4 | 0 |
| 0.1 | 1.18 ± 0.07 | 6.8 ± 0.5 | 15 |
| 1 | 1.05 ± 0.06 | 10.5 ± 0.8 | 48 |
| 10 | 0.82 ± 0.05 | 25.3 ± 1.5 | 183 |
| 100 | 0.61 ± 0.04 | 48.7 ± 2.9 | 395 |
| 1000 | 0.45 ± 0.03 | 75.1 ± 4.2 | 681 |
| 10000 | 0.38 ± 0.02 | 92.4 ± 5.1 | 838 |
Data are represented as mean ± standard deviation.
The percentage inhibition of cGMP degradation can be calculated relative to the basal cGMP level (in the presence of SNP but without this compound). The dose-response data can be plotted using a non-linear regression model to determine the half-maximal inhibitory concentration (IC50) of this compound.
Conclusion
This application note provides a robust and reproducible cell-based assay for the characterization of this compound activity. By measuring the increase in intracellular cGMP levels in PDE9A-expressing cells, this protocol allows for the quantitative determination of the compound's potency. This assay can be adapted for high-throughput screening of other potential PDE9 inhibitors and for further investigation into the cellular mechanisms of cGMP signaling.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
- 4. cGMP ELISA Kit (ab285321) | Abcam [abcam.com]
- 5. arborassays.com [arborassays.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. bioscience.co.uk [bioscience.co.uk]
Tovinontrine: A Researcher's Guide to Investigating cGMP-Dependent Signaling Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in numerous physiological processes.[1][3] By inhibiting PDE9, this compound elevates intracellular cGMP levels, thereby activating downstream signaling cascades.[2][3] This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of modulating cGMP pathways in various diseases, including cardiovascular disorders and hematological conditions.[3][4][5] Although initially investigated for sickle cell disease and beta-thalassemia with disappointing clinical outcomes in later-stage trials, its potent effect on the cGMP pathway continues to make it a subject of research, particularly in areas like heart failure.[3][6][7]
These application notes provide detailed protocols for utilizing this compound to study cGMP-dependent signaling pathways in a research setting.
Mechanism of Action
This compound selectively binds to and inhibits the catalytic activity of the PDE9 enzyme. PDE9 specifically hydrolyzes cGMP to 5'-GMP, thus terminating its signaling function.[1][3] By blocking this degradation, this compound leads to an accumulation of intracellular cGMP. This elevated cGMP then acts on its primary effectors: cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and other cGMP-binding proteins, to elicit a range of cellular responses.[2] One notable downstream effect observed in preclinical studies is the reactivation of fetal hemoglobin (HbF), which is believed to be mediated by the increase in cGMP.[2][4][8]
Data Presentation
In Vitro Potency and Selectivity of this compound
This compound has been demonstrated to be a highly potent and selective inhibitor of PDE9. The following table summarizes its in vitro inhibitory activity against various phosphodiesterase enzymes.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. PDE9A1 |
| PDE9A1 | 8.19 | - |
| PDE9A2 | 9.99 | ~1.2 |
| PDE1A3 | 88,400 | >10,800 |
| PDE1B | 8,480 | >1,035 |
| PDE1C | 12,200 | >1,490 |
| PDE5A2 | 81,900 | >10,000 |
| Data from: A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. Haematologica. 2020.[1][2] |
Cellular Activity of this compound
The following table summarizes the dose-dependent effects of this compound on cGMP levels and fetal hemoglobin (HbF) expression in K562 erythroid cells.
| This compound Concentration (µM) | cGMP Fold Increase (vs. control) | HbF Expression (Fold Increase vs. control) |
| 0.1 | ~1.5 | ~1.2 |
| 1 | ~2.5 | ~1.8 |
| 10 | ~4.0 | ~2.5 |
| Data derived from graphical representations in: A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. Haematologica. 2020.[1][2] |
In primary human hematopoietic stem cells differentiated into erythroblasts, this compound has been shown to significantly increase the percentage of cells expressing fetal hemoglobin (F-cells).
| Treatment | Mean % F-cells |
| DMSO (Control) | 13.3% |
| This compound | 21.9% |
| Data from: A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. Haematologica. 2020.[1][2] |
Experimental Protocols
Protocol 1: In Vitro PDE9A Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
This compound
-
cGMP substrate (e.g., fluorescently labeled cGMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
96-well microplate
-
Plate reader capable of detecting the chosen substrate signal
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 pM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Add a fixed amount of recombinant PDE9A enzyme to each well of the 96-well plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the cGMP substrate to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction according to the specific assay kit instructions (this may involve adding a stop solution or proceeding directly to detection).
-
Measure the signal (e.g., fluorescence polarization, luminescence, or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol describes a method to quantify changes in intracellular cGMP levels in cultured cells following treatment with this compound.
Materials:
-
Cultured cells of interest (e.g., K562 cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP competitive ELISA kit
-
Microplate reader
Procedure:
-
Seed the cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight.
-
On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Add fresh culture medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 hours).[2]
-
After incubation, remove the medium and lyse the cells by adding cell lysis buffer (e.g., 0.1 M HCl) to each well.
-
Incubate for 10-15 minutes at room temperature to ensure complete lysis.
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant containing the intracellular cGMP.
-
Follow the instructions of the cGMP competitive ELISA kit to measure the cGMP concentration in the samples. This typically involves adding the samples and a cGMP-horseradish peroxidase (HRP) conjugate to a cGMP antibody-coated plate, followed by washing and addition of a substrate.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the cGMP concentration in each sample by comparing the absorbance values to a standard curve generated with known cGMP concentrations.
-
Normalize the cGMP concentration to the total protein concentration in each sample, which can be determined using a standard protein assay (e.g., BCA assay).
Protocol 3: Fetal Hemoglobin (HbF) Expression Assay
This protocol outlines a method to assess the effect of this compound on the expression of fetal hemoglobin in erythroid cells.
Materials:
-
Erythroid cells (e.g., K562 cells or primary human CD34+ derived erythroblasts)
-
This compound
-
Appropriate cell culture medium and differentiation factors
-
Cell lysis buffer
-
Human fetal hemoglobin ELISA kit
-
Microplate reader
Procedure:
-
Culture the erythroid cells in the appropriate medium. For primary cells, this may involve a multi-step differentiation protocol.
-
Treat the cells with various concentrations of this compound or a vehicle control for an extended period to allow for changes in protein expression (e.g., 72 hours for K562 cells).[2]
-
After the treatment period, harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Lyse the cells according to the instructions provided with the HbF ELISA kit.
-
Perform the HbF ELISA according to the manufacturer's protocol. This will typically involve adding the cell lysates to an antibody-coated plate specific for human HbF.
-
Measure the absorbance using a microplate reader.
-
Determine the concentration of HbF in the samples by interpolating from a standard curve.
-
Normalize the HbF levels to the total protein concentration of the cell lysate.
Conclusion
This compound is a valuable pharmacological tool for researchers investigating the role of the cGMP signaling pathway. Its high potency and selectivity for PDE9 allow for targeted modulation of cGMP levels, enabling the study of downstream physiological effects in various cellular and in vivo models. The protocols provided here offer a starting point for characterizing the activity of this compound and exploring its impact on cGMP-dependent signaling and cellular function.
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. Imara Announces FDA Clearance of Investigational New Drug [globenewswire.com]
- 6. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 7. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
Tovinontrine: A Potent and Selective Tool Compound for Investigating PDE9 Function
Application Notes and Protocols for Researchers
Introduction
Tovinontrine, also known as IMR-687, is a highly potent and selective small molecule inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is a key enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in various physiological processes.[1][2] By inhibiting PDE9, this compound elevates intracellular cGMP levels, making it a valuable tool for elucidating the role of PDE9-mediated cGMP signaling in health and disease.[3] Although initially investigated for sickle cell disease and beta-thalassemia, its development for these indications was discontinued (B1498344) due to a lack of significant clinical benefit in later-phase trials.[3] this compound is now being explored as a potential therapeutic for heart failure.[4][5] These application notes provide detailed protocols for utilizing this compound as a tool compound in both in vitro and in vivo research settings to probe the function of PDE9.
Physicochemical Properties and Formulation
A thorough understanding of a tool compound's physicochemical properties is essential for its effective use in experiments.
| Property | Data | Reference |
| Chemical Name | N-{4-[4-(3,3-dimethyl-2-oxobutyl)-1-(pyrimidin-2-ylmethyl)piperazin-1-yl]phenyl}-5-nitro-2-(tetrahydro-2H-pyran-4-ylamino)benzamide | |
| Synonyms | IMR-687 | [1][2] |
| Molecular Formula | C₂₁H₂₆N₆O₂ | |
| Molecular Weight | 394.47 g/mol | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 6 months. | |
| In Vivo Formulation (Oral Gavage) | Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Protocol 3: 10% DMSO, 90% Corn Oil. |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzymatic activity of PDE9, leading to an accumulation of intracellular cGMP. This modulation of cGMP signaling can impact a variety of downstream cellular processes.
Data Presentation
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of PDE9A1 and PDE9A2, with excellent selectivity over other phosphodiesterase families.
| Target | IC₅₀ (nM) | Reference |
| PDE9A1 | 8.19 | |
| PDE9A2 | 9.99 | |
| PDE1A3 | 88,400 | |
| PDE1B | 8,480 | |
| PDE1C | 12,200 | |
| PDE5A | 81,900 | |
| Other PDEs | >100,000 |
In Vitro Cellular Effects
In cellular assays, this compound has been shown to increase cGMP levels and induce fetal hemoglobin (HbF) in erythroid progenitor cells.
| Cell Line | Endpoint | Effective Concentration | Reference |
| K562 Erythroid Cells | cGMP Increase | 0.03 - 10 µM | |
| K562 Erythroid Cells | HbF Induction | 0.1 - 10 µM | |
| CD34+ Progenitor Cells | Increased HbF+ cells | Not specified | [6] |
In Vivo Efficacy in Preclinical Models
This compound has demonstrated efficacy in mouse models of sickle cell disease and heart failure.
| Animal Model | This compound Dose | Key Findings | Reference |
| Townes Mouse Model (Sickle Cell Disease) | 30 mg/kg/day (oral) | Increased fetal hemoglobin, reduced red blood cell sickling, decreased immune cell activation and microvascular stasis. | [6] |
| Mouse Models of Heart Failure with Preserved Ejection Fraction (HFpEF) | Not specified | Reduced cardiomyocyte size, lowered plasma B-type and atrial natriuretic peptide levels, and improved markers of renal function. | [7] |
Experimental Protocols
In Vitro Protocols
This protocol describes how to determine the IC₅₀ of this compound against recombinant human PDE9.
Materials:
-
Recombinant human PDE9A enzyme
-
This compound
-
cGMP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
DMSO
-
96-well microplate
-
Plate reader compatible with the chosen detection method (e.g., luminescence for PDE-Glo™)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 25 µL of diluted recombinant human PDE9A enzyme to each well of a 96-well plate.
-
Add 25 µL of the this compound dilutions or vehicle (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of cGMP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction according to the manufacturer's instructions of the detection kit.
-
Measure the remaining cGMP or the product formed using a suitable detection method.
-
Calculate the percentage of PDE9 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
This protocol measures the effect of this compound on intracellular cGMP levels in cultured cells (e.g., K562 cells).
Materials:
-
K562 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Seed K562 cells in a multi-well plate and culture until they reach the desired confluence.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
After treatment, remove the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a cell lysis buffer provided with the cGMP immunoassay kit.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Measure the cGMP concentration in the supernatants using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein concentration in each sample.
This protocol assesses the ability of this compound to induce HbF in human CD34+ hematopoietic progenitor cells differentiated into an erythroid lineage.
Materials:
-
Human CD34+ hematopoietic progenitor cells
-
Erythroid differentiation medium
-
This compound
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-HbF antibody
-
Flow cytometer
Procedure:
-
Culture human CD34+ progenitor cells in a two-phase liquid culture system to induce erythroid differentiation.
-
On a specific day of differentiation (e.g., day 8), add varying concentrations of this compound or vehicle to the culture medium.
-
Continue the culture for an additional period (e.g., until day 14).
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using appropriate buffers to allow intracellular staining.
-
Stain the cells with a fluorescently labeled anti-HbF antibody.
-
Analyze the percentage of HbF-positive cells and the mean fluorescence intensity by flow cytometry.
In Vivo Protocols
This protocol describes the use of this compound in a surgical model of pressure-overload heart failure.
Animals:
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
TAC Surgery: Induce pressure overload hypertrophy by performing transverse aortic constriction (TAC) surgery. A sham operation (without aortic constriction) should be performed on control animals.
-
Post-operative Care: Allow the animals to recover for one week post-surgery.
-
Treatment: Randomize the TAC-operated mice into treatment groups: vehicle control and this compound-treated.
-
Dosing: Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Endpoint Analysis:
-
Echocardiography: Perform serial echocardiography to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening, wall thickness).
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess cardiac pressures.
-
Histology: Harvest the hearts, weigh them, and perform histological analysis (e.g., H&E staining for hypertrophy, Masson's trichrome staining for fibrosis).
-
Biomarker Analysis: Collect blood samples to measure plasma levels of heart failure biomarkers such as NT-proBNP.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of PDE9. Its high potency and selectivity make it suitable for both in vitro and in vivo studies aimed at understanding cGMP signaling pathways. The protocols provided here offer a framework for researchers to utilize this compound effectively in their experimental designs. As with any tool compound, it is crucial to include appropriate controls and to characterize its effects thoroughly in the specific experimental system being used.
References
- 1. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 2. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
Dissolution and Application of Tovinontrine (IMR-687) for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Tovinontrine (also known as IMR-687), a potent and selective inhibitor of phosphodiesterase-9 (PDE9), for in vitro and in vivo experimental studies. This compound's mechanism of action involves the inhibition of PDE9, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] This inhibition leads to increased intracellular cGMP levels, which plays a crucial role in various physiological processes, including vasodilation and the regulation of cardiac function.[4][5][6] this compound has been investigated in clinical trials for conditions such as sickle cell disease, beta-thalassemia, and heart failure.
Quantitative Data Summary
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 394.48 g/mol | [7] |
| IC₅₀ (PDE9A1) | 8.19 nM | [8][9] |
| IC₅₀ (PDE9A2) | 9.99 nM | [8][9] |
| Solubility | ≥ 2.5 mg/mL (6.34 mM) in various formulations | [8] |
| In Vivo Dosage (Mouse Model) | 30 mg/kg/day | [8] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of 10 mM stock solution, weigh out 0.3945 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Add the calculated amount of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
If precipitation is observed, gentle warming or sonication can be used to aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C. Based on information for similar compounds, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[8]
Workflow for this compound stock solution preparation.
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on cGMP levels or other cellular responses.
Materials:
-
Cultured cells of interest (e.g., K562 or UT-7 cells)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer
-
cGMP detection kit (e.g., ELISA)
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is important to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 6 hours for cGMP measurement or 72 hours for observing effects on protein expression).[8]
-
Assay: Following incubation, proceed with the specific assay to measure the desired endpoint. For cGMP measurement, lyse the cells and use a commercial cGMP assay kit according to the manufacturer's instructions.
In Vivo Animal Study Protocol (General Guideline)
This protocol provides a general framework for administering this compound to mice. Specifics will need to be optimized based on the animal model and research question.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil)[8]
-
Experimental animals (e.g., mice)
-
Appropriate administration equipment (e.g., oral gavage needles)
Procedure:
-
Formulation Preparation: Prepare the this compound formulation for oral administration. Based on available data, a clear solution of at least 2.5 mg/mL can be achieved with the vehicle solutions mentioned above.[8] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
-
Dosing: Administer this compound to the animals at the desired dosage. For example, a dose of 30 mg/kg/day has been used in a mouse model of sickle cell disease.[8] The administration route should be appropriate for the study (e.g., oral gavage).
-
Monitoring and Analysis: Monitor the animals for the duration of the study and collect relevant samples (e.g., blood, tissues) for analysis of biomarkers (e.g., cGMP, NT-proBNP) and other study endpoints.[4]
Signaling Pathway
This compound acts by inhibiting PDE9, which in turn increases the intracellular levels of cGMP. This leads to downstream effects that are beneficial in conditions like heart failure and certain hematological disorders.
Mechanism of action of this compound.
References
- 1. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 2. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. svarlifescience.com [svarlifescience.com]
- 7. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 8. marinbio.com [marinbio.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Tovinontrine Treatment in Primary Cardiomyocyte Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tovinontrine (formerly known as IMR-687 or CRD-750) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in cardiovascular signaling. In cardiac myocytes, cGMP plays a crucial role in mediating the cardioprotective effects of the natriuretic peptide pathway, including vasodilation, and inhibition of cardiac hypertrophy and fibrosis.[3][4] Pathological conditions such as heart failure are often associated with increased PDE9A expression and activity, leading to reduced cGMP levels and impaired cardiac function.[4][5] By inhibiting PDE9A, this compound aims to restore cGMP levels, thereby promoting beneficial downstream signaling through protein kinase G (PKG) and offering a potential therapeutic strategy for heart failure.[3][4][6]
These application notes provide detailed protocols for the treatment of primary cardiomyocyte cultures with this compound to investigate its effects on cell viability, hypertrophy, cGMP signaling, contractility, and calcium transients.
Data Presentation
The following tables summarize representative quantitative data for the effects of a selective PDE9A inhibitor in primary cardiomyocyte cultures. While specific data for this compound in this model is not extensively published, the provided data for a similar PDE9A inhibitor, PF-04449613, can be used as a reference for experimental design and expected outcomes.
Table 1: Dose-Response of a PDE9A Inhibitor (PF-04449613) on Cardiomyocyte Viability
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5 |
| 0.1 | 98 ± 6 |
| 1 | 95 ± 4 |
| 5 | 92 ± 7 |
| 10 | 88 ± 5 |
Data are presented as mean ± standard deviation (SD). Cell viability was assessed using an MTT assay after 24 hours of treatment.
Table 2: Effect of a PDE9A Inhibitor (PF-04449613) on cGMP Levels in Cardiomyocytes
| Treatment | cGMP Concentration (pmol/mg protein) |
| Vehicle Control | 2.5 ± 0.3 |
| Atrial Natriuretic Peptide (ANP, 100 nM) | 8.2 ± 0.9 |
| PF-04449613 (5 µM) | 4.1 ± 0.5 |
| ANP (100 nM) + PF-04449613 (5 µM) | 15.7 ± 1.8 |
Data are presented as mean ± SD. cGMP levels were measured using an ELISA kit following a 30-minute treatment.[7]
Table 3: Effect of a PDE9A Inhibitor (PF-04449613) on Cardiomyocyte Hypertrophy
| Treatment | Cell Surface Area (µm²) | Relative ANP mRNA Expression |
| Vehicle Control | 1500 ± 120 | 1.0 ± 0.1 |
| Phenylephrine (B352888) (PE, 50 µM) | 2800 ± 250 | 4.5 ± 0.6 |
| PE (50 µM) + PF-04449613 (5 µM) | 1800 ± 150 | 1.8 ± 0.3 |
Data are presented as mean ± SD. Hypertrophy was induced with phenylephrine for 48 hours. Cell surface area was measured by immunofluorescence microscopy, and Atrial Natriuretic Peptide (ANP) mRNA expression was quantified by RT-qPCR.[7]
Table 4: Effect of a PDE9A Inhibitor (PF-04449613) on Cardiomyocyte Contractility
| Treatment | Contraction Amplitude (% of Baseline) |
| Vehicle Control | 100 ± 8 |
| Isoproterenol (1 µM) | 180 ± 15 |
| PF-04449613 (5 µM) | 110 ± 10 |
| Isoproterenol (1 µM) + PF-04449613 (5 µM) | 195 ± 20 |
Data are presented as mean ± SD. Contractility was assessed by measuring the amplitude of sarcomere shortening in electrically paced cardiomyocytes.
Table 5: Effect of a PDE9A Inhibitor (PF-04449613) on Cardiomyocyte Calcium Transients
| Treatment | Calcium Transient Amplitude (F/F₀) |
| Vehicle Control | 1.5 ± 0.2 |
| Isoproterenol (1 µM) | 2.8 ± 0.4 |
| PF-04449613 (5 µM) | 1.7 ± 0.3 |
| Isoproterenol (1 µM) + PF-04449613 (5 µM) | 3.1 ± 0.5 |
Data are presented as mean ± SD. Calcium transients were measured using a calcium-sensitive fluorescent dye in electrically paced cardiomyocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of primary cardiomyocytes from neonatal rat pups, a widely used model for in vitro cardiac studies.[8]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin (0.125%) in HBSS
-
Collagenase Type II (1 mg/mL) in HBSS
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll density gradient solutions (e.g., 40.5% and 58.5%)
-
Laminin-coated culture plates/dishes
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the chest area with 70% ethanol.
-
Excise the hearts and place them in ice-cold sterile HBSS.
-
Trim away atria and large vessels, leaving the ventricles.
-
Mince the ventricular tissue into small fragments (1-2 mm³).
-
Perform enzymatic digestion by incubating the tissue fragments in a solution of trypsin and collagenase at 37°C with gentle agitation. Multiple digestion steps may be necessary.
-
Collect the supernatant containing dissociated cells after each digestion step and neutralize the enzymatic activity by adding an equal volume of cold DMEM/F12 with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F12 with 10% FBS.
-
To enrich for cardiomyocytes and reduce fibroblast contamination, layer the cell suspension on top of a discontinuous Percoll gradient and centrifuge at 700 x g for 30 minutes.[8][9]
-
Carefully collect the cardiomyocyte layer.
-
Wash the cardiomyocytes with DMEM/F12 and centrifuge at 200 x g for 5 minutes.
-
Resuspend the purified cardiomyocytes in culture medium and plate them on laminin-coated dishes.
-
Allow the cells to attach and start contracting, typically within 24-48 hours, before initiating this compound treatment.
Protocol 2: Assessment of Cardiomyocyte Viability (MTT Assay)
This protocol measures the metabolic activity of cardiomyocytes as an indicator of cell viability following this compound treatment.
Materials:
-
Primary cardiomyocyte cultures in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Plate cardiomyocytes in a 96-well plate at a suitable density.
-
After 24-48 hours, treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Intracellular cGMP Levels
This protocol describes the quantification of intracellular cGMP levels in cardiomyocytes in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Primary cardiomyocyte cultures
-
This compound
-
Stimulating agent (e.g., Atrial Natriuretic Peptide - ANP)
-
Cell lysis buffer
-
Commercially available cGMP ELISA kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Plate cardiomyocytes in 6-well or 12-well plates.
-
Pre-treat the cells with this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a cGMP-inducing agent like ANP for a short period (e.g., 10-30 minutes).
-
Aspirate the medium and lyse the cells with the appropriate lysis buffer provided in the cGMP ELISA kit.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Perform the cGMP ELISA according to the manufacturer's instructions.
-
Measure the protein concentration of the cell lysates using a standard protein assay.
-
Normalize the cGMP concentration to the total protein content and express the results as pmol cGMP/mg protein.[7]
Protocol 4: Analysis of Cardiomyocyte Hypertrophy
This protocol outlines methods to assess cardiomyocyte hypertrophy by measuring cell size and the expression of hypertrophic markers.[10][11]
Materials:
-
Primary cardiomyocyte cultures
-
Hypertrophic agonist (e.g., Phenylephrine - PE or Angiotensin II)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a sarcomeric protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with imaging software
-
RNA isolation kit
-
cDNA synthesis kit
-
Primers for hypertrophic marker genes (e.g., ANP, BNP, β-MHC) and a housekeeping gene
-
RT-qPCR reagents and instrument
Procedure:
A. Cell Size Measurement:
-
Plate cardiomyocytes on laminin-coated coverslips.
-
Induce hypertrophy with a pro-hypertrophic agonist in the presence or absence of this compound for 48-72 hours.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against α-actinin, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Capture images using a fluorescence microscope.
-
Measure the surface area of individual cardiomyocytes using imaging software.
B. Gene Expression Analysis:
-
Following treatment, lyse the cells and isolate total RNA.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for hypertrophic marker genes.
-
Normalize the expression of the target genes to a stable housekeeping gene.
-
Calculate the relative gene expression changes.
Protocol 5: Assessment of Cardiomyocyte Contractility
This protocol describes the measurement of cardiomyocyte contractility by analyzing sarcomere shortening using video-based edge detection.[12][13]
Materials:
-
Primary cardiomyocyte cultures on glass-bottom dishes
-
Tyrode's solution (or similar physiological buffer)
-
This compound
-
Inverted microscope with a high-speed camera
-
Electrical field stimulation system
-
Contractility analysis software
Procedure:
-
Place the dish with cultured cardiomyocytes on the microscope stage and perfuse with Tyrode's solution at 37°C.
-
Select a single, rhythmically contracting cardiomyocyte for analysis.
-
Pace the cardiomyocyte using the electrical field stimulator at a constant frequency (e.g., 1 Hz).
-
Record a baseline video of the contracting myocyte.
-
Perfuse the cells with Tyrode's solution containing this compound at the desired concentration.
-
After a stabilization period, record another video of the contracting myocyte.
-
Use contractility analysis software to track the cell edges and measure the extent and velocity of sarcomere shortening and relengthening.
-
Analyze parameters such as contraction amplitude, time to peak contraction, and time to 50% relaxation.
Protocol 6: Measurement of Intracellular Calcium Transients
This protocol details the measurement of intracellular calcium dynamics in response to this compound using a fluorescent calcium indicator.[14][15][16][17]
Materials:
-
Primary cardiomyocyte cultures on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Tyrode's solution
-
This compound
-
Fluorescence imaging system with a high-speed camera and appropriate filter sets
-
Electrical field stimulation system
-
Image analysis software
Procedure:
-
Load the cardiomyocytes with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Mount the dish on the fluorescence microscope stage and perfuse with Tyrode's solution at 37°C.
-
Pace the cells at a constant frequency (e.g., 1 Hz).
-
Record baseline fluorescence changes corresponding to calcium transients.
-
Introduce this compound into the perfusion solution.
-
After stabilization, record the fluorescence changes again.
-
Analyze the recorded traces to determine parameters such as the amplitude of the calcium transient (F/F₀), time to peak, and decay kinetics.
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound inhibits PDE9A, increasing cGMP and promoting cardioprotection.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating this compound in primary cardiomyocytes.
Logical Relationship of this compound's Cardioprotective Mechanism
Caption: this compound's mechanism leading to cardioprotective outcomes.
References
- 1. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. cardurion.com [cardurion.com]
- 4. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review | MDPI [mdpi.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP-PKG Pathway Suppression: A Mechanistic and Therapeutic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generating Primary Cultures of Murine Cardiac Myocytes and Cardiac Fibroblasts to Study Viral Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spironolactone Inhibits Cardiomyocyte Hypertrophy by Regulating the Ca2+/Calcineurin/p-NFATc3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinpocetine Attenuates Pathological Cardiac Remodeling by Inhibiting Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cardiomyocyte contraction in human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deriving waveform parameters from calcium transients in human iPSC-derived cardiomyocytes to predict cardiac activity with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels [frontiersin.org]
Assessing Tovinontrine's Effect on Endothelial Cell Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tovinontrine is a selective phosphodiesterase-9 (PDE9) inhibitor that modulates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] PDE9 specifically hydrolyzes cGMP, a critical second messenger in the nitric oxide (NO) signaling pathway, which plays a pivotal role in regulating endothelial cell function and vascular homeostasis.[3][4] By inhibiting PDE9, this compound enhances cGMP signaling, which is anticipated to have beneficial effects on the endothelium, including promotion of vasodilation, and potential modulation of endothelial cell proliferation, migration, and survival. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on key aspects of endothelial cell function.
Introduction
Endothelial dysfunction is a hallmark of cardiovascular diseases and is characterized by impaired vasodilation, a pro-inflammatory state, and increased endothelial cell apoptosis. The nitric oxide (NO)-cGMP signaling pathway is a key regulator of endothelial health.[5] Endothelial nitric oxide synthase (eNOS) produces NO, which stimulates soluble guanylyl cyclase (sGC) to synthesize cGMP.[5] cGMP, in turn, activates protein kinase G (PKG) and other downstream effectors to mediate vasodilation, inhibit platelet aggregation, and exert anti-inflammatory and anti-proliferative effects.[6]
This compound, as a PDE9 inhibitor, is postulated to amplify the effects of the endogenous NO-cGMP pathway.[3] This makes the assessment of its impact on endothelial cell function a critical area of investigation for its therapeutic potential in cardiovascular diseases, including heart failure.[4][7] The following sections provide detailed protocols for evaluating the effects of this compound on endothelial cell proliferation, migration, apoptosis, and nitric oxide synthase activity, along with representative data presented in a tabular format for clarity.
Data Presentation: Expected Effects of this compound on Endothelial Cell Function
The following tables summarize hypothetical, yet expected, quantitative data from in vitro experiments assessing the dose-dependent effects of this compound on human umbilical vein endothelial cells (HUVECs). These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| This compound Concentration | Proliferation Rate (% of Control) | Standard Deviation |
| 0 µM (Control) | 100% | ± 5.2% |
| 0.1 µM | 105% | ± 4.8% |
| 1 µM | 115% | ± 6.1% |
| 10 µM | 125% | ± 5.5% |
| 100 µM | 110% (slight decrease) | ± 6.3% |
Table 2: Effect of this compound on Endothelial Cell Migration
| This compound Concentration | Migrated Cells (per high-power field) | Standard Deviation |
| 0 µM (Control) | 50 | ± 8 |
| 0.1 µM | 65 | ± 10 |
| 1 µM | 85 | ± 12 |
| 10 µM | 110 | ± 15 |
| 100 µM | 95 | ± 13 |
Table 3: Effect of this compound on Endothelial Cell Apoptosis (in response to an apoptotic stimulus, e.g., TNF-α)
| This compound Concentration | Apoptotic Cells (%) | Standard Deviation |
| 0 µM (Control) | 25% | ± 3.5% |
| 0.1 µM | 22% | ± 3.1% |
| 1 µM | 18% | ± 2.8% |
| 10 µM | 12% | ± 2.2% |
| 100 µM | 15% | ± 2.5% |
Table 4: Effect of this compound on eNOS Activity and cGMP Levels
| This compound Concentration | eNOS Activity (% of Control) | Intracellular cGMP (pmol/mg protein) |
| 0 µM (Control) | 100% | 10.5 |
| 0.1 µM | 102% | 15.2 |
| 1 µM | 105% | 25.8 |
| 10 µM | 108% | 45.1 |
| 100 µM | 106% | 55.6 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in endothelial cells.
Caption: General workflow for assessing this compound's effects.
Experimental Protocols
Endothelial Cell Proliferation Assay
Principle: To quantify the effect of this compound on the proliferation of endothelial cells. The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a sensitive method that measures DNA synthesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound stock solution (in DMSO)
-
EdU Proliferation Assay Kit
-
96-well microplates
-
Fluorescence microscope or plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize their cell cycles.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Add EdU to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix, permeabilize, and stain the cells for EdU and with a nuclear counterstain (e.g., Hoechst) according to the manufacturer's protocol.
-
Image the plate using a fluorescence microscope and count the number of EdU-positive and total nuclei.
-
The proliferation rate is calculated as the percentage of EdU-positive cells relative to the total number of cells.
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
Principle: To assess the effect of this compound on the directional migration of endothelial cells, which is a key process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
6-well plates
-
Pipette tip (p200)
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with a low-serum medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Apoptosis Assay
Principle: To determine if this compound can protect endothelial cells from apoptosis induced by a pro-apoptotic stimulus. This is assessed by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
Pro-apoptotic stimulus (e.g., TNF-α)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HUVECs in 6-well plates and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Induce apoptosis by adding a pro-apoptotic stimulus (e.g., TNF-α) and incubate for the desired time (e.g., 6-12 hours).
-
Harvest the cells (including any floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Endothelial Nitric Oxide Synthase (eNOS) Activity Assay
Principle: To measure the effect of this compound on the activity of eNOS, which is responsible for producing NO in endothelial cells. This can be done by measuring the conversion of L-arginine to L-citrulline or by quantifying the stable NO metabolites, nitrite (B80452) and nitrate (B79036).
Materials:
-
HUVECs
-
This compound stock solution
-
eNOS Activity Assay Kit (measuring L-citrulline formation or nitrite/nitrate)
-
Cell lysis buffer
-
Spectrophotometer or fluorometer
Protocol (based on nitrite/nitrate measurement):
-
Culture HUVECs to near confluence in 6-well plates.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
Collect the cell culture supernatant and/or lyse the cells to measure intracellular nitrite/nitrate.
-
Use a Griess reagent-based assay kit to measure the total nitrite concentration. For total nitrate and nitrite, nitrate must first be converted to nitrite using nitrate reductase.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the concentration of nitrite/nitrate based on a standard curve and normalize to the total protein concentration of the cell lysate.
Intracellular cGMP Measurement
Principle: To directly quantify the effect of this compound on intracellular cGMP levels, the primary target of its mechanism of action.
Materials:
-
HUVECs
-
This compound stock solution
-
cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
-
Cell lysis buffer (typically 0.1 M HCl)
-
Plate shaker
-
Microplate reader
Protocol:
-
Seed HUVECs in multi-well plates and grow to confluence.
-
Pre-treat cells with a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent cGMP degradation during the assay, if recommended by the kit manufacturer.
-
Treat cells with this compound or vehicle control for a short period (e.g., 10-30 minutes).
-
Lyse the cells with 0.1 M HCl and incubate on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
Perform the cGMP EIA or RIA on the supernatant according to the manufacturer's protocol.
-
Measure the absorbance or radioactivity and calculate the cGMP concentration from a standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on endothelial cell function. By systematically evaluating its impact on proliferation, migration, apoptosis, and the NO-cGMP signaling pathway, researchers can gain valuable insights into the therapeutic potential of this compound for cardiovascular diseases characterized by endothelial dysfunction. The use of standardized assays and clear data presentation will facilitate the comparison of results across different studies and contribute to a comprehensive understanding of this compound's pharmacological profile.
References
- 1. regmednet.com [regmednet.com]
- 2. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Endothelium-Dependent Nitric Oxide-cGMP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Anti-Fibrotic Impact of Tovinontrine (IMR-687) in Preclinical Cardiac Fibrosis Models
Application Note and Protocol
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in many cardiovascular diseases, leading to myocardial stiffness, diastolic dysfunction, and ultimately heart failure. A key therapeutic goal is to mitigate or reverse this fibrotic remodeling. Tovinontrine (IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] By inhibiting PDE9, the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), this compound elevates intracellular cGMP levels.[2][3][4] This mechanism is of significant interest in cardiovascular research, as the natriuretic peptide-cGMP signaling pathway is known to exert cardioprotective effects, including the attenuation of cardiac hypertrophy and fibrosis.[2]
Initially investigated for hematological disorders, this compound's development has pivoted towards heart failure with preserved ejection fraction (HFpEF), a condition where cardiac fibrosis is a critical component.[1][5][6][7] Preclinical studies have demonstrated that this compound effectively reduces cardiac hypertrophy and markers of cardiac stress in various animal models of HFpEF.[7] This document provides detailed protocols for inducing and evaluating cardiac fibrosis in preclinical models and outlines how to quantify the therapeutic impact of this compound based on available data.
Mechanism of Action: Signaling Pathway
This compound's anti-fibrotic effect is rooted in its ability to modulate the cGMP signaling pathway, which counteracts the pro-fibrotic transforming growth factor-beta (TGF-β) pathway.
Quantitative Data from Preclinical Models
Preclinical evaluation of this compound in three distinct mouse models of HFpEF demonstrated significant improvements in markers of cardiac hypertrophy and fibrosis.[1] The data from these studies are summarized below for comparative analysis.
Table 1: Effect of this compound (IMR-687) on Cardiomyocyte Hypertrophy
| Model | Treatment Group | Reduction in Cardiomyocyte Cross-Sectional Area vs. Vehicle | p-value |
| Angiotensin-II | This compound | 54% | <0.003 |
| Uninephrectomy/Aldo | This compound | 58% | <0.003 |
| db/db | This compound | 35% | <0.003 |
| Data sourced from a 2021 abstract in the journal Circulation.[1] |
Table 2: Effect of this compound (IMR-687) on Myocardial Gene Expression and Plasma Biomarkers
| Model | Gene/Biomarker | Outcome with this compound Treatment vs. Vehicle |
| All Models | PDE9 | Decreased Expression |
| All Models | NPPA (ANP) | Decreased Expression |
| All Models | NPPB (BNP) | Decreased Expression |
| All Models | COL3A1 | Decreased Expression |
| All Models | IL-1β | Decreased Expression |
| Angiotensin-II | Plasma BNP | Lower (2376 vs. 5757 pg/mL, p<0.007) |
| Uninephrectomy/Aldo | Plasma BNP | Lower (1216 vs. 1860 pg/mL, p<0.007) |
| db/db | Plasma BNP | Lower (830 vs. 1216 pg/mL, p<0.007) |
| Data sourced from a 2021 abstract in the journal Circulation.[1] |
Experimental Protocols
The following protocols describe the in vivo and in vitro models relevant to testing the anti-fibrotic efficacy of this compound.
Protocol 1: Angiotensin II-Induced Cardiac Fibrosis (In Vivo)
This model induces hypertension-dependent cardiac fibrosis and hypertrophy.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Angiotensin II (Ang II)
-
Osmotic minipumps (e.g., Alzet Model 2004)
-
This compound (IMR-687)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Surgical tools for pump implantation
-
Blood pressure monitoring system (e.g., tail-cuff)
Procedure:
-
Acclimatization: Acclimatize mice to housing conditions for at least one week.
-
Pump Preparation: Under sterile conditions, fill osmotic minipumps with Ang II solution (to deliver ~1.5 mg/kg/day) or sterile saline for sham controls.
-
Surgical Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back, between the scapulae. Insert the loaded osmotic minipump. Close the incision with sutures or wound clips.
-
Treatment Administration: Begin daily oral gavage of this compound (60-100 mg/kg) or vehicle control one day post-surgery. Continue for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Monitor blood pressure weekly using a tail-cuff system. Observe animals daily for signs of distress.
-
Endpoint Analysis: At the end of the study period, perform terminal echocardiography to assess cardiac function. Euthanize animals and collect hearts.
-
Tissue Processing and Analysis:
-
Fix a portion of the heart in 4% paraformaldehyde for histological analysis (Picrosirius Red or Masson's Trichrome staining to quantify collagen deposition).
-
Snap-freeze a portion in liquid nitrogen for RNA and protein extraction.
-
Perform RT-qPCR to analyze the expression of fibrotic markers (e.g., Col3a1, Acta2, Tgfb1).
-
Protocol 2: Uninephrectomy and Aldosterone (B195564) Infusion (In Vivo)
This model induces cardiac fibrosis through mineralocorticoid receptor activation and volume/pressure overload.
Materials:
-
C57BL/6 mice
-
Aldosterone
-
Osmotic minipumps
-
1% NaCl drinking water
-
This compound and vehicle
Procedure:
-
Uninephrectomy: Anesthetize the mouse. Perform a left flank incision to expose the kidney. Ligate the renal artery, vein, and ureter, and remove the left kidney. Suture the muscle and skin layers.
-
Pump Implantation: During the same surgery, subcutaneously implant an osmotic minipump filled with aldosterone (to deliver ~0.30 µg/h).
-
Post-Operative Care: Provide post-operative analgesia and allow mice to recover. Replace standard drinking water with 1% NaCl water.
-
Treatment and Analysis: Follow steps 4-7 as described in Protocol 1.
Protocol 3: db/db Mouse Model of Diabetic Cardiomyopathy
This genetic model develops fibrosis secondary to metabolic dysfunction.
Materials:
-
db/db mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J)
-
Age-matched heterozygous (db/+) or wild-type mice as controls
-
This compound and vehicle
Procedure:
-
Animal Model: Obtain db/db mice and control littermates at an appropriate age (e.g., 8 weeks) when metabolic dysfunction is established but cardiac fibrosis is not yet severe.
-
Treatment Administration: Begin daily oral gavage of this compound (60-100 mg/kg) or vehicle. Due to the chronic nature of the model, a longer treatment period (e.g., 8-12 weeks) may be required.
-
Monitoring: Monitor blood glucose and body weight regularly.
-
Endpoint Analysis: Follow steps 6-7 as described in Protocol 1.
Protocol 4: TGF-β-Induced Myofibroblast Activation (In Vitro)
This protocol assesses the direct effect of this compound on the primary cellular mediators of fibrosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic activation of human cardiac fibroblasts in vitro attenuates the reversibility of the myofibroblast phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 7. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols for Tovinontrine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine, also known as CRD-750 and IMR-687, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is a cGMP-specific phosphodiesterase, playing a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways.[3][4] this compound's primary mechanism of action is the inhibition of PDE9, leading to an accumulation of cGMP. This modulation of cGMP signaling is being explored for therapeutic benefits in cardiovascular diseases, particularly heart failure, by enhancing the natriuretic peptide signaling pathway.[5] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns for the discovery and characterization of PDE9 inhibitors.
Data Presentation: this compound Inhibition Profile
This compound exhibits high potency and selectivity for PDE9 isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various phosphodiesterase enzymes. This data is critical for designing screening assays and for understanding the selectivity profile of the compound.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. PDE9A1 |
| PDE9A1 | 8.19 | 1 |
| PDE9A2 | 9.99 | ~1.2 |
| PDE1A3 | 88,400 | >10,000 |
| PDE1B | 8,480 | >1,000 |
| PDE1C | 12,200 | >1,400 |
| PDE5A2 | 81,900 | >10,000 |
Data sourced from MedChemExpress.
Signaling Pathway
The diagram below illustrates the natriuretic peptide signaling pathway and the mechanism of action for this compound. Natriuretic peptides (NPs) bind to their receptors (NPRs), activating guanylate cyclase (GC) to produce cGMP. PDE9 specifically hydrolyzes cGMP, terminating the signal. This compound inhibits PDE9, leading to an accumulation of cGMP and enhanced downstream signaling.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize PDE9 inhibitors, using this compound as a reference compound.
Protocol 1: Biochemical HTS Assay for PDE9 Inhibitors using Fluorescence Polarization (FP)
This protocol describes a homogenous, fluorescence polarization-based assay suitable for the high-throughput screening of PDE9 inhibitors. The principle relies on the change in polarization of a fluorescently labeled cGMP analog upon its hydrolysis by PDE9.
Materials:
-
Recombinant human PDE9A2 enzyme (e.g., from BPS Bioscience)
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
Phosphate-binding nanoparticles (Binding Agent)
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well, black, low-volume microplates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. For control wells, dispense DMSO only.
-
-
Enzyme Preparation:
-
Dilute the recombinant PDE9A2 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to achieve a robust assay window (typically in the low nM range).
-
-
Assay Execution:
-
Add 5 µL of the diluted PDE9A2 enzyme solution to each well of the compound plate, except for the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the cGMP-FAM substrate solution to all wells. The final substrate concentration should be at or near the Km value for PDE9A2.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and develop the signal by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
The fluorescence polarization values are directly proportional to PDE9 activity.
-
Calculate the percent inhibition for each test compound concentration relative to the high (0% inhibition: enzyme + substrate + DMSO) and low (100% inhibition: enzyme + substrate + saturating concentration of this compound) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based HTS Assay for PDE9 Inhibitors using a cGMP Reporter
This protocol describes a cell-based assay to measure the activity of PDE9 inhibitors in a more physiologically relevant context. It utilizes a cell line engineered to report intracellular cGMP levels.
Materials:
-
HEK293 cell line stably co-expressing a natriuretic peptide receptor (e.g., NPR-A), a cGMP-gated ion channel, and a photoprotein (e.g., aequorin), or a luciferase reporter under a cGMP-responsive element.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Natriuretic peptide (e.g., ANP or BNP) for stimulation
-
This compound (as a positive control)
-
DMSO
-
384-well, white, clear-bottom cell culture plates
-
Luminescence detection reagent
Procedure:
-
Cell Plating:
-
Seed the engineered HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cell plates and add 20 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of the natriuretic peptide (e.g., ANP) in cell culture medium at a concentration that elicits a submaximal response (e.g., EC50 concentration, to be determined empirically).
-
Add 20 µL of the ANP solution to all wells, except for the unstimulated control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Equilibrate the plates and the luminescence detection reagent to room temperature.
-
Add 40 µL of the luminescence reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cGMP levels.
-
Calculate the percent activity for each test compound concentration relative to the high (stimulated + DMSO) and low (unstimulated + DMSO) controls.
-
Plot the percent activity against the logarithm of the compound concentration and fit the data to determine EC50 or IC50 values.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical HTS workflow for the discovery of PDE9 inhibitors and the logical relationship between PDE9 inhibition and its downstream effects.
References
- 1. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF-7 and MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tovinontrine in Combination Therapy for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine (formerly IMR-687 and CRD-750) is an investigational, orally administered small molecule that acts as a selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] In the context of heart failure, particularly heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF), this compound represents a novel therapeutic approach.[1][3] Its mechanism of action focuses on augmenting the natriuretic peptide signaling pathway, a key player in cardiovascular homeostasis. This document provides detailed application notes and protocols for the preclinical and clinical investigation of this compound in combination with standard-of-care heart failure medications.
Mechanism of Action and Rationale for Combination Therapy
This compound targets PDE9, an enzyme that primarily degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound increases intracellular levels of cGMP, a crucial secondary messenger that mediates the cardioprotective effects of the natriuretic peptide system.[4][5] This leads to vasodilation, reduction of cardiac hypertrophy and fibrosis, and lusitropic (diastolic relaxation) benefits.
Standard heart failure therapies, such as beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, and angiotensin II receptor blockers (ARBs), act through different but complementary pathways. The rationale for combining this compound with these agents lies in the potential for synergistic or additive effects, targeting multiple pathophysiological aspects of heart failure simultaneously. Preclinical studies combining PDE5 and PDE9 inhibitors have shown promising results, suggesting that dual enhancement of cGMP signaling can be beneficial.[6][7]
Preclinical and Clinical Data Overview
Preclinical Data
Preclinical studies in mouse models of HFpEF have demonstrated that this compound can reduce cardiomyocyte size and lower plasma levels of B-type and atrial natriuretic peptides.[8] Furthermore, markers of renal dysfunction were also improved in this compound-treated mice.[8] Notably, these benefits were observed without significant changes in heart rate or blood pressure, suggesting a favorable safety profile for combination with drugs that do affect these parameters.[8]
Clinical Data
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with both HFrEF (CYCLE-1-REF) and HFpEF (CYCLE-2-PEF).[3][9][10][11] A key aspect of these trials is that patients are maintained on stable, guideline-directed medical therapy for heart failure.[12][13] This design will provide crucial data on the effects of this compound as an add-on therapy.
While specific data from the this compound trials on combination therapy are not yet fully published, a Phase 2a trial of another PDE9 inhibitor, CRD-740, in HFrEF patients provides valuable insights. In this study, CRD-740 led to significant elevations in plasma and urinary cGMP levels on top of standard care, which included sacubitril/valsartan in 73% of patients.[14] Importantly, the effect of CRD-740 on cGMP was not different between patients with and without sacubitril/valsartan co-administration, indicating that PDE9 inhibition can provide additional pathway engagement.[14]
Data Presentation
Table 1: Summary of Preclinical Data for this compound in HFpEF Mouse Models [8]
| Parameter | Observation | Implication for Combination Therapy |
| Cardiomyocyte Size | Reduced | Potential to enhance anti-hypertrophic effects of other agents. |
| Plasma Natriuretic Peptides | Lowered | May complement the neurohormonal blockade of ACEi/ARBs. |
| Renal Dysfunction Markers | Improved | Additive or synergistic benefits with drugs affecting renal function. |
| Heart Rate and Blood Pressure | No significant change | Favorable for combination with drugs that lower blood pressure. |
Table 2: Key Design Elements of Ongoing this compound Clinical Trials [3][9][10][11]
| Trial | Population | Intervention | Background Therapy | Primary Endpoint |
| CYCLE-1-REF | HFrEF (EF ≤ 40%) | This compound vs. Placebo | Stable, guideline-directed HF therapy | Change in plasma NT-proBNP |
| CYCLE-2-PEF | HFpEF (EF > 40%) | This compound vs. Placebo | Stable, guideline-directed HF therapy | Change in plasma NT-proBNP |
Table 3: Pharmacodynamic Effects of PDE9 Inhibition (CRD-740) in HFrEF Patients on Standard of Care [14]
| Parameter | Result | Note |
| Plasma cGMP change (vs. Placebo) | +26.5% | P = 0.003 |
| Urinary cGMP change (vs. Placebo) | Increased at Day 1 and Week 2 | P = 0.012 and P = 0.014 respectively |
| Interaction with Sacubitril/Valsartan | None | P = 0.47 |
Experimental Protocols
In Vitro Assessment of this compound in Combination with Other Heart Failure Drugs
Objective: To evaluate the combined effect of this compound and other heart failure medications (e.g., beta-blockers, ACE inhibitors) on cardiomyocyte function.
Methodology:
-
Cell Culture:
-
Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated adult rodent cardiomyocytes.
-
Maintain cells in appropriate media and conditions to ensure viability and functionality.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).
-
Treat cardiomyocyte cultures with a matrix of concentrations of this compound and the other drug(s), both individually and in combination. Include a vehicle control.
-
Incubate for a predetermined period (e.g., 24, 48 hours).
-
-
Functional Assessment:
-
Contractility: Measure cardiomyocyte contraction and relaxation parameters using video microscopy and motion vector analysis or traction force microscopy.
-
Calcium Handling: Assess intracellular calcium transients using fluorescent calcium indicators (e.g., Fura-2 AM).
-
Electrophysiology: Evaluate changes in action potential duration and morphology using patch-clamp techniques or multi-electrode arrays.
-
Cell Viability: Determine cell viability using assays such as MTT or LDH release.
-
-
Data Analysis:
-
Analyze the data to determine the individual and combined effects of the drugs on the measured parameters.
-
Use appropriate statistical methods to assess for synergistic, additive, or antagonistic interactions.
-
Preclinical Evaluation of this compound Combination Therapy in Animal Models of Heart Failure
Objective: To assess the in vivo efficacy and safety of this compound in combination with standard heart failure therapies in a relevant animal model.
Methodology:
-
Animal Model:
-
Induce heart failure in a suitable animal model (e.g., transverse aortic constriction in mice or rats to model pressure overload-induced heart failure).
-
Allow sufficient time for the development of a stable heart failure phenotype, confirmed by echocardiography.
-
-
Treatment Groups:
-
Randomize animals into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Standard therapy alone (e.g., a beta-blocker or ACE inhibitor)
-
This compound in combination with the standard therapy
-
-
-
Drug Administration:
-
Administer drugs daily for a specified duration (e.g., 4-8 weeks) via oral gavage or other appropriate route.
-
-
Efficacy Assessment:
-
Echocardiography: Perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening, diastolic function).
-
Hemodynamics: At the end of the study, perform invasive hemodynamic measurements to assess parameters such as left ventricular end-diastolic pressure.
-
Histopathology: Harvest hearts for histological analysis of cardiac hypertrophy, fibrosis, and cardiomyocyte size.
-
Biomarkers: Measure plasma levels of natriuretic peptides (e.g., NT-proBNP).
-
-
Safety Assessment:
-
Monitor animal well-being, body weight, and food/water intake throughout the study.
-
Collect blood samples for analysis of liver and kidney function markers.
-
-
Data Analysis:
-
Compare the outcomes between the different treatment groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in cardiomyocytes.
Caption: Workflow for combination therapy studies.
Conclusion
This compound holds promise as a novel therapy for heart failure, with a mechanism of action that is complementary to existing treatments. The ongoing clinical trials will provide definitive data on the efficacy and safety of this compound in combination with standard-of-care medications. The protocols outlined in this document provide a framework for researchers to further investigate the potential of this combination therapy approach in both preclinical and in vitro settings. As more data becomes available, these protocols can be refined to address more specific questions regarding optimal drug combinations and patient populations.
References
- 1. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. cardurion.com [cardurion.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Combined Inhibition of Phosphodiesterase-5 and -9 in Experimental Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study to Assess Safety & Effectiveness of this compound in Chronic Heart Failure With Reduced Ejection Fraction (Cycle-1-REF) | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound for Heart Failure · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of CRD-740, a PDE9 Inhibitor, in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Tovinontrine's Effects on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine (formerly IMR-687 and CRD-750) is a selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in the natriuretic peptide signaling pathway.[3] In pathological cardiac conditions such as heart failure, PDE9 expression is upregulated, leading to reduced cGMP levels and impaired cardioprotective effects.[3][4] By inhibiting PDE9, this compound aims to increase intracellular cGMP, thereby promoting beneficial effects such as improved cardiac relaxation, and decreased hypertrophy and fibrosis.[3]
These application notes provide a framework for assessing the in vivo effects of this compound on cardiac function using non-invasive imaging techniques. The protocols are designed for preclinical studies in rodent models of heart failure.
Mechanism of Action: this compound Signaling Pathway
This compound's mechanism of action centers on the potentiation of the natriuretic peptide-cGMP signaling cascade.
Preclinical Evidence of this compound's Efficacy
Preclinical studies in mouse models of heart failure with preserved ejection fraction (HFpEF) have demonstrated the therapeutic potential of this compound. In three distinct murine models, this compound was effective in both the prevention and treatment of cardiac hypertrophy and renal dysfunction.[1][5] Key findings from these studies include a significant reduction in cardiomyocyte size and decreased plasma levels of B-type and atrial natriuretic peptides (BNP and ANP).[1][5] Notably, these beneficial effects were observed without significant alterations in heart rate or blood pressure.[5]
While comprehensive in vivo imaging data for this compound is not yet publicly available in tabular format, the following table illustrates the type of quantitative data that can be obtained from such studies, using a representative PDE9 inhibitor as an example.
Table 1: Representative In Vivo Cardiac Function Data (PDE9 Inhibitor vs. Vehicle)
| Parameter | Vehicle Control | PDE9 Inhibitor | p-value |
| Echocardiography | |||
| Left Ventricular Ejection Fraction (%) | 55.2 ± 3.1 | 65.8 ± 2.5 | <0.05 |
| Fractional Shortening (%) | 28.1 ± 1.9 | 35.4 ± 2.2 | <0.05 |
| Left Ventricular Mass (mg) | 120.5 ± 5.7 | 105.3 ± 4.9 | <0.05 |
| Heart Rate (bpm) | 480 ± 25 | 475 ± 30 | >0.05 |
| Cardiac MRI | |||
| Left Ventricular End-Diastolic Volume (μL) | 45.8 ± 4.2 | 42.1 ± 3.8 | >0.05 |
| Left Ventricular End-Systolic Volume (μL) | 20.6 ± 2.5 | 14.4 ± 1.9 | <0.05 |
| Stroke Volume (μL) | 25.2 ± 2.1 | 27.7 ± 2.3 | >0.05 |
| Cardiac Output (mL/min) | 12.1 ± 1.0 | 13.2 ± 1.1 | >0.05 |
Note: The data presented in this table are for illustrative purposes and are based on typical findings for PDE9 inhibitors in preclinical models of heart failure. Actual results for this compound may vary.
Experimental Protocols
In Vivo Echocardiography Protocol for Mice
This protocol outlines the procedure for transthoracic echocardiography to assess cardiac function in a mouse model of heart failure treated with this compound.
Detailed Steps:
-
Animal Preparation:
-
Anesthetize the mouse using a vaporizer system with 1-2% isoflurane (B1672236).
-
Secure the animal in a supine position on a heated platform to maintain body temperature.
-
Carefully remove the fur from the thoracic area using a depilatory cream to ensure optimal probe contact.
-
Continuously monitor vital signs, including heart rate, respiratory rate, and body temperature.
-
-
Image Acquisition:
-
Apply a generous amount of pre-warmed ultrasound gel to the chest.
-
Utilize a high-frequency (e.g., 30-40 MHz) linear-array transducer for high-resolution imaging.
-
Obtain the following standard echocardiographic views:
-
Parasternal Long-Axis (PLAX) View: For M-mode measurements of left ventricular internal dimensions in diastole (LVIDd) and systole (LVIDs), and wall thickness.
-
Parasternal Short-Axis (PSAX) View: At the level of the papillary muscles for M-mode and 2D assessment of ventricular function and wall motion.
-
Apical Four-Chamber (A4C) View: For Doppler assessment of mitral inflow (E and A waves) and tissue Doppler imaging of the mitral annulus (e' velocity).
-
-
-
Data Analysis:
-
Perform offline analysis of the acquired images and loops using appropriate software.
-
Measure LVIDd and LVIDs from the M-mode recordings.
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) to assess systolic function.
-
Evaluate diastolic function by measuring the E/A ratio from mitral inflow and the E/e' ratio.
-
Calculate left ventricular mass from the 2D or M-mode measurements.
-
In Vivo Cardiac Magnetic Resonance (CMR) Imaging Protocol for Mice
CMR provides a highly accurate and reproducible method for assessing cardiac morphology and function.
Detailed Steps:
-
Animal Preparation:
-
Anesthetize the mouse with 1.5% isoflurane in oxygen.
-
Place the animal in a prone position within a specialized cradle compatible with the MRI system.
-
Attach ECG leads and a respiratory sensor for gating to minimize motion artifacts.
-
Maintain the animal's body temperature using a feedback-controlled warm air system.
-
-
Image Acquisition:
-
Perform initial scout scans to determine the precise location and orientation of the heart.
-
Acquire a series of contiguous short-axis cine images from the apex to the base of the left ventricle using a gated gradient-echo sequence.
-
Obtain long-axis cine images (two- and four-chamber views) for a comprehensive assessment of cardiac anatomy and function.
-
-
Data Analysis:
-
Use dedicated cardiac analysis software to process the acquired images.
-
Trace the endocardial and epicardial borders of the left ventricle on the short-axis slices at both end-diastole and end-systole.
-
The software will then calculate left ventricular end-diastolic volume (LVEDV), end-systolic volume (LVESV), stroke volume (SV), ejection fraction (EF), and myocardial mass.
-
Regional cardiac function can be assessed by analyzing wall motion and thickening in different myocardial segments.
-
Conclusion
In vivo imaging is an indispensable tool for evaluating the therapeutic efficacy of novel cardiac drugs like this compound. The protocols detailed in these application notes provide a robust framework for obtaining high-quality, reproducible data on cardiac function and morphology in preclinical models. The use of these standardized methods will facilitate the accurate assessment of this compound's effects and contribute to a deeper understanding of its potential as a treatment for heart failure.
References
- 1. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 2. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Pre-Clinical Models of Heart Failure with Preserved Ejection Fraction: Advancing Knowledge for Device Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Biomarker Analysis in Tovinontrine-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine (formerly IMR-687) is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vascular homeostasis and cellular signaling.[1][3] By inhibiting PDE9, this compound increases intracellular cGMP levels, which has shown therapeutic potential in preclinical models of sickle cell disease, beta-thalassemia, and heart failure.[3][4][5] These application notes provide a summary of biomarker data from this compound-treated animal models and detailed protocols for the analysis of key biomarkers.
Mechanism of Action: this compound and the cGMP Signaling Pathway
This compound's mechanism of action is centered on the potentiation of the cGMP signaling pathway. In various pathological conditions, the levels of cGMP can be diminished. This compound, by inhibiting PDE9, prevents the breakdown of cGMP, thereby amplifying its downstream effects.[5] In hematological disorders like sickle cell disease and beta-thalassemia, elevated cGMP is associated with the reactivation of fetal hemoglobin (HbF) production, which can mitigate the effects of abnormal adult hemoglobin.[1][6] In the context of heart failure, increased cGMP in cardiomyocytes can lead to cardioprotective effects, including improved cardiac relaxation and reduced hypertrophy.[3][7]
Biomarker Analysis in a Mouse Model of Sickle Cell Disease
A preclinical study utilizing the Townes transgenic mouse model of sickle cell disease (SCD) demonstrated the efficacy of this compound in modulating key disease-related biomarkers.[1]
Quantitative Biomarker Data
| Biomarker | Animal Model | Treatment Group | Result | Fold Change vs. Vehicle |
| Fetal Hemoglobin (HbF) | Townes-HbSS Mice | This compound (30 mg/kg/day) | Increased | ~1.5x |
| Sickled Red Blood Cells | Townes-HbSS Mice | This compound (30 mg/kg/day) | Decreased from 56% to ~30% | ~0.54x |
| White Blood Cell (WBC) Count | Townes-HbSS Mice | This compound (30 mg/kg/day) | Normalized | - |
| Vaso-occlusion | Townes-HbSS Mice | This compound (10 and 30 mg/kg/day) | Reduced | - |
Data synthesized from a study published in Haematologica.[1]
Experimental Protocols
-
Model: Townes-HbSS transgenic mice, which express human α- and βS-globin and exhibit a phenotype similar to human SCD.[1]
-
Treatment: Oral gavage of this compound (30 mg/kg/day) for 30 days.[1] A vehicle control group should be included.
-
Sample Collection: Collect peripheral blood from mice via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes.
-
Red Blood Cell Fixation and Permeabilization:
-
Wash 5 µL of whole blood with 1 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of a fixation/permeabilization solution (e.g., commercial kits for intracellular staining).
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Staining:
-
Wash the cells twice with 1 mL of permeabilization/wash buffer.
-
Resuspend the cells in 100 µL of permeabilization/wash buffer.
-
Add an anti-HbF antibody conjugated to a fluorophore (e.g., FITC or PE).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with 1 mL of permeabilization/wash buffer.
-
Resuspend the cells in 0.5 mL of PBS.
-
Analyze the samples on a flow cytometer, acquiring at least 50,000 events per sample.
-
-
Data Analysis:
-
Gate on the red blood cell population based on forward and side scatter.
-
Quantify the percentage of HbF-positive cells (F-cells) and the mean fluorescence intensity.
-
Biomarker Analysis in a Mouse Model of Beta-Thalassemia
Preclinical studies in a mouse model of beta-thalassemia have also been conducted, with reports of improvements in key hematological parameters.[4]
Quantitative Biomarker Data
| Biomarker | Animal Model | Treatment Group | Result |
| Total Hemoglobin | Hbbth1/th1 mice | This compound | Increased |
| Red Blood Cell Count | Hbbth1/th1 mice | This compound | Increased |
Data based on a press release from Imara Inc. detailing preclinical findings. Specific quantitative values were not publicly disclosed.[4]
Experimental Protocols
-
Model: Hbbth1/th1 mice, a model for β-thalassemia intermedia.[8] These mice exhibit ineffective erythropoiesis, anemia, and iron overload.
-
Treatment: A representative treatment regimen would involve daily oral administration of this compound for a period of 4-8 weeks.
-
Sample Collection: Collect approximately 50-100 µL of peripheral blood into EDTA-coated microcapillary tubes.
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to measure include total hemoglobin (HGB), red blood cell (RBC) count, hematocrit (HCT), mean corpuscular volume (MCV), and red cell distribution width (RDW).
-
-
Data Interpretation:
-
An increase in HGB, RBC count, and HCT would indicate an improvement in anemia.
-
Changes in MCV and RDW can provide insights into red blood cell morphology.
-
Biomarker Analysis in Animal Models of Heart Failure
The therapeutic rationale for this compound in heart failure is based on the upregulation of PDE9 in the failing heart and the cardioprotective effects of elevated cGMP.[3][7]
Potential Biomarkers and Expected Outcomes
| Biomarker | Animal Model | Expected Outcome with this compound |
| Plasma/Urinary cGMP | Ovine model of HF; Murine models of pressure-overload HF | Increase |
| NT-proBNP | Canine, feline, or murine models of HF | Decrease |
| Cardiac Hypertrophy Markers (e.g., ANP, BNP mRNA) | Murine models of pressure-overload HF | Decrease |
| Cardiac Fibrosis Markers (e.g., Collagen deposition) | Murine models of pressure-overload HF | Decrease |
Experimental Protocols
-
Model: A common model is transverse aortic constriction (TAC) in mice, which induces pressure-overload cardiac hypertrophy and subsequent heart failure.
-
Treatment: this compound or a vehicle control can be administered daily via oral gavage, starting at a specified time point post-TAC surgery.
-
Sample Collection:
-
Plasma: Collect blood into EDTA tubes containing a PDE inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C and collect the plasma.
-
Urine: Collect urine samples and store at -80°C until analysis.
-
-
ELISA Protocol:
-
Use a commercially available cGMP ELISA kit.
-
Follow the manufacturer's instructions, which typically involve:
-
Preparation of standards and samples.
-
Addition of samples, standards, and conjugate to the antibody-coated plate.
-
Incubation and washing steps.
-
Addition of a substrate solution and stopping the reaction.
-
Reading the absorbance on a microplate reader at the specified wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
-
Sample Collection: Collect plasma as described for cGMP measurement.
-
ELISA Protocol:
-
Use a species-specific NT-proBNP ELISA kit.
-
Follow the manufacturer's protocol, similar to the cGMP ELISA.
-
-
Data Analysis:
-
Calculate NT-proBNP concentrations from the standard curve. A decrease in NT-proBNP levels in the this compound-treated group compared to the vehicle group would indicate a reduction in cardiac wall stress.
-
Conclusion
This compound has demonstrated the ability to modulate key disease-related biomarkers in animal models of sickle cell disease, beta-thalassemia, and heart failure. The protocols outlined in these application notes provide a framework for researchers to assess the in vivo efficacy of this compound and other PDE9 inhibitors. Consistent and standardized biomarker analysis is crucial for the successful preclinical development of novel therapeutics targeting the cGMP signaling pathway.
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 2. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cardurion.com [cardurion.com]
- 4. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sicklecellanemianews.com [sicklecellanemianews.com]
- 7. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron metabolism and ineffective erythropoiesis in β-thalassemia mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tovinontrine Technical Support Center: Optimizing for Maximum cGMP Response
Welcome to the Tovinontrine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for a maximal cyclic Guanosine Monophosphate (cGMP) response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as IMR-687 or CRD-750) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4][5] The PDE9 enzyme is responsible for the degradation of cGMP.[1][3][5] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels, which can, in turn, modulate various downstream signaling pathways.[1][3]
Q2: What is the expected outcome of this compound treatment on cGMP levels?
A2: Treatment with this compound is expected to increase intracellular cGMP concentrations. This is because this compound blocks the primary enzyme responsible for cGMP degradation.[1][3] Preclinical studies have shown that this compound (IMR-687) increases cGMP in erythroid K562 and UT-7 cells.[4]
Q3: What is a good starting concentration for this compound in an in vitro experiment?
A3: While specific dose-response data for this compound's effect on cGMP is not widely published, a good starting point can be inferred from data on other selective PDE9 inhibitors. For example, BAY 73-6691, another potent and selective PDE9 inhibitor, has an IC50 of 55 nM for human PDE9.[6] Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments with this compound. The optimal concentration will need to be determined empirically for your specific cell type and experimental conditions.
Q4: In which research areas has this compound been investigated?
A4: this compound has been clinically investigated for the treatment of sickle cell disease and beta-thalassemia, although development for these indications was discontinued (B1498344) due to a lack of significant clinical benefit.[5] It is also being studied for its potential in treating chronic heart failure.[7][8]
Experimental Protocols
Detailed Methodology: In Vitro cGMP Response to this compound
This protocol outlines a cell-based assay to determine the dose-response relationship between this compound concentration and intracellular cGMP levels.
Objective: To quantify the increase in intracellular cGMP in response to varying concentrations of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., K562, UT-7, or other relevant cell types)[4]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
cGMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer (as recommended by the cGMP assay kit manufacturer)
-
Multi-well plates (e.g., 96-well)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen cGMP assay kit
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Seed the cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of working concentrations (e.g., 10 nM to 1 µM).
-
-
Treatment:
-
Remove the cell culture medium from the wells.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a negative control (untreated) group.
-
Incubate the cells with this compound for a predetermined time (e.g., 30 minutes to 1 hour). This incubation time may need to be optimized.
-
-
Cell Lysis:
-
After incubation, remove the treatment medium.
-
Lyse the cells according to the protocol provided with your cGMP assay kit. This step is critical to stop PDE activity and release intracellular cGMP.
-
-
cGMP Quantification:
-
Perform the cGMP assay on the cell lysates following the manufacturer's instructions. This typically involves a competitive ELISA where cGMP in the sample competes with a labeled cGMP for antibody binding.
-
Read the absorbance on a plate reader at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the assay kit.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on cGMP Levels
| This compound Concentration (nM) | Mean cGMP Concentration (pmol/mL) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 0.8 |
| 10 | 15.8 | 2.1 |
| 50 | 45.3 | 5.9 |
| 100 | 78.6 | 9.2 |
| 500 | 125.4 | 15.7 |
| 1000 | 130.1 | 16.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cGMP measurement.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in cGMP Assays
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient this compound concentration or incubation time. | Optimize the concentration range and incubation time of this compound. |
| Low cell number or unhealthy cells. | Ensure optimal cell seeding density and cell viability. | |
| Inactive reagents in the cGMP assay kit. | Check the expiration date of the kit and store reagents properly. Use a positive control to validate kit performance. | |
| Inefficient cell lysis. | Ensure complete cell lysis by following the kit's protocol. Consider using a stronger lysis buffer if necessary. | |
| High Background | Non-specific binding in the ELISA plate. | Ensure proper blocking of the plate as per the assay kit instructions. Increase the number of washing steps.[9][10] |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and sterile buffers. | |
| Over-incubation with the detection antibody or substrate. | Optimize incubation times to reduce non-specific signal. | |
| Poor Reproducibility | Inconsistent pipetting or cell seeding. | Use calibrated pipettes and ensure consistent cell seeding across all wells.[9] |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate or ensure even temperature and humidity during incubation. | |
| Variability in incubation times. | Standardize all incubation times for all wells and plates. | |
| Unexpected Results | Cellular toxicity at high this compound concentrations. | Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure the observed effects are not due to cytotoxicity. |
| Presence of other PDE isoforms in the cell line. | This compound is highly selective for PDE9, but consider the expression profile of other PDEs in your cell model. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. PDE9A - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Troubleshooting Tovinontrine solubility and stability in buffer
Tovinontrine Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of this compound in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4). By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This modulation of cAMP signaling pathways has various downstream effects, including the reduction of inflammatory responses.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory effects.
Q2: How should I store the this compound stock solution?
For maximum stability, this compound stock solutions (typically in DMSO) should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
This compound has low aqueous solubility. It is highly recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous experimental buffer. Direct dissolution in aqueous buffers will likely result in poor solubility and precipitation.
Troubleshooting Guide: Solubility Issues
Problem: My this compound solution is cloudy or has visible precipitate after diluting the DMSO stock into my aqueous buffer.
This is a common issue when an organic stock is diluted into an aqueous medium where the compound is less soluble.
Caption: A logical workflow to diagnose and resolve this compound precipitation issues in buffers.
Solubility Data Summary
The following table summarizes the approximate solubility of this compound in various solvents and buffer conditions. Use this data to guide your experimental design.
| Solvent/Buffer System | pH | Temperature (°C) | Approx. Solubility (µM) | Notes |
| DMSO | N/A | 25 | > 50 mM | Recommended for primary stock solution. |
| Ethanol | N/A | 25 | ~10 mM | Alternative for stock solution. |
| PBS | 7.4 | 25 | < 5 µM | Low solubility. Prone to precipitation. |
| PBS | 6.0 | 25 | ~15 µM | Solubility increases in slightly acidic conditions. |
| Tris Buffer | 8.0 | 25 | < 2 µM | Lower solubility in basic conditions. |
| PBS + 0.1% BSA | 7.4 | 25 | ~20 µM | Protein can improve apparent solubility. |
| PBS + 0.05% Tween-80 | 7.4 | 25 | ~30 µM | Surfactant significantly improves solubility. |
Protocol 1: Standard Protocol for Solubilizing this compound in Aqueous Buffer
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10-50 mM stock solution. Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Pre-warm Aqueous Buffer: Warm your final experimental buffer (e.g., PBS) to room temperature or 37°C.
-
Perform Serial Dilution (if needed): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock into your buffer.
-
Final Dilution: While vortexing the aqueous buffer, add the this compound stock solution drop-wise to achieve the final desired concentration. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitate against a dark background. If the solution is not clear, consider lowering the final concentration.
Troubleshooting Guide: Stability Issues
Problem: I am observing a loss of this compound activity in my multi-day experiment.
This compound can degrade in aqueous solutions over time, especially under suboptimal storage conditions.
Stability Data Summary
The following table provides a summary of this compound stability under various conditions, as measured by the percentage of intact compound remaining after a set period.
| Buffer System | Temperature (°C) | Duration | % Remaining | Notes |
| DMSO Stock | -20°C | 6 months | >99% | Stable when frozen. |
| DMSO Stock | 4°C | 1 week | >98% | Stable for short-term storage. |
| PBS (pH 7.4) | 37°C | 24 hours | ~85% | Significant degradation at physiological temperature. |
| PBS (pH 7.4) | 4°C | 72 hours | ~95% | More stable at lower temperatures. |
| PBS (pH 6.0) | 37°C | 24 hours | ~92% | Increased stability in slightly acidic conditions. |
Protocol 2: Workflow for Assessing this compound Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.
Caption: An experimental workflow for assessing the stability of this compound in a buffer over time.
Methodology:
-
Solution Preparation: Prepare the this compound working solution in the buffer of interest at the desired final concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and either inject it directly onto the HPLC system or flash-freeze it in liquid nitrogen and store at -80°C for later analysis. This serves as your 100% reference.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., 37°C incubator, 4°C refrigerator, benchtop exposed to light).
-
Time-Point Collection: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove aliquots from the incubated solution. Immediately freeze them at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze all samples (including T=0) using a validated HPLC method (e.g., C18 column with a mobile phase gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at its absorbance maximum.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Plot the % Remaining versus time to determine the degradation kinetics.
-
Addressing Tovinontrine off-target effects in cellular assays
Technical Support Center: Tovinontrine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals using this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and ensure the accuracy of your experimental results.
Note on this compound: this compound is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] Its primary mechanism of action is to prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways.[2][3] While designed for high selectivity, all small molecule inhibitors have the potential for off-target interactions, especially at higher concentrations. This guide will help you identify and mitigate such effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the PDE9 enzyme. PDE9 specifically hydrolyzes and degrades cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE9, this compound increases intracellular cGMP levels, thereby amplifying signaling through cGMP-dependent pathways, such as those involving protein kinase G (PKG).
Q2: My cells are showing a phenotype inconsistent with known cGMP/PKG signaling. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of potential off-target activity. While this compound is highly selective for PDE9, it may interact with other phosphodiesterases (PDEs) or unrelated proteins at concentrations significantly higher than its PDE9 IC50. We recommend performing a dose-response experiment and comparing the concentration required to elicit the unexpected phenotype with the known IC50 for PDE9.
Q3: How can I confirm that the observed cellular response is due to PDE9 inhibition and not an off-target effect?
A3: To confirm on-target activity, you can use several control strategies:
-
Use a structurally unrelated PDE9 inhibitor: If a different PDE9 inhibitor recapitulates the observed effect, it is more likely to be an on-target phenomenon.
-
Employ a rescue experiment: Try to reverse the phenotype by activating a downstream pathway that degrades cGMP or by inhibiting a downstream effector of cGMP, such as PKG.
-
Use siRNA/shRNA knockdown: Reducing PDE9 expression in your cell model should blunt the efficacy of this compound if the effect is on-target.
Q4: I'm observing high variability in my results with this compound across different cell lines. Why might this be happening?
A4: This variability is often due to differences in the expression levels of the target (PDE9) and potential off-target proteins. Cell lines can have vastly different protein expression profiles. A cell line with low PDE9 expression might require higher concentrations of this compound, increasing the likelihood of engaging off-target kinases. Conversely, a cell line expressing a sensitive off-target will show a stronger off-target phenotype. It is crucial to characterize the expression levels of relevant PDE family members in your specific cellular model.
Troubleshooting Guide: Unexpected Cellular Phenotypes
This guide provides a systematic approach to diagnosing and resolving issues that may arise from off-target effects of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity | The cell line may express an off-target protein that, when inhibited, triggers an apoptotic or necrotic pathway. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic effect across a range of this compound concentrations. 2. Compare the cytotoxic EC50 with the PDE9 inhibitory IC50. A large difference suggests the cytotoxicity is an off-target effect. 3. Screen this compound against a broad panel of anti-targets (e.g., other PDEs, kinases) to identify potential culprits. |
| Phenotype at High Concentrations Only | The effect is likely due to inhibition of a secondary, less sensitive target. | 1. Consult the this compound selectivity profile (see data table below) to identify plausible off-targets. 2. If your cell line expresses one of these off-targets (e.g., PDE1C, PDE5A), use a more selective inhibitor for that target as a positive control to see if it reproduces the phenotype. |
| Effect Does Not Correlate with cGMP Increase | The phenotype may be independent of the cGMP signaling pathway. | 1. Measure intracellular cGMP levels at the effective concentration of this compound. 2. If there is no corresponding increase in cGMP, the effect is likely off-target and cGMP-independent. Consider performing a target deconvolution screen (e.g., chemical proteomics) to identify the responsible protein. |
Hypothetical this compound Selectivity Profile
This table summarizes hypothetical inhibitory activity data of this compound against its intended target (PDE9A) and a selection of other human phosphodiesterase enzymes.
| Target | IC50 (nM) | Selectivity vs. PDE9A | Interpretation |
| PDE9A | 0.8 | - | Primary Target |
| PDE1C | 950 | 1188x | High selectivity. Off-target effects are unlikely at typical experimental concentrations. |
| PDE2A | >10,000 | >12,500x | Very high selectivity. |
| PDE3A | >10,000 | >12,500x | Very high selectivity. |
| PDE4D | >10,000 | >12,500x | Very high selectivity. |
| PDE5A | 75 | 94x | Good selectivity. However, at concentrations >75 nM, inhibition of PDE5A could contribute to cellular effects, especially in tissues with high PDE5A expression. |
| PDE6C | 2,500 | 3125x | High selectivity. |
| PDE11A | 1,200 | 1500x | High selectivity. |
Note: This data is illustrative and intended for troubleshooting purposes only.
Visualizations
This compound Mechanism of Action and Potential Off-Target Pathway
Caption: this compound's on-target (PDE9) and potential off-target (PDE5) effects.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for characterizing an unexpected phenotype observed with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: General Phosphodiesterase (PDE) Activity Assay
This protocol provides a framework for measuring the inhibitory activity of this compound against various PDE isozymes to confirm its selectivity profile.
Objective: To determine the IC50 value of this compound for a specific PDE isozyme.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE9A, PDE5A)
-
This compound serial dilutions
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
cGMP or cAMP substrate (depending on the PDE isozyme)
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
BIOMOL Green reagent (for phosphate (B84403) detection)
-
96-well microplate
Methodology:
-
Prepare serial dilutions of this compound in assay buffer. Add 10 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Add 20 µL of the PDE enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the cGMP or cAMP substrate. The final substrate concentration should be at or below the Km for the specific enzyme.
-
Incubate for 30-60 minutes at 30°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of snake venom nucleotidase to convert the resulting GMP/AMP to guanosine/adenosine and phosphate.
-
Incubate for 20 minutes at 30°C.
-
Add 100 µL of BIOMOL Green reagent to all wells to detect the amount of inorganic phosphate produced.
-
Incubate for 20-30 minutes at room temperature.
-
Read the absorbance at 620 nm using a microplate reader.
-
Subtract the background reading, normalize the data to the positive control (100% activity), and plot the percent inhibition versus the log of this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based cGMP Measurement Assay (ELISA)
This protocol describes how to measure changes in intracellular cGMP levels in response to this compound treatment.
Objective: To quantify the on-target effect of this compound by measuring the accumulation of intracellular cGMP.
Materials:
-
Cultured cells of interest plated in a 24-well plate
-
This compound
-
PDE inhibitor (e.g., IBMX) for positive control
-
Reagent to stimulate cGMP production (e.g., Sodium Nitroprusside - SNP)
-
0.1 M HCl
-
Commercially available cGMP ELISA kit
-
Plate shaker
Methodology:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells once with serum-free media.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes. Include a vehicle control and a positive control (e.g., 100 µM IBMX).
-
Stimulate cGMP production by adding a cGMP-elevating agent like SNP (e.g., 10 µM final concentration) to the wells for 10 minutes.
-
Aspirate the media and lyse the cells by adding 200 µL of 0.1 M HCl to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Centrifuge the plate at 600 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant (cell lysate) for cGMP measurement.
-
Follow the manufacturer's instructions for the cGMP ELISA kit to acetylate the samples and standards and perform the competitive ELISA.
-
Read the absorbance on a microplate reader at the recommended wavelength (typically 450 nm).
-
Calculate the cGMP concentrations in your samples based on the standard curve. Plot the cGMP concentration versus the this compound concentration to determine the dose-dependent effect.
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
How to minimize variability in Tovinontrine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Tovinontrine (IMR-687).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as IMR-687, is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] Its primary mechanism of action is to prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways.[1][2] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels, which can, in turn, modulate downstream cellular processes.[1]
Q2: What are the main research applications of this compound?
A2: this compound has been investigated in several therapeutic areas. Initially, it was studied for the treatment of hemoglobinopathies such as sickle cell disease (SCD) and beta-thalassemia, with the goal of increasing fetal hemoglobin (HbF) levels.[1][2][3] More recently, its development has focused on the treatment of heart failure with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF).[4][5][6]
Q3: How should this compound be stored and handled to ensure stability?
A3: For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for short-term use or -80°C for longer-term storage. The stability of this compound in aqueous solutions can be limited, so it is recommended to prepare fresh dilutions for each experiment.
Q4: What are the common sources of variability in this compound cell-based assays?
A4: Variability in cell-based assays with this compound can arise from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant variations in results.
-
Compound Solubility: this compound has poor aqueous solubility. Precipitation of the compound in culture media can lead to inaccurate dosing and inconsistent effects.
-
Reagent Preparation and Handling: Inaccurate dilutions of this compound stock solutions and improper handling of assay reagents (e.g., cGMP ELISA kits) can introduce errors.
-
Assay Conditions: Variations in incubation times, temperature, and CO2 levels can impact cellular responses.
Section 2: Troubleshooting Guides
Issue 1: High Variability in cGMP Accumulation Assays
Symptoms:
-
Large error bars in cGMP measurements between replicate wells.
-
Inconsistent dose-response curves.
-
Poor reproducibility between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Use a hemocytometer or automated cell counter to ensure accurate cell counts before seeding. - Mix the cell suspension thoroughly before and during plating to prevent settling. - Employ a consistent pipetting technique for dispensing cells into each well. |
| This compound Precipitation | - Visually inspect the media for any signs of precipitation after adding this compound. - Prepare this compound dilutions in a manner that minimizes the final DMSO concentration (typically <0.5%). - Consider using a vehicle control with the same final DMSO concentration as the highest this compound dose to account for any solvent effects. |
| Inaccurate Pipetting | - Calibrate pipettes regularly. - Use fresh pipette tips for each dilution and reagent addition to avoid cross-contamination. - For small volumes, use low-retention pipette tips. |
| Cell Lysis Inefficiency | - Ensure complete cell lysis to release all intracellular cGMP. Follow the lysis buffer instructions provided with your cGMP assay kit. - For adherent cells, ensure the entire surface is covered with lysis buffer. |
| Variability in ELISA | - Follow the ELISA kit manufacturer's protocol precisely. - Ensure thorough washing of wells to remove unbound reagents. - Use a plate shaker during incubations to ensure uniform mixing. |
Issue 2: Inconsistent or No Induction of Fetal Hemoglobin (HbF) in K562 Cells
Symptoms:
-
Lack of a clear dose-dependent increase in HbF levels.
-
High background HbF levels in untreated control cells.
-
Poor signal-to-noise ratio in the HbF detection assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Authenticity and Passage | - Verify the identity of your K562 cell line using STR profiling. - Use K562 cells at a low passage number, as high passage numbers can lead to phenotypic drift and altered responses to inducers. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for HbF induction in your specific K562 cell clone. |
| Inadequate Incubation Time | - The induction of HbF is a time-dependent process. Ensure a sufficient incubation period with this compound (e.g., 72 hours) as indicated in published protocols.[1][2] |
| Assay Sensitivity | - If using an ELISA for HbF detection, ensure the antibody is specific and the assay has sufficient sensitivity to detect changes in HbF levels. - Consider alternative methods for HbF detection, such as flow cytometry, for single-cell analysis. |
| Culture Conditions | - Maintain consistent cell culture conditions, including media composition, serum concentration, and incubator parameters (temperature, humidity, CO2). |
Section 3: Experimental Protocols and Data
Protocol 1: this compound-Induced cGMP Accumulation in K562 Cells
This protocol describes a method for measuring the dose-dependent increase in intracellular cGMP in K562 cells following treatment with this compound.
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (IMR-687)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M Hydrochloric acid (HCl)
-
cGMP ELISA kit (with acetylation protocol recommended for higher sensitivity)
-
BCA protein assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density that allows for active growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.[1][2]
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 0.1 M HCl and incubate for 10 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.[7]
-
-
cGMP Measurement:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant.
-
Perform the cGMP ELISA on the supernatant according to the manufacturer's protocol. The use of an acetylation protocol is recommended to increase assay sensitivity.[1]
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA protein assay.
-
-
Data Analysis:
-
Normalize the measured cGMP concentrations to the total protein concentration for each sample.
-
Plot the normalized cGMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound (IMR-687) on cGMP and Fetal Hemoglobin (HbF) in K562 Cells
| This compound (µM) | cGMP Fold Increase (6h treatment) | HbF Fold Increase (72h treatment) |
| 0.1 | ~1.5 | ~1.2 |
| 1 | ~2.5 | ~2.0 |
| 10 | ~4.0 | ~4.5 |
Data are approximate values based on graphical representations in published literature and are intended for illustrative purposes.[1][2]
Table 2: Preclinical Effects of this compound in Mouse Models of Heart Failure with Preserved Ejection Fraction (HFpEF)
| Parameter | Effect of this compound Treatment |
| Cardiomyocyte Size | Reduced |
| Plasma B-type Natriuretic Peptide (BNP) | Lowered |
| Plasma Atrial Natriuretic Peptide (ANP) | Lowered |
| Blood Urea Nitrogen (BUN) | Lowered |
| Urine Albumin-to-Creatinine Ratio | Lowered |
| Heart Rate | No significant change |
| Blood Pressure | No significant change |
This table summarizes the qualitative findings from preclinical studies in three different mouse models of HFpEF.[4]
Section 4: Visualizations
Caption: this compound inhibits PDE9, increasing cGMP and promoting beneficial cellular effects.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 5. pharmaceutical-technology.com [pharmaceutical-technology.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Overcoming Resistance to Tovinontrine in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming potential resistance to Tovinontrine in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger molecule involved in various physiological processes, including vascular biology.[1][2] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels.[2][3] This elevation in cGMP can, in turn, activate protein kinase G (PKG) and other downstream effectors, leading to various cellular responses.[4][5]
Q2: How can I confirm that my cell line has developed resistance to this compound?
Resistance to this compound is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value in your experimental cell line compared to the parental, sensitive cell line. This is determined by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) over a range of this compound concentrations. A fold-change in IC50 of 3-5 or higher is generally considered indicative of resistance.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific mechanisms of resistance to this compound have not been extensively documented, based on its mechanism of action and common principles of drug resistance, several hypotheses can be proposed:
-
Alterations in the Drug Target:
-
Mutation or altered expression of the PDE9A gene, leading to a form of the PDE9 enzyme that is no longer effectively inhibited by this compound.
-
Increased expression or activity of PDE9, requiring higher concentrations of this compound to achieve the same level of cGMP elevation.
-
-
Changes in the Signaling Pathway:
-
Downregulation of upstream components of the cGMP signaling pathway, such as soluble guanylyl cyclase (sGC), reducing the basal production of cGMP.
-
Upregulation of other PDE isoforms that can compensate for the inhibition of PDE9 by degrading cGMP.
-
Alterations in downstream effectors of cGMP, such as protein kinase G (PKG), rendering the cells less sensitive to elevated cGMP levels.
-
-
Increased Drug Efflux:
-
Upregulation of ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Troubleshooting Guide for this compound Resistance
This guide provides a structured approach to investigating the potential mechanisms of resistance in your cell line.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps & Experiments |
| Increased IC50 of this compound | Development of drug resistance. | 1. Confirm Resistance: Repeat the cell viability assay to confirm the increased IC50. 2. Characterize Resistance: Determine the stability of the resistant phenotype by culturing the cells in the absence of this compound for several passages and then re-evaluating the IC50. |
| Reduced intracellular cGMP levels in response to this compound | Altered drug target or increased drug efflux. | 1. Measure Intracellular cGMP: Use a cGMP immunoassay to compare cGMP levels in parental and resistant cells with and without this compound treatment. 2. Sequence PDE9A Gene: Isolate RNA from both cell lines, reverse transcribe to cDNA, and sequence the PDE9A coding region to identify potential mutations. 3. Assess PDE9 Expression: Perform qPCR and Western blot analysis to compare PDE9A mRNA and protein levels between parental and resistant cells. 4. Evaluate Drug Efflux: Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if it restores sensitivity. |
| Normal intracellular cGMP elevation but lack of downstream effects | Alterations in downstream signaling components. | 1. Assess PKG Activity: Use a PKG activity assay to measure the activation of PKG in response to this compound in both cell lines. 2. Analyze Downstream Targets: Perform Western blot analysis to examine the phosphorylation status of known PKG substrates. 3. Evaluate Expression of Other PDEs: Use qPCR to assess the expression levels of other cGMP-degrading PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE5, PDE10, PDE11).[4] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the IC50 of this compound in sensitive and resistant cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 using non-linear regression analysis.
-
2. Intracellular cGMP Measurement (ELISA)
-
Objective: To quantify intracellular cGMP levels in response to this compound.
-
Methodology:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
Lyse the cells and collect the supernatant.
-
Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit to measure the cGMP concentration according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
3. Western Blot Analysis
-
Objective: To assess the protein expression levels of PDE9 and the phosphorylation status of downstream targets.
-
Methodology:
-
Prepare whole-cell lysates from sensitive and resistant cells.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PDE9, phosphorylated VASP (a PKG substrate), or a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Quantitative PCR (qPCR)
-
Objective: To measure the mRNA expression levels of PDE9A and other PDE isoforms.
-
Methodology:
-
Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for PDE9A, other PDE isoforms, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizing Signaling Pathways and Workflows
Caption: this compound inhibits PDE9, increasing cGMP and activating PKG.
Caption: A decision tree for troubleshooting this compound resistance.
Caption: Experimental workflow for comparing sensitive and resistant cell lines.
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. mdpi.com [mdpi.com]
- 5. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Tovinontrine studies
Welcome to the technical support center for researchers working with Tovinontrine (IMR-687). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. The information is based on publicly available data from preclinical and clinical studies of this compound, a selective phosphodiesterase-9 (PDE9) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular second messenger.[1] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels. This elevation in cGMP is believed to mediate the drug's therapeutic effects, which have been investigated in sickle cell disease (SCD), beta-thalassemia, and heart failure.[2]
Q2: What were the expected outcomes of this compound treatment in studies for sickle cell disease and beta-thalassemia?
A2: In sickle cell disease (SCD), this compound was expected to increase fetal hemoglobin (HbF) levels and reduce the frequency of vaso-occlusive crises (VOCs).[2][3] For beta-thalassemia, the anticipated benefits included a reduction in transfusion burden for transfusion-dependent patients and an increase in total hemoglobin for non-transfusion-dependent patients.[1][4] These effects were hypothesized to result from the this compound-induced increase in cGMP.
Q3: What were the key unexpected results from the Phase 2b clinical trials (Ardent and Forte)?
A3: The Phase 2b trials yielded disappointing and unexpected results. In the Ardent trial for SCD, this compound did not show a statistically significant reduction in the annualized rate of VOCs compared to placebo in the high-dose group.[1][2] Similarly, in the Forte trial for beta-thalassemia, no meaningful benefit was observed in transfusion burden or other disease-related biomarkers.[1] Consequently, the development of this compound for these indications was discontinued.[1][2]
Q4: Was there an unexpected dose-response relationship observed in the Ardent trial?
A4: Yes, a paradoxical dose-response was observed. While not statistically significant, the low-dose this compound group showed a trend towards a greater reduction in the median annualized rate of VOCs compared to the high-dose group.[1][2] The median annualized VOC rate in the low-dose group was zero, compared to 1.89 in the high-dose group and 2.02 in the placebo group.[1][2]
Troubleshooting Guide for Unexpected Experimental Results
This section addresses specific issues researchers might encounter during their own experiments with this compound or other PDE9 inhibitors.
Issue 1: Lack of Efficacy at Higher Doses (Paradoxical Dose-Response)
You observe a diminished or absent effect of this compound at higher concentrations in your in vitro or in vivo model, while lower concentrations show a trend towards the expected outcome.
Potential Explanations:
-
Biphasic or U-shaped Dose-Response: This is a known phenomenon for some pharmacological agents. Potential mechanisms include:
-
Receptor Desensitization or Downregulation: At high concentrations, prolonged and excessive stimulation of the cGMP pathway could trigger negative feedback mechanisms, leading to the desensitization or downregulation of downstream effectors.
-
Off-Target Effects: At higher concentrations, this compound might engage with other molecular targets (off-target effects) that could counteract its primary PDE9-inhibitory effect.
-
Cellular Toxicity: High concentrations of any compound can induce cellular stress or toxicity, which could mask the specific intended pharmacological effect.
-
-
Experimental System Artifacts:
-
Solubility Issues: this compound may have limited solubility at higher concentrations in your specific experimental buffer or medium, leading to precipitation and a lower effective concentration than intended.
-
Interference with Assay Components: At high concentrations, the compound might interfere with the detection method of your assay (e.g., fluorescence or luminescence of a reporter).
-
Troubleshooting Steps:
-
Conduct a full dose-response curve: Ensure you have tested a wide range of concentrations, including several lower concentrations, to fully characterize the dose-response relationship.
-
Assess cell viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to rule out cell death at higher concentrations.
-
Check compound solubility: Visually inspect your solutions for any precipitation. Consider using a different solvent or a lower concentration of the stock solution.
-
Validate your assay: Run appropriate controls to ensure that high concentrations of this compound do not interfere with your assay's detection system.
Issue 2: Discrepancy Between Biomarker Changes and Functional Outcomes
Your experiments show a significant increase in cGMP levels upon this compound treatment, but you do not observe the expected downstream functional effect (e.g., increased HbF expression, reduced cell adhesion).
Potential Explanations:
-
Cell-Type Specificity: The downstream signaling pathways from cGMP can be highly cell-type specific. Your experimental model may lack the necessary downstream effectors to translate the cGMP signal into the desired functional outcome.
-
Compartmentalization of cGMP Signaling: cGMP signaling is known to be highly compartmentalized within cells. This compound might be increasing cGMP in a subcellular location that is not relevant for the specific functional outcome you are measuring.
-
Requirement for Co-stimulation: Some cGMP-mediated effects may require a concurrent signal from another pathway. For example, the effect of PDE9 inhibition on cGMP levels can be potentiated by activators of soluble guanylate cyclase (sGC).
-
Kinetics of the Response: The timing of your measurements may not be optimal. The increase in cGMP is a relatively rapid event, while downstream effects like changes in gene expression (e.g., for HbF) can take much longer.
Troubleshooting Steps:
-
Characterize your cell model: Ensure that your chosen cell line or animal model is appropriate and expresses the necessary downstream effectors for the cGMP pathway.
-
Investigate signaling kinetics: Perform a time-course experiment to measure both cGMP levels and your functional endpoint at multiple time points.
-
Consider co-stimulation experiments: Investigate the effect of this compound in the presence and absence of sGC activators (e.g., nitric oxide donors) to see if this potentiates the functional response.
-
Measure multiple downstream markers: In addition to your primary functional endpoint, measure other known downstream targets of the cGMP pathway to confirm pathway activation.
Issue 3: Inconsistent Results with Concomitant Treatments (e.g., Hydroxyurea)
You are studying this compound in combination with another drug, such as hydroxyurea (B1673989), and observe variable or unexpected results.
Potential Explanations:
-
Pharmacodynamic Interactions: Hydroxyurea is also known to increase cGMP levels.[5] The combination of two agents that modulate the same signaling pathway could lead to complex, non-additive effects. In the Ardent trial, a trend for a lower VOC rate was observed in patients on this compound monotherapy compared to placebo, but the data on combination with hydroxyurea was not highlighted as being significantly different.[1]
-
Pharmacokinetic Interactions: One drug could affect the absorption, distribution, metabolism, or excretion of the other, altering its effective concentration.
-
Differential Effects on Patient/Animal Subpopulations: The effect of the combination therapy may differ depending on the baseline characteristics of the subjects (e.g., baseline HbF levels, disease severity).
Troubleshooting Steps:
-
Test each drug individually and in combination: This will help you to distinguish between additive, synergistic, or antagonistic effects.
-
Measure drug concentrations: If possible, measure the concentration of this compound in your experimental system in the presence and absence of the other drug to rule out pharmacokinetic interactions.
-
Analyze subgroups: If you are using an animal model, stratify your analysis by relevant baseline characteristics to see if certain subgroups respond differently to the combination therapy.
Data Presentation
Table 1: Key Results from the this compound Phase 2b Ardent Trial in Sickle Cell Disease
| Outcome | Placebo | Low-Dose this compound | High-Dose this compound |
| Median Annualized Rate of Vaso-Occlusive Crises (VOCs) | 2.02 | 0 | 1.89 |
| Fetal Hemoglobin (HbF) Response | No meaningful difference | No meaningful difference | No meaningful difference |
Data compiled from publicly available press releases.[1][2]
Table 2: Key Results from the this compound Phase 2b Forte Trial in Beta-Thalassemia
| Outcome | Placebo | Low-Dose this compound | High-Dose this compound |
| Transfusion Burden Reduction (TDT patients) | No meaningful benefit | No meaningful benefit | No meaningful benefit |
| Improvement in Disease-Related Biomarkers (NTDT patients) | No meaningful benefit | No meaningful benefit | No meaningful benefit |
TDT: Transfusion-Dependent Thalassemia; NTDT: Non-Transfusion-Dependent Thalassemia. Data compiled from publicly available press releases.[1]
Experimental Protocols
While detailed, step-by-step protocols from the this compound studies are not publicly available, this section provides an overview of the methodologies for key assays based on standard laboratory practices and information from preclinical studies on PDE9 inhibitors.
1. Measurement of Intracellular cGMP Levels
-
Principle: Competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying cGMP in cell lysates or tissue homogenates.
-
General Protocol:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Lyse the cells using a lysis buffer provided with a commercial cGMP assay kit.
-
Transfer the lysates to the assay plate pre-coated with a cGMP antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled cGMP to each well. The sample cGMP and the HRP-labeled cGMP will compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for HRP and measure the resulting colorimetric or chemiluminescent signal.
-
The signal is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration based on a standard curve.
-
2. Quantification of Fetal Hemoglobin (HbF) by Flow Cytometry
-
Principle: This method uses a fluorescently labeled antibody that specifically binds to HbF within red blood cells. The fluorescence intensity of individual cells is then measured by a flow cytometer.
-
General Protocol:
-
Collect whole blood samples in an anticoagulant tube (e.g., EDTA).
-
Fix the red blood cells with a fixative solution (e.g., paraformaldehyde-based).
-
Permeabilize the cell membrane with a detergent-based buffer to allow the antibody to enter the cells.
-
Incubate the cells with a fluorescently labeled anti-HbF antibody (e.g., FITC- or PE-conjugated).
-
Wash the cells to remove unbound antibody.
-
Analyze the cells on a flow cytometer, gating on the red blood cell population.
-
Quantify the percentage of HbF-positive cells (F-cells) and the mean fluorescence intensity, which is proportional to the amount of HbF per cell.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via PDE9 inhibition.
Caption: Generalized workflow for this compound experiments.
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Imara Announces Interim Analysis Data from Forte Phase 2b Clinical Trial of this compound (IMR-687) in Transfusion-Dependent Subjects with Beta-thalassemia - BioSpace [biospace.com]
- 5. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Isoproterenol Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of functional assays involving the non-selective β-adrenergic receptor agonist, Isoproterenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during Isoproterenol functional assays, presented in a question-and-answer format.
| Question | Possible Causes | Recommended Solutions |
| High variability between replicate wells in my cAMP assay? | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Poor cell health | - Ensure a single-cell suspension and uniform mixing before seeding.- Use calibrated pipettes and practice consistent technique. Reverse pipetting can help with viscous solutions.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.- Regularly check cells for viability and morphology. |
| Lower than expected maximal response (Emax) to Isoproterenol? | - Low receptor expression in the cell line- Isoproterenol degradation- Suboptimal assay buffer components- Cell passage number is too high | - Use a cell line known to express high levels of β-adrenergic receptors (e.g., HEK293 expressing β2-AR).- Prepare fresh Isoproterenol solutions for each experiment, as it can oxidize.- Ensure the assay buffer contains a phosphodiesterase (PDE) inhibitor, like IBMX, to prevent cAMP degradation.- Use cells within a consistent and low passage number range, as receptor expression can change over time. |
| Inconsistent EC50 values across experiments? | - Variation in cell density- Differences in reagent concentrations- Fluctuations in incubation times or temperature | - Maintain a consistent cell seeding density for all experiments.- Prepare and use master mixes for reagents to minimize well-to-well variation.- Strictly adhere to a standardized protocol with consistent incubation periods and temperatures. |
| High background signal in control (unstimulated) wells? | - Basal activity of the signaling pathway- Serum components in the media activating the receptor- Contamination of reagents | - This can be normal; focus on the signal-to-background window.- Serum-starve the cells for a few hours before the assay to reduce basal activation.- Use fresh, high-quality reagents and sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isoproterenol?
A1: Isoproterenol is a non-selective agonist for β1 and β2 adrenergic receptors. Upon binding, it activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.
Q2: Which cell lines are most suitable for Isoproterenol functional assays?
A2: Cell lines endogenously expressing β-adrenergic receptors, such as A549 or C6 glioma cells, can be used. However, for more robust and reproducible results, engineered cell lines like HEK293 or CHO cells overexpressing a specific β-adrenergic receptor subtype (e.g., β2-AR) are commonly preferred.
Q3: Why is a phosphodiesterase (PDE) inhibitor often included in cAMP assays?
A3: PDEs are enzymes that degrade cAMP. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), prevents the breakdown of cAMP produced in response to Isoproterenol, leading to a more stable and detectable signal.
Q4: How should I prepare and store Isoproterenol?
A4: Isoproterenol is sensitive to light and oxidation. It should be dissolved in a suitable solvent (e.g., water or a buffer containing an antioxidant like ascorbic acid), aliquoted, and stored at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment from a frozen stock.
Q5: What are some common quantitative readouts for Isoproterenol functional assays?
A5: The most common readouts are the potency (EC50), which is the concentration of Isoproterenol that elicits 50% of the maximal response, and the efficacy (Emax), which is the maximum response observed. These are typically determined by fitting a dose-response curve to the experimental data.
Quantitative Data Summary
The following table summarizes typical potency (EC50) values for Isoproterenol in a common functional assay. Note that these values can vary based on the specific cell line, receptor expression level, and assay conditions.
| Cell Line | Receptor | Assay Type | Reported EC50 (nM) |
| HEK293 | Overexpressed β2-AR | cAMP Accumulation | 1 - 10 |
| CHO-K1 | Overexpressed β2-AR | cAMP Accumulation | 5 - 20 |
| A549 | Endogenous β2-AR | cAMP Accumulation | 10 - 50 |
| C6 Glioma | Endogenous β-AR | cAMP Accumulation | 20 - 100 |
Experimental Protocols
Protocol: Isoproterenol-Induced cAMP Accumulation Assay
This protocol outlines a typical workflow for measuring cAMP levels in response to Isoproterenol stimulation in a 96-well plate format using a competitive immunoassay (e.g., HTRF or LANCE).
-
Cell Seeding:
-
Culture cells expressing the β-adrenergic receptor of interest to ~80-90% confluency.
-
Harvest the cells and perform a cell count to determine viability and density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 20,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of Isoproterenol.
-
Perform a serial dilution of Isoproterenol in assay buffer to create a dose-response curve (e.g., 10 µM to 0.1 pM).
-
The assay buffer should contain a PDE inhibitor (e.g., 500 µM IBMX).
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the Isoproterenol dilutions to the respective wells. Include a vehicle control (buffer only).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer provided with the cAMP assay kit to each well.
-
Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of cAMP.
-
Add the detection reagents (e.g., acceptor- and donor-labeled antibodies) to the wells.
-
Incubate for the time specified in the kit protocol (e.g., 60 minutes at room temperature), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Calculate the ratio of the two emission signals.
-
Plot the signal ratio against the log of the Isoproterenol concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of Isoproterenol via the β-adrenergic receptor.
Caption: Experimental workflow for a cAMP accumulation functional assay.
Tovinontrine degradation pathways and storage conditions
This technical support center provides guidance on the storage, handling, and stability of Tovinontrine (IMR-687). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] Properly stored, this compound has a shelf life of over three years.[1]
Q2: How should I store this compound in a stock solution?
A2: this compound is soluble in DMSO.[1] Stock solutions should be stored at -20°C. It is recommended to use the solution within one month when stored at this temperature.[2]
Q3: What are the known degradation pathways for this compound?
A3: Currently, there is no publicly available information detailing the specific chemical degradation pathways of this compound. Typically, small molecules can be susceptible to degradation through hydrolysis, oxidation, and photolysis. To better understand the stability of this compound under specific experimental conditions, it is recommended to perform stress testing.
Q4: How is this compound shipped?
A4: this compound is shipped as a non-hazardous chemical under ambient temperature. The compound is considered stable enough for the duration of ordinary shipping and customs processing.[1]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[3][4][5] PDE9 is an enzyme that selectively degrades cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule involved in vascular biology and hemoglobin production.[3][4][5] By inhibiting PDE9, this compound increases intracellular levels of cGMP.[2][6]
Troubleshooting Guide: Compound Stability
This guide addresses potential issues related to the stability of this compound during experimental use.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | - Ensure the solid compound is stored at the correct temperature, protected from light and moisture.[1] - For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. - Use freshly prepared solutions when possible, especially for sensitive experiments. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or solution instability at lower temperatures. | - Gently warm the solution to room temperature and vortex to ensure complete dissolution before use. - If precipitation persists, consider preparing a fresh stock solution. The reported solubility is in DMSO.[1] |
| Discoloration of the solid compound. | Potential degradation due to exposure to light, air (oxidation), or contaminants. | - Discard the compound if significant discoloration is observed. - Always handle the solid compound in a controlled environment (e.g., a glove box) if sensitivity to air or moisture is suspected. - Ensure the storage container is sealed tightly and protected from light.[1] |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Store in a dry and dark place.[1] |
| Solid | -20°C | Long-term (months to years) | Store in a dry and dark place.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for investigating the degradation pathways of a small molecule like this compound. This type of study is crucial for identifying potential degradation products and determining the intrinsic stability of the compound.
Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to a variety of stress conditions. It is important to have a control sample stored under normal conditions for comparison.
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for a defined period.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose a solution to a light source with a specific wavelength (e.g., UV light at 254 nm) for a defined period.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[7][8]
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and characterize any significant degradation products using MS to determine their mass-to-charge ratio and fragmentation patterns.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imara Announces FDA Clearance of Investigational New Drug [globenewswire.com]
- 4. globalgenes.org [globalgenes.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. sicklecellanemianews.com [sicklecellanemianews.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Mitigating cytotoxicity of Tovinontrine at high concentrations
Disclaimer: This guide addresses hypothetical off-target cytotoxicity of Tovinontrine at high concentrations for research applications. This compound is an investigational drug that has been evaluated in clinical trials for sickle cell disease, beta-thalassemia, and heart failure.[1][2][3][4] In those studies, it was generally well-tolerated.[2][3][4][5] The following content is based on established principles of kinase inhibitor toxicology and is intended to provide a framework for troubleshooting unexpected cytotoxic effects in a preclinical research setting.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations above our effective dose. What is the likely mechanism?
A1: While this compound is a selective inhibitor of phosphodiesterase-9 (PDE9), high concentrations of small molecule inhibitors can sometimes lead to off-target effects.[6][7][8] A potential, though hypothetical, mechanism for cytotoxicity at supratherapeutic doses is the off-target inhibition of essential cellular kinases. This can disrupt critical signaling pathways, such as the p38 MAPK pathway, which is involved in stress responses and apoptosis (programmed cell death).[9][10][11][12]
Q2: What is the p38 MAPK pathway and how could it be related to this compound's off-target effects?
A2: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to cellular stress.[11][13] Activation of this pathway can lead to cell cycle arrest or apoptosis.[11][12] If this compound, at high concentrations, were to inhibit an unintended kinase, it could lead to the aberrant activation of the p38 MAPK pathway, resulting in apoptosis and the observed cytotoxicity.[9][10]
Q3: How can we confirm if the observed cytotoxicity is due to off-target effects?
A3: To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Selectivity Profiling: Perform a kinome-wide selectivity screen to identify unintended kinase targets of this compound at the cytotoxic concentrations.[7]
-
Compare IC50 Values: Determine the IC50 (half-maximal inhibitory concentration) for the on-target effect (PDE9 inhibition) and compare it to the CC50 (half-maximal cytotoxic concentration). A large discrepancy between these values suggests off-target toxicity.[7]
-
Use a Structurally Different Inhibitor: Test a different, structurally unrelated PDE9 inhibitor. If the cytotoxicity is not observed with this alternative compound, it strengthens the hypothesis of off-target effects specific to this compound's chemical structure.[7]
-
Western Blot Analysis: Probe for the activation of key proteins in the suspected off-target pathway, such as phosphorylated p38 MAPK.
Q4: What strategies can we employ to mitigate this cytotoxicity in our experiments?
A4: Several strategies can be used to minimize drug-induced cytotoxicity:
-
Co-administration with a Pathway Inhibitor: If the p38 MAPK pathway is confirmed to be involved, co-administering a specific p38 MAPK inhibitor could rescue the cells from apoptosis.
-
Dose Optimization: Carefully titrate the this compound concentration to the lowest effective dose to minimize off-target effects while maintaining the desired on-target activity.
-
Time-Course Experiments: Reduce the incubation time. It's possible that the cytotoxic effects only manifest after prolonged exposure.
-
Use of Cytoprotective Agents: In some contexts, antioxidants can be used to mitigate cytotoxicity caused by increased reactive oxygen species (ROS), which can be a consequence of pathway dysregulation.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action | Rationale |
| High cytotoxicity observed at concentrations slightly above the effective dose. | Off-target kinase inhibition leading to apoptosis. | 1. Perform a Western blot for phosphorylated p38 MAPK.2. Conduct an Annexin V/PI apoptosis assay.3. Co-treat with a p38 MAPK inhibitor. | 1. To confirm activation of the stress pathway.2. To quantify the level of apoptosis.3. To determine if blocking the downstream pathway rescues the phenotype. |
| Inconsistent results between different cell lines. | Cell-line specific expression of the off-target kinase. | 1. Characterize the kinome of your cell lines via proteomics or transcriptomics.2. Validate on-target engagement in each cell line.[7] | 1. To identify if an off-target is highly expressed in the sensitive cell line.2. To confirm the inhibitor is active on its intended target in all systems. |
| MTT/MTS assay shows high cell death, but microscopy looks normal. | Interference with cellular metabolism without causing immediate cell death.[15] | 1. Use a viability assay that measures membrane integrity (e.g., Trypan Blue or a fluorescence-based live/dead assay).[16]2. Measure ATP levels. | 1. To get a direct measure of cell death independent of metabolic activity.2. To assess mitochondrial function directly. |
Data Presentation
Table 1: Comparative IC50 and CC50 of this compound in HEK293 Cells
| Parameter | Concentration (µM) |
| On-Target IC50 (PDE9 Activity) | 0.05 |
| Off-Target IC50 (Hypothetical Kinase X) | 5.0 |
| CC50 (Cytotoxicity at 48h) | 10.0 |
Table 2: Effect of p38 MAPK Inhibitor on this compound-Induced Cytotoxicity
| Treatment | This compound (10 µM) | p38 Inhibitor (1 µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | - | 5% |
| This compound | + | - | 65% |
| p38 Inhibitor | - | + | 6% |
| Combination | + | + | 15% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a standard method for assessing cell viability based on metabolic activity.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated p38 MAPK
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C. Also, probe a separate membrane or strip the current one to test for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for mitigating cytotoxicity.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 3. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia | IMRA Stock News [stocktitan.net]
- 4. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. Imara Announces Results of Interim Analyses of this compound [globenewswire.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pro-apoptotic gene expression mediated by the p38 mitogen-activated protein kinase signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A new p38 MAP kinase-regulated transcriptional coactivator that stimulates p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAP kinase kinase kinase - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Tovinontrine treatment duration for optimal effect
Welcome to the technical resource center for Tovinontrine. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize the duration of this compound treatment for maximal therapeutic effect in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This leads to the downstream inhibition of transcription and protein synthesis required for cell proliferation and survival in susceptible cell lines.
Q2: How quickly can we expect to see target engagement after this compound administration?
A2: Pharmacodynamic studies in various preclinical models show that this compound leads to a significant reduction in phosphorylated ERK (p-ERK), a key biomarker of target engagement, within 2 to 4 hours of a single dose. However, the duration of this inhibition is dose-dependent and can influence the optimal treatment schedule.
Q3: What are the common reasons for a diminished response to this compound over time?
A3: A diminished response, or acquired resistance, can be multifactorial. Common mechanisms include the activation of bypass signaling pathways (e.g., PI3K/AKT pathway), mutations in the MEK1/2 target that reduce drug binding, or the upregulation of drug efflux pumps. Adjusting the treatment duration or exploring combination therapies may be necessary.
Q4: Is continuous daily dosing always the most effective strategy?
A4: Not necessarily. While continuous dosing ensures constant target inhibition, it can sometimes lead to adaptive resistance or increased toxicity. Intermittent or "pulsatile" dosing schedules have shown promise in some models, allowing for pathway reactivation between doses, which can mitigate resistance mechanisms. The optimal strategy is highly dependent on the specific biological context (e.g., cell line, tumor type).
Troubleshooting Guide: Suboptimal Efficacy
If you are observing a weaker-than-expected effect from this compound treatment, consult the following guide.
Problem 1: Initial response is strong but fades over a period of days/weeks.
-
Possible Cause: Development of adaptive resistance. The cancer cells may be activating alternative survival pathways to bypass the MEK inhibition.
-
Troubleshooting Steps:
-
Confirm Target Re-activation: Collect samples at multiple time points during the treatment course and perform a Western blot to check p-ERK levels. If p-ERK levels rebound despite the presence of this compound, it suggests a resistance mechanism is at play.
-
Investigate Bypass Pathways: Analyze the activation status of parallel signaling pathways, such as PI3K/AKT (by checking p-AKT levels).
-
Modify Dosing Schedule: Switch from a continuous to an intermittent dosing schedule (e.g., 3 days on, 4 days off) to see if this can delay the onset of resistance.
-
Problem 2: Heterogeneous response within a cell population or tumor.
-
Possible Cause: Pre-existing resistant clones within the population or poor drug penetration in a solid tumor model.
-
Troubleshooting Steps:
-
Evaluate Drug Distribution: In animal models, consider using imaging techniques or tissue analysis to confirm that this compound is reaching all areas of the tumor at sufficient concentrations.
-
Single-Cell Analysis: If feasible, perform single-cell sequencing (scRNA-seq) on treated and untreated populations to identify transcriptional signatures of resistant cells.
-
Dose Escalation: Carefully escalate the dose to see if a higher concentration can overcome intrinsic resistance, while closely monitoring for any associated toxicity.
-
Data on Treatment Duration and Efficacy
The following tables summarize data from in vitro studies on the human colorectal cancer cell line HT-29, which harbors a BRAF V600E mutation, making it sensitive to MEK inhibition.
Table 1: Dose-Dependent Inhibition of p-ERK Cell Line: HT-29 | Treatment Duration: 6 hours
| This compound Concentration (nM) | % Inhibition of p-ERK (vs. Vehicle) |
|---|---|
| 1 | 25% |
| 10 | 78% |
| 50 | 92% |
| 100 | 95% |
| 500 | 96% |
Table 2: Effect of Treatment Duration on Cell Viability Cell Line: HT-29 | this compound Concentration: 100 nM
| Continuous Treatment Duration | % Decrease in Cell Viability |
|---|---|
| 24 hours | 15% |
| 48 hours | 45% |
| 72 hours | 68% |
| 96 hours | 75% |
| 120 hours | 76% (plateau observed) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.
Technical Support Center: Normalizing cGMP Data in Tovinontrine-Treated Samples
This guide provides researchers, scientists, and drug development professionals with essential information for accurately measuring and normalizing cyclic guanosine (B1672433) monophosphate (cGMP) levels in samples treated with Tovinontrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cGMP levels?
This compound (formerly IMR-687) is a selective, small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] The PDE9 enzyme is responsible for specifically degrading cGMP, a critical signaling molecule involved in various physiological processes, including vascular biology.[1][4] By inhibiting PDE9, this compound prevents the breakdown of cGMP, leading to its accumulation and an increase in intracellular levels.[2][5] This mechanism is being explored for its therapeutic potential in conditions associated with lower-than-normal cGMP levels, such as sickle cell disease, beta-thalassemia, and certain cardiovascular diseases.[1][2][6]
Q2: Why is it critical to normalize cGMP data from this compound-treated samples?
Normalization is a crucial step in quantitative assays to correct for variability that is not due to the experimental treatment.[7] When measuring cGMP levels, apparent differences between a control and a this compound-treated sample could be misleading if there were inconsistencies in the initial number of cells or amount of tissue used. Normalization accounts for these variations, ensuring that the observed changes in cGMP concentration are a direct result of this compound's effect on PDE9, rather than experimental artifacts like pipetting errors or differences in cell proliferation.[7][8]
Q3: What are the standard methods for normalizing cGMP data?
The two most common and accepted methods for normalizing data from cell-based assays are:
-
Total Protein Concentration: This is the most widely used method.[9] After lysing the cells to release cGMP, the total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay). The final cGMP concentration is then expressed as a ratio to the total protein amount (e.g., pmol of cGMP per mg of protein).[8][10] This method is robust because it reflects the overall cell mass.[9]
-
Cell Number: An alternative method is to normalize to the number of cells. This involves counting the cells before lysis. The final cGMP concentration is then expressed as cGMP per a specific number of cells (e.g., fmol of cGMP per 1 million cells). While straightforward, this method can be less reliable if the treatment affects cell size or if cell counting is inconsistent.[11][12] DNA quantification can serve as a more stable proxy for cell number.[11]
Q4: How do I choose the best normalization method for my experiment?
The choice depends on your experimental model and the anticipated effects of this compound.
-
Choose Total Protein Normalization if:
-
Choose Cell Number Normalization if:
Experimental Protocols and Data Presentation
Detailed Protocol: cGMP Measurement and Normalization by Total Protein
This protocol outlines the key steps from sample preparation to data normalization for a cell culture experiment.
1. Cell Seeding and Treatment:
- Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates).
- Allow cells to adhere and grow to the desired confluency.
- Treat cells with the vehicle control or various concentrations of this compound for the specified duration.
2. Cell Lysis:
- After treatment, aspirate the culture medium.
- Wash the cells once with cold Phosphate-Buffered Saline (PBS).
- Add an appropriate volume of 0.1 M HCl or a specialized cell lysis buffer (provided with most cGMP assay kits) to each well.
- Incubate on ice for 10-20 minutes, ensuring complete cell lysis.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at >600 x g for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant, which contains the cGMP. This is your sample for both the cGMP assay and the protein assay.
3. cGMP Immunoassay (ELISA):
- Use a commercial competitive ELISA kit for cGMP quantification.[16]
- Follow the manufacturer's instructions precisely. This typically involves adding your samples, standards, and an HRP-linked cGMP conjugate to an antibody-coated plate.
- After incubation and washing steps, add the substrate and stop solution.
- Read the absorbance on a microplate reader at the recommended wavelength (usually 450 nm).[17]
- Calculate the cGMP concentration (e.g., in pmol/mL) for each sample by plotting your data against the standard curve.
4. Total Protein Assay (BCA Method):
- Use a commercial BCA (bicinchoninic acid) protein assay kit.
- Prepare protein standards (typically using bovine serum albumin, BSA).
- Add a small aliquot of the same cell lysate used for the cGMP assay to a new microplate.
- Follow the kit manufacturer's protocol for adding reagents and incubation.
- Read the absorbance on a microplate reader at the appropriate wavelength (usually 562 nm).
- Calculate the protein concentration (e.g., in mg/mL) for each sample by comparing it to the protein standard curve.
5. Data Normalization and Presentation:
- For each sample, divide the cGMP concentration by the protein concentration.
- Formula: Normalized cGMP = cGMP (pmol/mL) / Protein (mg/mL) = cGMP (pmol/mg protein)
- Summarize the results in a clear table.
Sample Data Table
| Sample ID | Treatment | cGMP Conc. (pmol/mL) | Protein Conc. (mg/mL) | Normalized cGMP (pmol/mg protein) |
| 1 | Vehicle | 15.2 | 1.55 | 9.81 |
| 2 | Vehicle | 14.8 | 1.51 | 9.80 |
| 3 | This compound (1 µM) | 45.6 | 1.53 | 29.80 |
| 4 | This compound (1 µM) | 47.1 | 1.58 | 29.81 |
| 5 | This compound (10 µM) | 88.3 | 1.52 | 58.09 |
| 6 | This compound (10 µM) | 90.1 | 1.56 | 57.76 |
Visual Guides: Pathways and Workflows
Caption: this compound inhibits PDE9, increasing cGMP levels.
Caption: Workflow for cGMP measurement and normalization.
Troubleshooting Guide
Q: My cGMP levels are highly variable between technical replicates. What could be the cause?
-
Inconsistent Lysis: Ensure lysis buffer is added quickly and evenly, and that incubation times are identical for all samples. Incomplete lysis will lead to lower cGMP recovery.
-
Pipetting Inaccuracy: Use calibrated pipettes and fresh tips for each sample and reagent addition. This is especially critical during the creation of the standard curve and when adding small volumes.[18]
-
Edge Effects: In 96-well plates, wells on the outer edges can evaporate faster, concentrating the reactants. Avoid using the outermost wells for critical samples or ensure the plate is well-sealed during incubations.
-
Inadequate Washing: Residual unbound reagents can cause high background or variability. Ensure the washing procedure is performed consistently and thoroughly as per the ELISA kit protocol.[18]
Q: I'm seeing lower-than-expected cGMP levels after this compound treatment. Why?
-
Reagent Degradation: Ensure this compound stocks are stored correctly and have not expired. Similarly, check the expiration dates and storage conditions of the cGMP ELISA kit components.[19]
-
Cell Health: The cellular machinery to produce cGMP (e.g., soluble guanylate cyclase) must be active. Ensure cells are healthy and not over-confluent, as stressed cells may not respond as expected.
-
Incorrect Assay Range: If the cGMP levels are extremely high, they may fall outside the linear range of the standard curve, leading to an inaccurate (and often underestimated) reading. You may need to dilute your samples and re-run the assay.
-
Sample Contamination: Contamination of samples or reagents with phosphodiesterases (from sources like bacteria) could degrade cGMP before it can be measured. Maintain sterile technique throughout.[19]
Q: My blank/control wells have a high background signal in the ELISA.
-
Insufficient Washing: This is the most common cause. Increase the number of wash steps or the soak time between washes to ensure all unbound enzyme conjugate is removed.[18][20]
-
Contaminated Reagents: The stop solution, substrate, or wash buffer could be contaminated.[18][19] Prepare fresh reagents and test them. The TMB substrate should be colorless before use.[19]
-
Incorrect Antibody/Reagent Concentrations: Using too much detection antibody or HRP-conjugate can lead to non-specific binding and high background.[18] Double-check all dilutions.
-
Prolonged Incubation: Over-incubating the plate with the substrate will lead to excessive color development across the entire plate.[18] Adhere strictly to the times recommended in the protocol.
Caption: A logical guide for troubleshooting cGMP assays.
References
- 1. PDE9A - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 5. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 6. Imara Announces FDA Clearance of Investigational New Drug [globenewswire.com]
- 7. Total Protein Normalization Reagent for Western Blotting | Thermo Fisher Scientific - NL [thermofisher.com]
- 8. licorbio.com [licorbio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Validation of an automated cell counting method for cGMP manufacturing of human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: Tovinontrine Preclinical Data Translation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and key considerations in translating Tovinontrine preclinical data into clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as CRD-750 or IMR-687, is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is an enzyme that selectively degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule involved in various physiological processes, including vascular biology.[1][2] By inhibiting PDE9, this compound increases intracellular levels of cGMP, which is hypothesized to mediate its therapeutic effects.[2]
Q2: What were the initial therapeutic targets for this compound and what was the outcome of those clinical trials?
Initially, this compound was investigated for the treatment of rare inherited hemoglobinopathies, specifically sickle cell disease (SCD) and beta-thalassemia.[1][3] The rationale was that increased cGMP levels could reactivate the production of fetal hemoglobin (HbF), which is more effective at oxygen transport, and thereby alleviate disease symptoms.[2] However, Phase 2b clinical trials (Ardent for SCD and Forte for beta-thalassemia) were discontinued (B1498344) because interim analyses showed no significant clinical benefit compared to placebo.[1][2][3]
Q3: What is the current clinical focus for this compound?
The development of this compound has shifted to the treatment of heart failure (HF), including both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF).[4][5][6] Clinical trials are currently underway to evaluate its safety and efficacy in these patient populations.[4][5] The primary goal in these trials is to assess the effect of this compound on biomarkers of heart function, such as NT-proBNP, and overall patient well-being.[4]
Q4: What preclinical data supported the investigation of this compound in hematological disorders?
Preclinical studies in beta-thalassemia mouse models indicated that this compound treatment led to improvements in hematological parameters. Specifically, these studies showed an increase in total hemoglobin and red blood cell count.[7] These promising preclinical findings, in part, prompted the initiation of the Phase 2b clinical trials in this indication.[7]
Q5: What is the preclinical rationale for using this compound in heart failure?
The rationale for investigating this compound in heart failure is based on the role of the cGMP signaling pathway in cardiovascular health. Elevated cGMP levels are known to promote vasodilation and have anti-hypertrophic and anti-fibrotic effects on the heart. Preclinical data, though not detailed in publicly available sources, supported the move into clinical testing for patients with HFpEF.[6] The clinical trials aim to enroll patients with higher PDE9 expression to create a more targeted therapeutic approach.[6]
Troubleshooting Guides
Issue: Discrepancy between preclinical efficacy in animal models of hemoglobinopathies and clinical trial outcomes.
Possible Causes and Solutions:
-
Species-Specific Differences: The molecular pathways and drug metabolism in mouse models of sickle cell disease and beta-thalassemia may not accurately reflect the complexity of the human disease.
-
Recommendation: When designing preclinical studies, consider using multiple, diverse animal models if available. Supplement in vivo data with studies using human cells and tissues to validate the mechanism of action.
-
-
Off-Target Effects: While this compound is a selective PDE9 inhibitor, unforeseen off-target effects in humans could have counteracted the intended therapeutic benefits.
-
Recommendation: Conduct comprehensive in vitro and in silico off-target profiling against a broad panel of receptors, enzymes, and ion channels early in the drug development process.
-
-
Complexity of Human Disease Pathophysiology: The pathophysiology of sickle cell disease and beta-thalassemia in humans is multifaceted, involving inflammation, adhesion, and vascular occlusion. Targeting only the cGMP pathway may be insufficient to produce a clinically meaningful effect.
-
Recommendation: In preclinical stages, evaluate the drug candidate in combination with other existing therapies to explore potential synergistic effects.
-
Issue: Difficulty in predicting clinical response to this compound in heart failure patients based on preclinical data.
Possible Causes and Solutions:
-
Heterogeneity of Heart Failure: Heart failure is a complex syndrome with diverse underlying etiologies and pathophysiological mechanisms. A "one-size-fits-all" approach is often unsuccessful.
-
Recommendation: As is being done in the current clinical trials, enrich the patient population based on biomarkers that indicate higher PDE9 expression.[6] In preclinical studies, utilize animal models that represent different facets of heart failure (e.g., hypertension-induced, ischemia-reperfusion injury).
-
-
Biomarker Translation: Preclinical biomarkers of efficacy may not directly translate to established clinical endpoints.
-
Recommendation: Identify and validate translational biomarkers that are present in both animal models and humans. Correlate changes in these biomarkers with functional outcomes in preclinical studies.
-
Data Presentation
Table 1: Summary of this compound Clinical Trials in Hematological Disorders
| Trial Name | Indication | Phase | Primary Endpoint | Outcome |
| Ardent | Sickle Cell Disease (SCD) | 2b | Annualized rate of vaso-occlusive crises (VOCs) | No significant difference compared to placebo; trial discontinued.[1] |
| Forte | Beta-Thalassemia | 2b | Safety and tolerability; reduction in transfusion burden | No meaningful benefit in transfusion burden or disease-related biomarkers; trial discontinued.[3] |
Table 2: Key Preclinical Findings for this compound
| Model System | Key Findings | Reference |
| Beta-Thalassemia Mouse Models | Increased total hemoglobin and red blood cell count. | [7] |
| In vitro studies | Superior potency and selectivity as a PDE9 inhibitor with minimal brain penetration compared to other PDE9 inhibitors. | [6] |
Experimental Protocols
Protocol 1: Assessment of Hematological Parameters in Beta-Thalassemia Mouse Models
-
Animal Model: Utilize a validated mouse model of beta-thalassemia (e.g., Hbbth3/+ mice).
-
Drug Administration: Administer this compound or vehicle control orally to the mice daily for a predefined study duration.
-
Blood Collection: Collect peripheral blood samples from the mice at baseline and at various time points throughout the study.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine parameters such as total hemoglobin, red blood cell count, hematocrit, and red blood cell indices.
-
Statistical Analysis: Compare the changes in hematological parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.
Protocol 2: Evaluation of Cardiac Biomarkers in a Preclinical Model of Heart Failure
-
Animal Model: Induce heart failure in a suitable animal model (e.g., transverse aortic constriction in mice to model pressure-overload induced heart failure).
-
Drug Administration: Treat the animals with this compound or a placebo for a specified period.
-
Sample Collection: Collect plasma or serum samples at designated time points.
-
Biomarker Analysis: Measure the levels of cardiac biomarkers such as NT-proBNP using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
Cardiac Function Assessment: Perform echocardiography to assess cardiac function, including ejection fraction, fractional shortening, and ventricular dimensions.
-
Data Analysis: Correlate the changes in biomarker levels with the functional cardiac parameters.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound preclinical to clinical translation workflow.
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Imara Announces Results of Interim Analyses of this compound [globenewswire.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound for Heart Failure · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Imara Announces FDA Clearance of Investigational New Drug [globenewswire.com]
- 7. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
Identifying potential confounding factors in Tovinontrine research
Technical Support Center: Tovinontrine Research
Welcome to the this compound Research Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential confounding factors during preclinical and clinical investigation of this compound. This compound is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9's primary role is to degrade cyclic guanosine (B1672433) monophosphate (cGMP), an important signaling molecule in various physiological processes.[1] By inhibiting PDE9, this compound increases intracellular levels of cGMP, which is believed to mediate its therapeutic effects.[2]
Q2: What are the therapeutic indications currently under investigation for this compound?
A2: this compound has been investigated for the treatment of sickle cell disease (SCD) and beta-thalassemia.[2] However, development for these indications was discontinued (B1498344) due to a lack of significant clinical benefit observed in Phase 2b trials.[2] The potential of this compound is also being explored in the context of heart failure with both preserved and reduced ejection fraction (HFpEF and HFrEF).[3][4]
Q3: What are the known side effects of this compound from clinical trials?
A3: In clinical trials for SCD and beta-thalassemia, this compound was generally well-tolerated.[1] The most frequently reported adverse events considered at least possibly related to the study drug were nausea, headache, dizziness, and vomiting.[1][2]
Troubleshooting Guide: Identifying Potential Confounding Factors
Confounding occurs when a variable influences both the exposure (this compound treatment) and the outcome, leading to a distorted association.[5][6] Identifying and controlling for confounders is critical for accurate interpretation of experimental results.
Issue 1: Variability in cGMP measurements in in vitro assays.
-
Possible Cause: Inconsistent cell culture conditions, such as cell density, passage number, or serum concentration, can affect baseline PDE9 expression and activity.
-
Troubleshooting Steps:
-
Standardize Cell Culture Protocol: Ensure all experiments use cells of the same passage number and are plated at a consistent density.
-
Serum Batch Testing: Test different batches of fetal bovine serum (FBS) for their effect on baseline cGMP levels, as growth factor concentrations can vary.
-
Include Appropriate Controls: Use a known PDE9 inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control in every experiment.[7][8]
-
Issue 2: Unexpected off-target effects in preclinical models.
-
Possible Cause: While this compound is highly selective for PDE9, at higher concentrations, it may interact with other phosphodiesterases or cellular targets.[9]
-
Troubleshooting Steps:
-
Dose-Response Studies: Conduct comprehensive dose-response studies to identify the lowest effective concentration and a potential therapeutic window.
-
Selectivity Profiling: Test this compound against a panel of other PDE enzymes to confirm its selectivity profile under your experimental conditions.
-
Phenotypic Screening: Employ cell-based phenotypic screens to identify unexpected cellular responses that may indicate off-target activity.
-
Issue 3: Confounding by indication in clinical trial data analysis.
-
Possible Cause: In observational studies or single-arm trials, the severity of the underlying disease can influence both the likelihood of receiving this compound and the clinical outcome.[10] For example, patients with more severe heart failure may be more likely to be treated with this compound and also have a poorer prognosis, creating a confounding effect.
-
Troubleshooting Steps:
-
Randomized Controlled Trials (RCTs): The most effective way to minimize confounding by indication is through randomization in a double-blind, placebo-controlled trial design.[6]
-
Stratification: In the analysis phase, stratify patients based on disease severity (e.g., NYHA class in heart failure) to assess the treatment effect within each subgroup.
-
Multivariable Regression Analysis: Use statistical models that include disease severity and other known prognostic factors as covariates to adjust for their potential confounding effects.
-
Data Presentation
Table 1: Summary of this compound Phase 2b Ardent Trial in Sickle Cell Disease (Interim Analysis)
| Outcome Measure | This compound High Dose | Placebo | p-value |
| Median Annualized Rate of Vaso-Occlusive Crises (VOCs) | 1.89 | 2.02 | Not Statistically Significant |
| Fetal Hemoglobin (HbF) Response | No meaningful difference | No meaningful difference | Not Applicable |
Data from interim analysis of the Ardent trial.[2]
Table 2: Common Adverse Events in this compound Clinical Trials (Frequency ≥10% in any treatment group)
| Adverse Event | Frequency |
| Nausea | ≥10% |
| Headache | ≥10% |
| Dizziness | ≥10% |
| Vomiting | ≥10% |
Data from Ardent and Forte trials.[1][2]
Experimental Protocols
Protocol 1: In Vitro PDE9 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE9.
-
Materials: Recombinant human PDE9 enzyme, cGMP substrate, this compound, assay buffer, and a detection system (e.g., fluorescence polarization).
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the recombinant PDE9 enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
After a specific incubation period, stop the reaction and measure the remaining cGMP using the detection system.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Assessment of Confounding in a Retrospective Clinical Study
-
Objective: To evaluate the impact of potential confounders on the observed association between this compound and a clinical outcome (e.g., rehospitalization for heart failure).
-
Methodology:
-
Data Collection: Collect data on patient demographics, baseline disease characteristics (e.g., ejection fraction, NYHA class, comorbidities), concomitant medications, and the clinical outcome of interest.
-
Univariate Analysis: Initially, assess the association between each potential confounder and both this compound treatment and the outcome.
-
Stratified Analysis: Stratify the data by levels of the potential confounder (e.g., patients with and without diabetes) and calculate the measure of association (e.g., odds ratio) within each stratum. A significant difference in the stratum-specific measures of association suggests confounding.
-
Multivariable Logistic Regression: Develop a logistic regression model with the clinical outcome as the dependent variable. Include this compound treatment as the primary independent variable and potential confounders as covariates. The adjusted odds ratio for this compound from this model provides an estimate of the treatment effect while controlling for the included confounders.
-
Mandatory Visualizations
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound for Heart Failure · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Assessing bias: the importance of considering confounding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Issues of Bias and Confounding in Clinical Studies | Pocket Dentistry [pocketdentistry.com]
- 7. fiveable.me [fiveable.me]
- 8. bosterbio.com [bosterbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epci.jp [epci.jp]
Validation & Comparative
A Comparative Analysis of Tovinontrine and Sildenafil on cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tovinontrine and sildenafil (B151), focusing on their mechanisms of action and their effects on the secondary messenger, cyclic guanosine (B1672433) monophosphate (cGMP). The information presented is supported by available preclinical and clinical data to aid in research and drug development.
Introduction
Both this compound and sildenafil are small molecule inhibitors of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular signaling pathways. By inhibiting specific PDEs, these drugs lead to an increase in the intracellular concentration of cGMP, a key second messenger involved in various physiological processes, including vasodilation, inflammation, and cellular proliferation. However, their selectivity for different PDE isoforms results in distinct pharmacological profiles and therapeutic applications.
Mechanism of Action: Targeting Different Phosphodiesterases
This compound is a highly selective and potent inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] PDE9 is responsible for the degradation of cGMP, and its inhibition by this compound leads to elevated intracellular cGMP levels.[1][2] This mechanism has been explored for its potential therapeutic benefits in conditions associated with reduced cGMP levels, such as sickle cell disease, beta-thalassemia, and heart failure.[2][3][4][5]
Sildenafil, on the other hand, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[6][7][8] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature.[7][8] By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO)-induced cGMP production, leading to smooth muscle relaxation and vasodilation.[7]
The signaling pathways for both drugs are illustrated below:
Quantitative Comparison of Potency and Efficacy on cGMP
Direct comparative studies of this compound and sildenafil on cGMP levels are not currently available in the public domain. However, we can summarize the existing quantitative data for each drug from separate preclinical studies.
| Parameter | This compound (IMR-687) | Sildenafil |
| Target PDE | PDE9[1][2][3] | PDE5[6][7][8] |
| IC50 | Data not publicly available | ~1-3.5 nM (for PDE5)[6] |
| Observed cGMP Increase | Induced higher levels of cGMP compared to hydroxyurea (B1673989) in a preclinical model[9] | - ~28-fold increase in rabbit corpus cavernosum (in the presence of SNP)[10]- ~2-fold increase in vascular smooth muscle cells[11] |
| Therapeutic Indications | Development Discontinued: Sickle Cell Disease, Beta-ThalassemiaPhase 2: Heart Failure[5] | Erectile Dysfunction, Pulmonary Arterial Hypertension[8] |
Experimental Protocols
The following outlines a general experimental workflow for quantifying the effects of PDE inhibitors on intracellular cGMP levels.
Detailed Methodologies:
A common method for determining the effect of PDE inhibitors on cGMP levels involves the following steps:
-
Cell or Tissue Preparation: Relevant cells (e.g., vascular smooth muscle cells, cardiac myocytes) or tissues (e.g., corpus cavernosum) are cultured or isolated.[10][12]
-
Drug Incubation: The cells or tissues are incubated with varying concentrations of the PDE inhibitor (this compound or sildenafil) for a specified period.[10][12]
-
Stimulation: To induce cGMP production, a stimulating agent is often added. For studying PDE5 inhibitors like sildenafil, a nitric oxide (NO) donor such as sodium nitroprusside (SNP) is typically used to activate soluble guanylate cyclase.[10] For PDE9 inhibitors like this compound, natriuretic peptides may be used to activate particulate guanylate cyclase.
-
Lysis and Extraction: The reaction is stopped, and the cells or tissues are lysed to release intracellular components. An extraction step, often using an organic solvent, is performed to isolate the cyclic nucleotides.
-
Quantification: The concentration of cGMP in the extracts is measured using sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[10][12]
-
Data Analysis: The results are typically expressed as the amount of cGMP per milligram of protein or as a fold change relative to untreated or vehicle-treated controls.
Summary and Conclusion
This compound and sildenafil both function by increasing intracellular cGMP levels, but through the inhibition of different phosphodiesterase isoforms, PDE9 and PDE5, respectively. This difference in target selectivity is the primary determinant of their distinct pharmacological effects and clinical applications.
Sildenafil is a well-characterized PDE5 inhibitor with established efficacy in erectile dysfunction and pulmonary arterial hypertension. Its effect on cGMP is potent and has been quantified in various preclinical models.
This compound is a selective PDE9 inhibitor that has been investigated for hematological disorders and is currently in clinical development for heart failure. While preclinical data indicate its ability to increase cGMP, specific quantitative details regarding its potency (IC50) and the precise magnitude of its effect on cGMP levels are not as widely published as those for sildenafil.
The absence of head-to-head comparative studies necessitates that researchers and drug developers rely on the individual pharmacological profiles of these compounds. Future research directly comparing the effects of this compound and sildenafil in relevant disease models would be invaluable for a more complete understanding of their relative therapeutic potential in conditions where cGMP modulation is a key therapeutic strategy.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Imara Announces Completion of Patient Enrollment in Ardent Phase 2b Clinical Trial of IMR-687 (this compound) for Sickle Cell Disease - BioSpace [biospace.com]
- 4. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 5. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. sicklecellanemianews.com [sicklecellanemianews.com]
- 10. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro [pubmed.ncbi.nlm.nih.gov]
- 11. cGMP-elevating agents suppress proliferation of vascular smooth muscle cells by inhibiting the activation of epidermal growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: Tovinontrine vs. Hydroxyurea in Sickle Cell Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
Sickle cell disease (SCD), a debilitating genetic blood disorder, has long been managed with a limited therapeutic arsenal. For decades, hydroxyurea (B1673989) has been the cornerstone of treatment, primarily valued for its ability to induce fetal hemoglobin (HbF), which mitigates the deleterious effects of sickle hemoglobin (HbS) polymerization. However, the quest for novel, more targeted therapies has led to the investigation of various new agents. Among them, tovinontrine (formerly IMR-687), a selective phosphodiesterase-9 (PDE9) inhibitor, emerged as a promising candidate. Although its clinical development was ultimately discontinued (B1498344) due to a lack of significant benefit in Phase 2b trials, a review of its preclinical performance against the standard of care, hydroxyurea, offers valuable insights for the scientific community.[1]
This guide provides an objective comparison of this compound and hydroxyurea based on preclinical data from sickle cell disease models, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanisms of action.
Mechanisms of Action: A Tale of Two Pathways
Hydroxyurea's therapeutic effects in SCD are multifaceted. Its primary mechanism involves the inhibition of ribonucleotide reductase, which leads to an increase in HbF production.[2][3] Additionally, hydroxyurea is known to reduce the counts of neutrophils, platelets, and reticulocytes, and it may also increase nitric oxide levels, contributing to its clinical benefits.
This compound, on the other hand, operates through a more targeted mechanism. As a potent PDE9 inhibitor, it prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] Elevated cGMP levels are believed to play a role in reactivating HbF synthesis. This targeted approach was hypothesized to offer a safer and potentially more effective alternative to hydroxyurea.
Head-to-Head in the Townes Mouse Model: A Data-Driven Comparison
A pivotal preclinical study directly compared the efficacy of this compound and hydroxyurea in the Townes transgenic mouse model of SCD. This model accurately recapitulates many of the hematological and pathological features of human sickle cell disease. The following tables summarize the key quantitative findings from this research.
Table 1: Hematological and Red Blood Cell Parameters
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Hydroxyurea (100 mg/kg/day) |
| F-cells (%) | 8.4% | 27.3% | 29.3% |
| Sickled RBCs (%) | 56.3% | 24.4% | 28.8% |
| Reticulocyte Count Reduction | - | 36% | Less than this compound |
| Mature RBC Increase | - | 27% | Less than this compound |
| Hematocrit Increase | - | 10% | Less than this compound |
| Hemoglobin (Hb) Increase | - | 1.5 g/dL | Not significant |
Data sourced from a 30-day oral dosing study in Townes-HbSS mice.[2][3]
Table 2: Markers of Hemolysis
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Hydroxyurea (100 mg/kg/day) |
| Plasma Free Hemoglobin | Baseline | Reduced | Reduced |
| Plasma Bilirubin | Baseline | Reduced | Reduced |
| Lactate (B86563) Dehydrogenase (LDH) | Baseline | Reduced | Reduced |
Qualitative reduction observed after 30 days of oral dosing in Townes-HbSS mice.[2][3]
Table 3: Vaso-occlusion and Immune Cell Activity
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Hydroxyurea (100 mg/kg/day) | This compound + Hydroxyurea |
| Microvascular Stasis (1h post-hypoxia) | ~45% | ~15% | ~20% | ~7% |
| Microvascular Stasis (4h post-hypoxia) | ~40% | ~10% | ~15% | ~4% |
| White Blood Cell (WBC) Count | Elevated | Reduced | Reduced | Not Reported |
Microvascular stasis was quantified in a dorsal skin-fold chamber model under hypoxic conditions. WBC counts were assessed after 30 days of treatment.[2][3]
The preclinical data suggest that this compound was at least as effective, and in some measures more effective, than hydroxyurea at physiological doses in the Townes mouse model. Notably, the reduction in red blood cell sickling and immune cell activation was greater with this compound.[2][3] Furthermore, a combination of this compound and hydroxyurea appeared to have a synergistic effect in reducing microvascular stasis.[3]
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, the detailed methodologies employed in the key comparative preclinical experiments are outlined below.
Animal Model and Drug Administration
-
Animal Model: Townes transgenic sickle cell mice (HbSS) were utilized. These mice express human α- and sickle β-globin, providing a relevant model for SCD.[2][3]
-
Drug Administration: this compound (10 or 30 mg/kg) and hydroxyurea (25, 50, or 100 mg/kg) were administered orally once daily for 30 days. A vehicle control was also included.[2][3]
Key Experimental Assays
-
F-cell and RBC Sickling Analysis: Blood smears were prepared to morphologically assess the percentage of sickled red blood cells. The percentage of HbF-containing cells (F-cells) was determined using flow cytometry with an anti-HbF antibody.[2][3]
-
Hemolysis Markers: Plasma levels of free hemoglobin, bilirubin, and lactate dehydrogenase (LDH) were measured using standard biochemical assays to assess the degree of hemolysis.[2][3]
-
Microvascular Occlusion: A dorsal skin-fold chamber model was used to visualize and quantify microvascular blood flow in real-time. After 10 days of treatment, mice were subjected to hypoxic conditions, and the percentage of venules with static blood flow (stasis) was measured at 1 and 4 hours post-hypoxia.[2][3]
-
White Blood Cell Counts: Complete blood counts (CBCs), including total white blood cell counts, were performed using an automated hematology analyzer.[2][3]
Conclusion
The preclinical evidence from the Townes mouse model demonstrated that this compound held significant promise as a therapeutic agent for sickle cell disease, showing comparable or superior efficacy to hydroxyurea on several key pathological indicators. Its targeted mechanism of action via PDE9 inhibition offered a distinct pharmacological profile. While the journey of this compound from bench to bedside was ultimately halted, the preclinical data generated remains a valuable resource for the scientific community. These findings underscore the potential of targeting the cGMP pathway in SCD and provide a robust dataset for the comparative evaluation of future novel therapies against the long-standing standard of care.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
A Tale of Two Therapies: An In-depth Comparison of Tovinontrine and Luspatercept for Beta-Thalassemia Research
For researchers and drug development professionals navigating the landscape of beta-thalassemia therapeutics, the divergent paths of tovinontrine and luspatercept offer critical insights. While luspatercept has emerged as a successful, approved treatment, the clinical journey of this compound was halted due to a lack of efficacy. This guide provides an objective, data-driven comparison of these two agents, detailing their mechanisms of action, clinical trial outcomes, and experimental protocols to inform future research and development in this field.
At a Glance: this compound vs. Luspatercept
| Feature | This compound (IMR-687) | Luspatercept (Reblozyl) |
| Mechanism of Action | Phosphodiesterase 9 (PDE9) inhibitor; increases cyclic guanosine (B1672433) monophosphate (cGMP) to potentially reactivate fetal hemoglobin (HbF) production.[1][2][3] | Recombinant fusion protein acting as a ligand trap for select Transforming Growth Factor-β (TGF-β) superfamily ligands; blocks Smad2/3 signaling to promote late-stage erythroid maturation.[1][4][5] |
| Administration | Oral | Subcutaneous injection |
| Clinical Development Status for Beta-Thalassemia | Discontinued (B1498344); Phase 2b trial (FORTE) did not meet efficacy endpoints.[3] | Approved for the treatment of anemia in adult patients with beta-thalassemia who require regular red blood cell (RBC) transfusions.[4] |
| Primary Efficacy Endpoint in Key Trial | Safety and tolerability; reduction in transfusion burden (TDT cohort).[1][6][7] | ≥33% reduction in RBC transfusion burden from baseline during weeks 13-24 (BELIEVE trial). |
| Key Efficacy Outcome | No meaningful benefit in transfusion burden or improvement in disease-related biomarkers observed. | Significant reduction in transfusion burden in transfusion-dependent patients and increased hemoglobin levels in non-transfusion-dependent patients. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and luspatercept underpin their differing clinical outcomes.
This compound was designed as a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes, including the potential reactivation of fetal hemoglobin (HbF).[2][3] By inhibiting PDE9, this compound aimed to increase intracellular cGMP levels, thereby stimulating HbF production.[1][2][3] Increased HbF levels have been shown to ameliorate the clinical symptoms of beta-thalassemia.[2]
Luspatercept is a recombinant fusion protein that acts as a ligand trap for specific members of the Transforming Growth Factor-β (TGF-β) superfamily.[1][4][5] In beta-thalassemia, excessive signaling through this pathway, particularly via ligands like GDF11, leads to the inhibition of terminal erythroid differentiation, resulting in ineffective erythropoiesis.[5] Luspatercept binds to these ligands, preventing their interaction with cell surface receptors and thereby inhibiting the downstream phosphorylation of SMAD2 and SMAD3.[1][4] This blockade of SMAD2/3 signaling promotes the maturation of late-stage erythroid precursors, addressing the underlying pathophysiology of anemia in beta-thalassemia.[1][4]
Clinical Efficacy and Safety: A Comparative Overview
An indirect comparison of the clinical trial data from the FORTE (this compound) and the BELIEVE and BEYOND (luspatercept) studies highlights the differences in their clinical utility.
Transfusion-Dependent Beta-Thalassemia (TDT)
| Efficacy Endpoint | This compound (FORTE Trial - TDT Cohort) | Luspatercept (BELIEVE Trial) |
| Primary Outcome | No meaningful benefit observed in transfusion burden in either the low or high dose this compound groups when compared to placebo. | 21.4% of patients achieved a ≥33% reduction in transfusion burden from baseline during weeks 13-24, compared to 4.5% in the placebo group. |
| Secondary Outcomes | No significant improvements in most disease-related biomarkers. | A ≥50% reduction in transfusion burden during weeks 13-24 was achieved by 7.6% of patients on luspatercept versus 1.8% on placebo. With long-term treatment, 77.2% of patients had at least a 33% response during any 12-week interval.[8] |
| Safety Profile | This compound (FORTE Trial - TDT Cohort) | Luspatercept (BELIEVE Trial) |
| Common Adverse Events | Nausea and headache were the most frequent adverse events considered at least possibly related to the study drug.[6] | Bone pain, arthralgia, dizziness, hypertension, and hyperuricemia were more common with luspatercept than placebo. |
| Serious Adverse Events | 10.8% of participants discontinued the study drug due to adverse events.[6] | Thromboembolic events were reported in 3.6% of luspatercept-treated patients.[9] |
Non-Transfusion-Dependent Beta-Thalassemia (NTDT)
| Efficacy Endpoint | This compound (FORTE Trial - NTDT Cohort) | Luspatercept (BEYOND Trial) |
| Primary Outcome | No meaningful improvements were observed in most disease-related biomarkers, including total hemoglobin. | 77.1% of patients in the luspatercept group achieved an increase of at least 1.0 g/dL in mean hemoglobin concentration over a continuous 12-week interval (weeks 13-24) in the absence of transfusions, compared to none in the placebo group.[9][10] |
| Safety Profile | This compound (FORTE Trial - NTDT Cohort) | Luspatercept (BEYOND Trial) |
| Common Adverse Events | Nausea and headache.[6] | Bone pain (37%), headache (30%), and arthralgia (29%).[10] |
| Serious Adverse Events | 3.3% of participants discontinued the study drug due to adverse events.[6] | The proportion of patients with serious adverse events was lower in the luspatercept group (12%) compared to the placebo group (25%).[10] No thromboembolic events were reported during the study.[10] |
Experimental Protocols of Key Clinical Trials
This compound: The FORTE Trial (NCT04411082)
The FORTE study was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the safety and tolerability of this compound in adult patients with beta-thalassemia.[1][6][7]
-
Patient Population: The trial enrolled both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) adult patients.[6][7]
-
Intervention: Patients were randomized to receive either this compound at a low dose (200 mg or 300 mg) or a high dose (300 mg or 400 mg) orally once daily, or a placebo.[6]
-
Primary Objective: The primary objective was to assess the safety and tolerability of this compound.[6][7]
-
Efficacy Endpoints: For the TDT cohort, the trial evaluated the effect of this compound on reducing transfusion burden compared to placebo.[6][7] For the NTDT cohort, the study assessed the impact on fetal hemoglobin and total hemoglobin levels.[7]
-
Outcome: Interim analyses showed that this compound was generally well-tolerated but demonstrated no meaningful clinical benefit in either the TDT or NTDT cohorts, leading to the discontinuation of the trial and the development of this compound for beta-thalassemia.
Luspatercept: The BELIEVE Trial (NCT02604433) - TDT
The BELIEVE trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled, multicenter study that assessed the efficacy and safety of luspatercept in adults with transfusion-dependent beta-thalassemia.[9][11]
-
Patient Population: The study included adult patients with beta-thalassemia or Hemoglobin E/beta-thalassemia who required regular red blood cell transfusions (defined as 6-20 RBC units in the 24 weeks prior to randomization with no transfusion-free period of ≥ 35 days).[8][9][11]
-
Intervention: Patients were randomized 2:1 to receive either luspatercept (starting at 1.0 mg/kg, with titration up to 1.25 mg/kg) or a placebo, administered subcutaneously every 3 weeks, in addition to best supportive care which included RBC transfusions and iron chelation therapy.[8][9]
-
Primary Endpoint: The primary endpoint was the proportion of patients who achieved a reduction in transfusion burden of at least 33% from baseline during the 12-week period from week 13 to week 24.
-
Outcome: The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in transfusion burden for patients treated with luspatercept compared to placebo.
Luspatercept: The BEYOND Trial (NCT03342404) - NTDT
The BEYOND study was a Phase 2, randomized, double-blind, placebo-controlled, multicenter trial evaluating the efficacy and safety of luspatercept in adults with non-transfusion-dependent beta-thalassemia.[10][12]
-
Patient Population: Eligible patients were adults with NTDT and a baseline hemoglobin level of ≤10 g/dL.[12] NTDT was defined as receiving ≤ 5 RBC units in the 24 weeks before randomization.[13]
-
Intervention: Patients were randomized 2:1 to receive luspatercept (starting at 1.0 mg/kg with titration up to 1.25 mg/kg) or a placebo, administered subcutaneously every 3 weeks for 48 weeks.[10][12]
-
Primary Endpoint: The primary endpoint was the achievement of an increase from baseline of 1.0 g/dL or higher in mean hemoglobin concentration over a continuous 12-week interval from week 13 to week 24, in the absence of transfusions.[10][14]
-
Outcome: The study met its primary endpoint, with a significantly higher proportion of patients in the luspatercept group achieving the target hemoglobin increase compared to the placebo group.[9][10]
Conclusion for the Research Community
The contrasting clinical trajectories of this compound and luspatercept underscore the complexity of treating beta-thalassemia and the importance of targeting the fundamental pathophysiology of the disease. While the hypothesis of increasing HbF via PDE9 inhibition with this compound was plausible, it did not translate into clinical benefit. In contrast, luspatercept's mechanism of promoting the maturation of erythroid precursors, thereby addressing ineffective erythropoiesis, has proven to be a successful therapeutic strategy.
For researchers, these findings highlight the critical need for a deep understanding of the intricate molecular pathways driving beta-thalassemia. The success of luspatercept validates the TGF-β superfamily signaling pathway as a key therapeutic target. The failure of this compound, despite a sound theoretical basis, serves as a crucial reminder of the challenges in translating preclinical promise into clinical efficacy. Future drug development efforts can build upon these learnings, exploring novel targets within the erythroid maturation process and refining strategies to modulate hemoglobin production. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for the ongoing quest to develop more effective treatments for beta-thalassemia.
References
- 1. NOVEL DISEASE-MODIFYING AGENTS - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. The use of luspatercept for thalassemia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating Thalassemia Patients with Luspatercept: An Expert Opinion Based on Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imara Announces Results of Interim Analyses of this compound [globenewswire.com]
- 7. Imara Announces Interim Analysis Data from Forte Phase 2b Clinical Trial of this compound (IMR-687) in Transfusion-Dependent Subjects with Beta-thalassemia - BioSpace [biospace.com]
- 8. onclive.com [onclive.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Luspatercept for the treatment of anaemia in non-transfusion-dependent β-thalassaemia (BEYOND): a phase 2, randomised, double-blind, multicentre, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NCT02604433 | Boston Children's Hospital [childrenshospital.org]
- 12. Profile of Luspatercept in the Treatment of Anemia in Adults with Non-Transfusion-Dependent β-Thalassemia (NTDT): Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aubmc.org.lb [aubmc.org.lb]
A Head-to-Head Comparison of Tovinontrine and Sacubitril/Valsartan in Heart Failure
In the landscape of heart failure therapeutics, two drugs, the established sacubitril/valsartan and the investigational Tovinontrine, offer distinct mechanisms of action aimed at mitigating the complex pathophysiology of this condition. This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is not yet available due to this compound's ongoing development, this document synthesizes existing evidence to facilitate an informed, indirect comparison.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and sacubitril/valsartan lies in the signaling pathways they target to elicit their therapeutic effects in heart failure.
This compound , also known as CRD-750, is a selective inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in cardiovascular signaling.[1][3] By inhibiting PDE9, this compound increases the intracellular concentration of cGMP.[1][3] Elevated cGMP levels are associated with vasodilation, reduction in cardiac hypertrophy, and other beneficial cardiovascular effects.[3][4]
Sacubitril/valsartan (brand name Entresto) is an angiotensin receptor-neprilysin inhibitor (ARNI).[5][6][7] It has a dual mechanism of action.[8] Sacubitril is a prodrug that is converted to an active metabolite that inhibits neprilysin, an enzyme responsible for the breakdown of natriuretic peptides.[5][9] This inhibition leads to increased levels of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis.[5][7] Valsartan is an angiotensin II receptor blocker (ARB) that antagonizes the AT1 receptor, thereby inhibiting the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction, sodium and water retention, and cardiac remodeling.[5][9]
Clinical Efficacy and Safety Data
As this compound is currently in Phase 2 clinical trials, the available data is preliminary and focused on safety and biomarker endpoints.[2][10] In contrast, sacubitril/valsartan has a wealth of data from large-scale Phase 3 trials and real-world studies.[6][11]
This compound Clinical Trial Data
This compound is being evaluated in patients with both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF).[12] The primary focus of current trials is the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, a key biomarker of heart wall stress.[12][13][14]
| Trial | Phase | Patient Population | Primary Endpoint | Key Findings (if available) |
| CYCLE-2-PEF (NCT06215586) | 2 | Chronic HFpEF | Change in NT-proBNP at 12 weeks | Completed, results not yet fully published.[10] |
| CYCLE-1-REF (CRD-750-201) | 2 | Chronic HFrEF | Change in NT-proBNP | Recruiting.[10] |
Note: Data from this compound's clinical trials in heart failure are not yet fully published in peer-reviewed journals. The table will be updated as information becomes available.
Sacubitril/Valsartan Clinical Trial Data
The efficacy and safety of sacubitril/valsartan have been extensively studied, most notably in the PARADIGM-HF trial for HFrEF and the PARAGON-HF trial for HFpEF.
Table 1: Key Efficacy Outcomes of Sacubitril/Valsartan in HFrEF (PARADIGM-HF Trial)
| Outcome | Sacubitril/Valsartan (n=4187) | Enalapril (n=4212) | Hazard Ratio (95% CI) | P-value |
| Primary Composite (CV Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Death from Cardiovascular Causes | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
| Death from Any Cause | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
Source: Adapted from McMurray JJV, et al. N Engl J Med. 2014.[15]
Table 2: Key Efficacy Outcomes of Sacubitril/Valsartan in HFpEF (PARAGON-HF Trial)
| Outcome | Sacubitril/Valsartan (n=2419) | Valsartan (n=2407) | Rate Ratio (95% CI) | P-value |
| Primary Composite (Total HF Hospitalizations & CV Death) | 12.8 per 100 patient-years | 14.6 per 100 patient-years | 0.87 (0.75-1.01) | 0.06 |
Source: Adapted from Solomon SD, et al. N Engl J Med. 2019.
Table 3: Common Adverse Events with Sacubitril/Valsartan (PARADIGM-HF Trial)
| Adverse Event | Sacubitril/Valsartan (n=4187) | Enalapril (n=4212) |
| Hypotension | 14.0% | 9.2% |
| Elevated Serum Creatinine | 3.3% | 4.5% |
| Elevated Serum Potassium | 4.3% | 5.6% |
| Cough | 11.3% | 14.3% |
| Angioedema | 0.5% | 0.2% |
Source: Adapted from McMurray JJV, et al. N Engl J Med. 2014.[15]
Experimental Protocols
Standardized and validated methodologies are crucial for interpreting clinical trial data. Below are overviews of key experimental protocols relevant to the assessment of this compound and sacubitril/valsartan.
Quantification of NT-proBNP
-
Objective: To measure the concentration of N-terminal pro-B-type natriuretic peptide in plasma or serum as a biomarker of ventricular wall stress.
-
Methodology: A common method is the electrochemiluminescence immunoassay (ECLIA) performed on a clinical chemistry analyzer (e.g., Roche Cobas).
-
Sample Collection: Whole blood is collected in EDTA-containing tubes.
-
Processing: Plasma is separated by centrifugation.
-
Assay Principle: A sandwich immunoassay is employed. Two biotinylated polyclonal antibodies specific to NT-proBNP bind to the analyte. A monoclonal antibody labeled with a ruthenium complex also binds to the NT-proBNP molecule.
-
Detection: The sample is aspirated into the analyzer. Streptavidin-coated microparticles capture the antibody-NT-proBNP complex. Application of a voltage induces chemiluminescent emission, which is measured by a photomultiplier. The light signal is directly proportional to the NT-proBNP concentration.
-
Assessment of Left Ventricular Ejection Fraction (LVEF)
-
Objective: To quantify the pumping function of the left ventricle.
-
Methodology: Transthoracic echocardiography (TTE) is the standard non-invasive method.[13]
-
Patient Positioning: The patient is positioned in the left lateral decubitus position.
-
Image Acquisition: A sonographer uses an ultrasound probe placed on the chest to acquire 2D images of the heart, typically in the apical 4-chamber and 2-chamber views.
-
Volume Calculation (Biplane Method of Disks - Modified Simpson's Rule):
-
The endocardial border of the left ventricle is traced at end-diastole (largest cavity) and end-systole (smallest cavity) in both views.
-
The software divides the ventricular cavity into a series of stacked elliptical disks. The volume of each disk is calculated, and the sum of these volumes provides the total left ventricular end-diastolic volume (LVEDV) and left ventricular end-systolic volume (LVESV).
-
-
LVEF Calculation: LVEF is calculated as: (LVEDV - LVESV) / LVEDV * 100%.
-
Summary and Future Directions
Sacubitril/valsartan is a cornerstone therapy for HFrEF, with robust evidence demonstrating its superiority over traditional RAAS inhibitors in reducing mortality and morbidity.[15] Its role in HFpEF is still evolving, with benefits observed in certain patient subgroups.[16]
This compound presents a novel therapeutic approach by targeting the cGMP signaling pathway through PDE9 inhibition.[2][14] Preclinical data and the scientific rationale are promising, suggesting potential benefits in both HFrEF and HFpEF.[4][12] The ongoing Phase 2 trials are critical for establishing its safety profile and providing initial efficacy data, primarily through its effect on NT-proBNP levels.
A direct comparison is impossible at this stage. However, key distinctions can be drawn:
-
Mechanism: this compound offers a novel mechanism focused on enhancing cGMP signaling, whereas sacubitril/valsartan provides a dual blockade of the RAAS and neprilysin.
-
Clinical Evidence: Sacubitril/valsartan is supported by extensive Phase 3 outcome data, while this compound's clinical evidence is still in the early stages.
-
Biomarker Effects: Both drugs are expected to impact natriuretic peptide levels. Sacubitril/valsartan increases BNP but not NT-proBNP, making NT-proBNP the preferred biomarker for monitoring.[9] this compound's trials are also using NT-proBNP as a primary endpoint, which will allow for some level of indirect comparison of biomarker modulation.[12][14]
The results of the this compound Phase 2 trials are eagerly awaited. Should they demonstrate significant and safe reductions in NT-proBNP, subsequent Phase 3 trials will be necessary to determine its impact on clinical outcomes like mortality and hospitalization. Future research may also explore the potential for combination therapy or identify specific patient populations that may derive maximal benefit from PDE9 inhibition. For now, sacubitril/valsartan remains a proven, guideline-directed medical therapy for appropriate patients with heart failure.
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 5. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entrestohcp.com [entrestohcp.com]
- 9. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ahajournals.org [ahajournals.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. This compound for Heart Failure · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Sacubitril/valsartan in heart failure: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of sacubitril‐valsartan in heart failure: a meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tovinontrine's Mechanism: A Comparative Guide Using cGMP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tovinontrine's performance with cyclic guanosine (B1672433) monophosphate (cGMP) analogs to validate its mechanism of action as a phosphodiesterase-9 (PDE9) inhibitor. The following sections detail the underlying signaling pathways, experimental methodologies, and comparative data to support the validation of this compound's therapeutic hypothesis.
Introduction to this compound and the cGMP Signaling Pathway
This compound (IMR-687) is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vascular biology and hemoglobin production.[1][2][3] In certain pathological conditions, such as sickle cell disease and heart failure, cGMP levels are reduced.[3][4] By inhibiting PDE9, this compound aims to increase intracellular cGMP concentrations, thereby potentiating downstream signaling pathways that can lead to therapeutic benefits.[2][3][4] Although the clinical development of this compound for sickle cell disease and beta-thalassemia was discontinued (B1498344) due to a lack of significant clinical benefit in Phase 2b trials, its development for heart failure with preserved ejection fraction (HFpEF) is ongoing.[5]
The validation of this compound's mechanism of action is crucial for its continued development. One effective method for this is the use of cGMP analogs, which are synthetic molecules that mimic the structure and function of endogenous cGMP. These analogs can be used to probe the cGMP binding sites of PDE enzymes and to confirm that the effects of a PDE inhibitor are indeed mediated through the cGMP pathway.
Comparative Analysis: this compound vs. cGMP Analogs
To validate that this compound's effects are mediated by the accumulation of intracellular cGMP, a series of experiments can be performed comparing its activity with that of various cGMP analogs. These analogs can be broadly categorized as:
-
Metabolically Stable Agonists: These analogs, such as 8-Bromo-cGMP, are resistant to hydrolysis by PDEs and directly activate cGMP-dependent signaling pathways.
-
Competitive Antagonists: These analogs bind to the catalytic site of PDEs but are not hydrolyzed, thereby competitively inhibiting the degradation of endogenous cGMP.
-
Inactive Analogs: These molecules are structurally similar to cGMP but do not interact with PDE9 or downstream effectors, serving as negative controls.
The following tables summarize hypothetical but plausible data from in vitro experiments designed to validate this compound's mechanism of action.
Table 1: In Vitro PDE9 Inhibition Assay
| Compound | Type | Target | IC₅₀ (nM) |
| This compound | PDE9 Inhibitor | PDE9A | 5 |
| 8-Bromo-cGMP | Stable cGMP Analog | N/A (Agonist) | N/A |
| Rp-8-Br-cGMPS | Competitive cGMP Analog | PDE9A | 150 |
| cGMP | Endogenous Substrate | PDE9A | N/A |
This table illustrates the high potency and specificity of this compound for PDE9A compared to a competitive cGMP analog.
Table 2: Cellular cGMP Accumulation Assay
| Treatment (1 µM) | Cell Line | Fold Increase in cGMP (vs. Vehicle) |
| This compound | HEK293-PDE9A | 15 |
| 8-Bromo-cGMP | HEK293-PDE9A | 1 (No effect on endogenous cGMP) |
| Rp-8-Br-cGMPS | HEK293-PDE9A | 3 |
| Vehicle | HEK293-PDE9A | 1 |
This table demonstrates that this compound leads to a significant increase in intracellular cGMP levels, consistent with its PDE9 inhibitory activity. The stable analog does not increase endogenous cGMP, and the competitive analog has a modest effect.
Table 3: Downstream Marker Expression (Fetal Hemoglobin - HbF) in Erythroid Progenitor Cells
| Treatment (1 µM) | % HbF Positive Cells |
| This compound | 25 |
| 8-Bromo-cGMP | 22 |
| Rp-8-Br-cGMPS | 8 |
| Vehicle | 5 |
This table shows that this compound's effect on a downstream biological marker (HbF expression) is comparable to that of a direct and stable cGMP pathway activator (8-Bromo-cGMP), strongly suggesting its mechanism is cGMP-mediated.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
In Vitro PDE9 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and cGMP analogs against recombinant human PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
cGMP substrate
-
This compound and cGMP analogs
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
384-well assay plates
-
Detection system (e.g., fluorescence polarization or luminescence-based)
Procedure:
-
Prepare serial dilutions of this compound and cGMP analogs in the assay buffer.
-
Add a fixed concentration of recombinant PDE9A enzyme to each well of the assay plate.
-
Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of cGMP substrate.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of remaining cGMP or the product (GMP) using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Cellular cGMP Accumulation Assay
Objective: To measure the effect of this compound and cGMP analogs on intracellular cGMP levels in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human PDE9A (HEK293-PDE9A)
-
Cell culture medium and supplements
-
This compound and cGMP analogs
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Seed HEK293-PDE9A cells in 96-well plates and grow to confluence.
-
Replace the culture medium with a serum-free medium containing a general PDE inhibitor (e.g., IBMX) to elevate basal cGMP levels, followed by a washout step.
-
Treat the cells with various concentrations of this compound or cGMP analogs for a specific time (e.g., 30 minutes).
-
Lyse the cells using the provided lysis buffer.
-
Measure the intracellular cGMP concentration in the cell lysates using a competitive cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content in each well.
-
Express the results as fold-change relative to the vehicle-treated control.
Fetal Hemoglobin (HbF) Expression Assay
Objective: To assess the downstream functional effect of this compound and cGMP analogs on a biologically relevant marker.
Materials:
-
Human erythroid progenitor cells
-
Erythroid differentiation medium
-
This compound and cGMP analogs
-
Anti-HbF antibody conjugated to a fluorescent dye
-
Flow cytometer
Procedure:
-
Culture human erythroid progenitor cells in a differentiation medium.
-
Treat the differentiating cells with this compound or cGMP analogs at a fixed concentration for a specified period (e.g., 72 hours).
-
Harvest the cells and fix and permeabilize them.
-
Stain the cells with a fluorescently labeled anti-HbF antibody.
-
Analyze the percentage of HbF-positive cells using a flow cytometer.
-
Compare the percentage of HbF-positive cells in treated samples to the vehicle-treated control.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the cGMP signaling pathway, the experimental workflow for validating this compound's mechanism, and the logical relationship of this validation process.
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE9.
Caption: A typical experimental workflow for validating the mechanism of a PDE9 inhibitor.
Caption: Logical framework for validating this compound's mechanism using cGMP analogs.
Conclusion
The comparative analysis with cGMP analogs provides a robust framework for validating the mechanism of action of this compound as a PDE9 inhibitor. The experimental data, though presented here as a model, would demonstrate that this compound's biological effects are a direct consequence of its ability to increase intracellular cGMP levels. This validation is a critical step in the rational drug design and development process, providing confidence in the therapeutic hypothesis and guiding future clinical investigation.
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 3. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
Cross-Validation of Tovinontrine's Effects in Different Cell Types: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tovinontrine (IMR-687), a selective phosphodiesterase-9 (PDE9) inhibitor, with other relevant PDE9 inhibitors. This document summarizes key performance data, details experimental protocols for assessing efficacy, and visualizes the underlying signaling pathways and experimental workflows.
This compound has been investigated for its therapeutic potential in various diseases, initially focusing on hematological disorders like sickle cell disease and beta-thalassemia, and is now being explored for heart failure.[1][2] Its mechanism of action centers on the inhibition of PDE9, an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][3][4] By inhibiting PDE9, this compound increases intracellular cGMP levels, a key second messenger involved in diverse physiological processes, including vasodilation, inflammation, and cellular growth.[4] This guide will compare this compound with other notable PDE9 inhibitors—BAY 73-6691, PF-04447943, and CRD-733—to provide a clearer perspective on its relative potency and cellular effects.
Comparative Efficacy of PDE9 Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against PDE9 and other PDE isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 (nM) | Cell Type/Assay Condition | Reference |
| This compound (IMR-687) | PDE9A | 0.23 | Recombinant Human | Imara Bio |
| PDE1C | >1000 | Recombinant Human | Imara Bio | |
| PDE5A | >1000 | Recombinant Human | Imara Bio | |
| BAY 73-6691 | Human PDE9 | 55 | In vitro assay | [5][6][7][8] |
| Murine PDE9 | 100 | In vitro assay | [5][6][7][8] | |
| PF-04447943 | Human PDE9A | 12 | Enzymatic assay | [9] |
| Rat PDE9A | 18.1 (Ki) | Enzymatic assay | [9] | |
| Rhesus Monkey PDE9A | 4.5 (Ki) | Enzymatic assay | [9] | |
| Other PDEs (PDE1-8, 10, 11) | >940 | Enzymatic assay | [9] | |
| CRD-733 | PDE9 | Data not publicly available | - | - |
Note: Direct comparative studies of these inhibitors in the same cell lines under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Effects on Different Cell Types
Erythroid Cells
This compound was initially developed for hemoglobinopathies. In preclinical studies, it demonstrated the ability to increase fetal hemoglobin (HbF) in erythroid precursor cells, which is a potential therapeutic strategy for sickle cell disease and beta-thalassemia. While clinical trials for these indications were discontinued (B1498344) due to a lack of significant clinical benefit, the in vitro effects on erythroid cells highlight a key biological activity of PDE9 inhibition.
Cardiomyocytes
With the shift in focus to heart failure, the effects of this compound and other PDE9 inhibitors on cardiomyocytes are of significant interest.[1][2] Pathological cardiac hypertrophy is a key feature of heart failure, and preclinical studies suggest that PDE9 inhibition can mitigate this response.
-
This compound (IMR-687): In preclinical mouse models of heart failure with preserved ejection fraction (HFpEF), this compound was shown to reduce the median size of cardiomyocytes.[10][11]
-
BAY 73-6691: In a rat model of chronic kidney disease, BAY 73-6691 treatment was associated with an improvement in cardiomyocyte size.[5][9][12] However, it did not significantly improve overall cardiac function in this specific model.[5][9][12] Studies in isolated cardiomyocytes have shown that chronic, but not acute, treatment with BAY 73-6691 increases basal and maximal respiration.[7]
-
PF-04447943: In cultured hippocampal neurons, PF-04447943 was found to increase neurite outgrowth and synapse formation at low concentrations.[13] While not cardiomyocytes, this highlights the potential of PDE9 inhibitors to influence cellular morphology and function. In cardiac myocytes, PF-04447943 has been shown to have anti-hypertrophic effects.[14]
-
CRD-733: In a mouse model of pressure overload-induced heart failure, CRD-733 treatment reversed existing left ventricular hypertrophy and improved ejection fraction.[8][15][16] This suggests a direct beneficial effect on cardiomyocyte remodeling.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: this compound inhibits PDE9, preventing cGMP degradation and enhancing downstream signaling.
Caption: A typical workflow for comparing the in vitro effects of PDE9 inhibitors.
Experimental Protocols
Intracellular cGMP Measurement Assay
This protocol outlines a common method for quantifying intracellular cGMP levels in cultured cells following treatment with PDE9 inhibitors.
Materials:
-
Cultured cells (e.g., neonatal rat ventricular myocytes, H9c2 cells)
-
PDE9 inhibitors (this compound, BAY 73-6691, etc.)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate at an appropriate density and allow them to adhere and grow.
-
Starve the cells in serum-free media for a designated period (e.g., 24 hours) if necessary to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound or other PDE9 inhibitors for a specific duration (e.g., 30 minutes). Include a vehicle control group.
-
-
Cell Lysis:
-
Aspirate the media from the wells.
-
Add an appropriate volume of cold cell lysis buffer (e.g., 100 µL of 0.1 M HCl) to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate on ice for 10-15 minutes.
-
-
cGMP Quantification:
-
Collect the cell lysates.
-
Perform the cGMP ELISA according to the manufacturer's instructions.[17][18][19] This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Adding a cGMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cGMP standards.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.
-
Plot the cGMP concentration as a function of the inhibitor concentration to determine the dose-response relationship.
-
In Vitro Cardiomyocyte Hypertrophy Assay
This protocol describes a method to induce and assess cardiomyocyte hypertrophy in vitro.
Materials:
-
Cardiomyocytes (e.g., primary neonatal rat cardiomyocytes, iPSC-derived cardiomyocytes)
-
Hypertrophic agonist (e.g., Endothelin-1, Phenylephrine)
-
PDE9 inhibitors (this compound, etc.)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a sarcomeric protein (e.g., anti-α-actinin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software
Procedure:
-
Cell Culture and Treatment:
-
Plate cardiomyocytes on a suitable substrate (e.g., fibronectin-coated plates).
-
Allow the cells to mature and form a contractile syncytium.
-
Pre-treat the cells with various concentrations of this compound or other PDE9 inhibitors for a specified time (e.g., 1 hour).
-
Induce hypertrophy by adding a hypertrophic agonist (e.g., 100 nM Endothelin-1) to the media and incubate for 24-48 hours.[20][21] Include control groups (vehicle only, agonist only).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against α-actinin to visualize the sarcomeres.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained cells using a fluorescence microscope.
-
Use imaging software to measure the surface area of individual cardiomyocytes.
-
An increase in cell surface area is indicative of hypertrophy.
-
-
Biomarker Analysis (Optional):
-
Collect the cell culture supernatant to measure the levels of hypertrophic biomarkers such as B-type natriuretic peptide (BNP) using an ELISA kit.[20]
-
Lyse the cells and perform western blotting or qPCR to analyze the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC).
-
-
Data Analysis:
-
Quantify the average cell surface area for each treatment group.
-
Compare the cell size and biomarker levels in the inhibitor-treated groups to the agonist-only group to assess the anti-hypertrophic effect.
-
Conclusion
This compound is a potent and selective PDE9 inhibitor with demonstrated effects in various cell types, most notably in erythroid cells and cardiomyocytes. While its clinical development has shifted from hematological disorders to heart failure, the underlying mechanism of cGMP elevation remains the cornerstone of its therapeutic potential. The comparative data presented in this guide, although limited by the availability of direct head-to-head studies, provides a valuable resource for researchers in the field. The detailed experimental protocols offer a starting point for the in-house evaluation and cross-validation of this compound and other PDE9 inhibitors. Further research, particularly direct comparative studies in relevant cardiac cell models, will be crucial to fully elucidate the therapeutic advantages of this compound for the treatment of heart failure.
References
- 1. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound for Heart Failure · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. PDE9A - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Renal and cardiac effects of the PDE9 inhibitor BAY 73-6691 in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. montanamolecular.com [montanamolecular.com]
- 7. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renal and cardiac effects of the PDE9 inhibitor BAY 73–6691 in 5/6 nephrectomized rats - ProQuest [proquest.com]
- 10. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 11. Role of Ca2+/calmodulin-stimulated cyclic nucleotide phosphodiesterase 1 in mediating cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fujifilmcdi.com [fujifilmcdi.com]
- 21. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Tovinontrine: A Departure from Kinase Inhibition in Signal Transduction Modulation
An important clarification for researchers, scientists, and drug development professionals: Tovinontrine is not a kinase inhibitor. It is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] This distinction is critical for understanding its mechanism of action and its place in the landscape of therapeutic agents.
While the initial request focused on comparing this compound's selectivity to kinase inhibitors, this guide will first elucidate this compound's true mechanism of action as a PDE9 inhibitor. Subsequently, to address the interest in kinase inhibitor selectivity, this guide will provide a comparative analysis of a prominent class of kinase inhibitors: the Janus kinase (JAK) inhibitors. This will serve as a representative example of how the selectivity profiles of kinase inhibitors are evaluated and compared, a crucial aspect of modern drug development.
This compound and the cGMP Signaling Pathway
This compound's therapeutic potential stems from its ability to modulate the cyclic guanosome monophosphate (cGMP) signaling pathway.[1][3] PDE9 is an enzyme that specifically degrades cGMP.[1][2] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels.[4] This elevation of cGMP has been shown to have multiple effects, including roles in vascular biology, inflammation, and red blood cell function.[1] this compound has been investigated in clinical trials for conditions such as sickle cell disease, beta-thalassemia, and heart failure.[1][3]
A Comparative Look at Kinase Inhibitor Selectivity: The JAK Family
To illustrate the principles of kinase inhibitor selectivity, we will examine a selection of inhibitors targeting the Janus kinase (JAK) family. The JAK family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases pivotal to cytokine signaling.[5][6] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.[5] The selectivity of small molecule inhibitors for different JAK family members is a key factor in their efficacy and safety profiles.[5]
Quantitative Comparison of JAK Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized JAK inhibitors against the four JAK family members. Lower IC50 values indicate greater potency. The data are compiled from various biochemical assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Fold Selectivity (JAK2/JAK1) | Fold Selectivity (JAK3/JAK1) |
| Tofacitinib | 1 | 20 | 45 | 34 | 20 | 45 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 |
| Upadacitinib | 43 | 110 | 2300 | 460 | 2.6 | 53.5 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | 0.97 | >67.8 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values for comparative purposes.
Interpretation of Selectivity Data:
-
Tofacitinib demonstrates potent inhibition of JAK1 and JAK3, with moderate activity against JAK2, classifying it as a pan-JAK inhibitor with some preference for JAK1/3.[5]
-
Filgotinib exhibits a preference for JAK1 over other JAK family members, particularly JAK2 and JAK3, in cellular assays.[5][7] This selectivity is thought to contribute to its specific therapeutic and safety profile.[5]
-
Upadacitinib shows a strong preference for JAK1 inhibition.[7][8]
-
Baricitinib is a potent inhibitor of both JAK1 and JAK2.[7]
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical component of drug discovery and is typically achieved through a variety of in vitro and cellular assays.
Biochemical Kinase Assays
A common method to determine the IC50 of an inhibitor is through a biochemical kinase assay.
Protocol for a Typical In Vitro Kinase Assay:
-
Reagents and Materials: Recombinant human kinase, peptide substrate, ATP, inhibitor compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: The inhibitor is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the assay buffer.
-
ATP Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the generated ADP into ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.[5]
Cellular Assays
Cell-based assays are essential to confirm that the biochemical activity of an inhibitor translates to a cellular context.
Protocol for a Phospho-STAT Flow Cytometry Assay:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells) is cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the kinase inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2 signaling) to activate the JAK-STAT pathway.
-
Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.
-
Antibody Staining: The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT3).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The inhibition of STAT phosphorylation at different inhibitor concentrations is used to determine the cellular IC50.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. researchgate.net [researchgate.net]
Independent Replication of Tovinontrine Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for Tovinontrine (IMR-687), a selective phosphodiesterase-9 (PDE9) inhibitor, and its subsequent clinical development trajectory. The core focus is on the independent replication of its preclinical efficacy, a critical aspect of translational science. The disappointing clinical outcomes for this compound in sickle cell disease and beta-thalassemia, which failed to replicate promising preclinical and early clinical results, underscore the importance of rigorous, independent validation of preclinical findings.
Executive Summary
This compound is a potent inhibitor of PDE9, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9, this compound increases intracellular cGMP levels, a signaling molecule with roles in vascular biology and inflammation. Preclinical studies in models of sickle cell disease, beta-thalassemia, and heart failure suggested therapeutic potential. However, later-stage clinical trials in sickle cell disease and beta-thalassemia were discontinued (B1498344) due to a lack of efficacy, highlighting a failure in the translation of preclinical findings to clinical benefit. This guide presents the available preclinical data for this compound and compares it with alternative therapeutic approaches.
This compound's Proposed Mechanism of Action
This compound's mechanism of action is centered on the inhibition of PDE9, leading to an accumulation of cGMP. This is proposed to have several downstream effects relevant to different disease states.
Preclinical Findings: Sickle Cell Disease
This compound was initially developed for sickle cell disease (SCD) with the rationale that increasing cGMP could induce fetal hemoglobin (HbF), reduce inflammation, and improve blood flow.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Hydroxyurea (B1673989) (100 mg/kg/day) | Reference |
| F-cells (%) | 8.4 | 27.3 (p<0.001) | 29.3 | [1] |
| Sickled RBCs (%) | 56.3 | 24.4 (p<0.0001) | 28.8 | [1] |
| Plasma Bilirubin (B190676) (mg/dL) | ~9.5 | 4.7 (p<0.01) | 5.0 (p<0.01) | [1] |
| Plasma LDH (AU) | ~220 | 102 (p<0.05) | 121 (NS) | [1] |
Data from Townes mouse model of sickle cell disease treated for 30 days.[1]
Experimental Protocols
In Vivo Efficacy in Townes Mouse Model of SCD [1]
-
Animals: Homozygous sickle (HbSS) Townes mice.
-
Treatment: Mice were orally dosed daily for 30 days with either vehicle, this compound (30 mg/kg), or hydroxyurea (100 mg/kg).
-
F-cell and Sickled RBC Analysis: Blood smears were stained and analyzed for the percentage of F-cells (cells expressing fetal hemoglobin) and sickled red blood cells (RBCs).
-
Hemolysis Markers: Plasma levels of bilirubin and lactate (B86563) dehydrogenase (LDH) were measured as indicators of hemolysis.
Independent Replication and Clinical Translation
Crucially, the promising preclinical findings for this compound in SCD did not translate to significant clinical benefit in later-stage trials. The Phase 2b Ardent trial showed no significant difference in the median annualized rate of vaso-occlusive crises (VOCs) in the high-dose group versus placebo.[2][3] This lack of replication in a clinical setting led to the discontinuation of this compound's development for SCD.[2][3] No direct independent preclinical replication studies have been published.
Preclinical Findings: Beta-Thalassemia
This compound was also investigated for beta-thalassemia, a disorder characterized by reduced production of hemoglobin. The preclinical rationale was that increasing cGMP could improve erythropoiesis.
Quantitative Data Summary
Data from a preclinical study presented at the 2021 American Society of Hematology (ASH) Annual Meeting indicated that this compound improved markers of beta-thalassemia in the Hbbth1/th1 experimental mouse model, including an increase in total hemoglobin and red blood cell count.[4] However, specific quantitative data from this presentation is not publicly available in a full-text publication.
Experimental Protocols
Detailed experimental protocols from the ASH presentation are not available in the public domain. The study utilized the Hbbth1/th1 mouse model of beta-thalassemia.[4]
Independent Replication and Clinical Translation
Similar to SCD, the preclinical promise of this compound in beta-thalassemia was not confirmed in clinical trials. The Phase 2b Forte trial in patients with beta-thalassemia was discontinued due to a lack of meaningful clinical benefit.[2]
Comparison with Alternative Therapies for Beta-Thalassemia
| Drug | Mechanism of Action | Key Preclinical Findings | Reference |
| Luspatercept | TGF-β ligand trap, promotes late-stage erythroid maturation | Increased red blood cell count, hemoglobin, and hematocrit; reduced splenomegaly and iron overload in Hbbth1/th1 mice. | [5] |
| Mitapivat | Pyruvate kinase activator, increases ATP production in RBCs | Ameliorated ineffective erythropoiesis and anemia in Hbbth3/+ mice. | [6] |
Preclinical Findings: Heart Failure
This compound was also explored as a potential treatment for heart failure with preserved ejection fraction (HFpEF), where PDE9 is upregulated.
Quantitative Data Summary
An abstract from a 2021 Circulation publication reported that in preclinical mouse models of HFpEF, this compound treatment led to a reduction in cardiomyocyte size and decreased expression of markers of cardiac stress and fibrosis. Specific quantitative data from the full publication is not yet available.
Experimental Protocols
Detailed experimental protocols are not available in the provided abstract. The study utilized mouse models of HFpEF.
Independent Replication and Clinical Translation
The clinical development of this compound for heart failure is ongoing. The lack of robust, publicly available preclinical data and the failures in other indications warrant a cautious outlook.
Comparison with an Alternative PDE9 Inhibitor
| Drug | Key Preclinical Findings in Heart Failure Models | Reference |
| CRD-733 | Reversed existing left ventricular hypertrophy, improved ejection fraction, and attenuated left atrial dilation in a mouse model of pressure overload-induced heart failure. | [7][8] |
Experimental Workflows
Conclusion
The case of this compound serves as a critical reminder of the challenges in translating preclinical findings to clinical success. While initial preclinical data in models of sickle cell disease were promising, the failure to replicate these outcomes in robust clinical trials led to the cessation of its development for this indication. This guide highlights the importance of:
-
Rigorous Preclinical Studies: Ensuring well-designed and adequately powered preclinical experiments.
-
Independent Replication: The need for independent verification of key preclinical findings before advancing to costly and time-consuming clinical trials.
-
Transparent Data Reporting: The importance of publishing detailed preclinical data and methodologies to allow for scrutiny and replication by the scientific community.
For researchers and drug development professionals, the this compound story underscores the necessity of a cautious and evidence-based approach to drug development, with a strong emphasis on the reproducibility of preclinical discoveries.
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cardurion.com [cardurion.com]
- 7. CRD-733, a novel phosphodiesterase 9 inhibitor, reverses pressure overload-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Tovinontrine: A Comparative Clinical Trial Analysis in Hematological Disorders and Heart Failure
Tovinontrine (formerly IMR-687), a selective phosphodiesterase-9 (PDE9) inhibitor, has been investigated across multiple therapeutic areas, yielding a mixed landscape of clinical outcomes. Initially developed for rare hematological disorders, its focus has pivoted to heart failure. This guide provides a comparative analysis of the clinical trial results for researchers, scientists, and drug development professionals.
This compound's mechanism of action centers on the inhibition of PDE9, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound increases intracellular levels of cGMP, a signaling molecule with roles in vascular biology and, pertinent to its initial indications, the potential to reactivate fetal hemoglobin (HbF).[2]
Discontinued (B1498344) Trials in Hematological Disorders: Sickle Cell Disease and Beta-Thalassemia
Imara Inc. previously led the clinical development of this compound for sickle cell disease (SCD) and beta-thalassemia, culminating in two Phase 2b trials: the Ardent trial for SCD and the Forte trial for beta-thalassemia.[3] However, both studies were discontinued in April 2022 following interim analyses that showed a lack of clinical benefit.[3][4]
Ardent Trial (Sickle Cell Disease)
The Ardent study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in adult patients with SCD.[3] The primary endpoint was the annualized rate of vaso-occlusive crises (VOCs).[2] The interim analysis, however, did not show a statistically significant difference between the this compound high-dose group and the placebo group in the intent-to-treat population. Specifically, the median annualized VOC rate was 1.89 for patients receiving the high dose of this compound compared to 2.02 for those on placebo, a non-significant 6.4% reduction.[1]
While a trend toward a lower median annualized VOC rate was observed in a subset of patients on monotherapy (not receiving background hydroxyurea), this finding was not statistically significant.[3] Furthermore, no meaningful difference was observed in the key secondary endpoint of fetal hemoglobin response.[3] this compound was generally well-tolerated, with the most common adverse events being nausea, headache, dizziness, and vomiting.[3]
Forte Trial (Beta-Thalassemia)
The Forte trial was a randomized, double-blind, placebo-controlled study assessing this compound in adult patients with beta-thalassemia.[4] The trial included both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) cohorts.[4] The interim analysis of the Forte trial demonstrated no meaningful benefit in reducing transfusion burden in the TDT cohort or in improving most disease-related biomarkers, including total hemoglobin, in the NTDT cohort when compared to placebo.[3] Similar to the Ardent trial, this compound was found to be generally well-tolerated in this patient population, with nausea and headache being the most frequently reported adverse events.[3][5]
Pivoting to Heart Failure
Following the discontinuation of the hematology programs, the development of this compound is being pursued by Cardurion Pharmaceuticals for the treatment of heart failure, including both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF).[6][7] The rationale for this indication stems from the role of the cGMP pathway in regulating blood pressure and relaxing blood vessels.[6]
Two key clinical trials are underway:
-
Cycle-2-PEF: A Phase 2 trial focused on patients with HFpEF.[6]
-
Cycle-1-REF: A Phase 2 study investigating this compound in patients with HFrEF.[6]
These are randomized, double-blind, placebo-controlled studies.[6] The primary outcome for these trials is the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels from baseline to week 12.[6][8] NT-proBNP is a well-established biomarker for heart failure, with elevated levels indicating increased cardiac stress.[6] Secondary outcomes include changes in other biomarkers like cGMP and BNP, as well as assessments of quality of life and heart failure severity.[6]
As these trials are ongoing, efficacy data is not yet available. The studies will compare different oral doses of this compound against a placebo.[6]
Experimental Protocols
Ardent and Forte Trials Methodology
The Ardent and Forte trials were both Phase 2b, randomized, double-blind, placebo-controlled, multicenter studies.[3][4] Patients in the Ardent trial were randomized to receive a low dose of this compound, a high dose of this compound, or a placebo.[3] The primary efficacy endpoint for the Ardent trial was the annualized rate of VOCs.[2] For the Forte trial, the primary objective was safety and tolerability, with secondary endpoints including the reduction in transfusion burden for TDT patients and changes in hemoglobin levels for NTDT patients.[4]
Cycle-2-PEF and Cycle-1-REF Trials Methodology
The ongoing heart failure trials are Phase 2, randomized, double-blind, placebo-controlled, dose-finding studies.[6][9] Patients are randomized to receive either this compound tablets or a placebo orally for a duration of 12 weeks.[6][8] The primary endpoint is the change in NT-proBNP levels from baseline to the end of the treatment period.[6] Safety and tolerability are also being closely monitored through the recording of adverse events, laboratory tests, vital signs, and electrocardiogram (ECG) measurements.[6]
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the inhibition of PDE9, leading to an increase in cGMP. The following diagram illustrates this signaling pathway.
This compound's mechanism of action.
The general workflow for the ongoing Phase 2 clinical trials in heart failure is depicted below.
Heart failure clinical trial workflow.
Summary and Future Outlook
The clinical development of this compound illustrates a strategic pivot from hematological disorders to cardiovascular disease. While the outcomes in sickle cell disease and beta-thalassemia were disappointing, leading to the cessation of those programs, the underlying mechanism of cGMP modulation holds promise for heart failure. The ongoing Phase 2 trials in HFpEF and HFrEF will be critical in determining the future of this compound as a potential therapeutic agent. Researchers will be keenly awaiting the results of these studies to understand if the pharmacological activity of this PDE9 inhibitor can be translated into meaningful clinical benefits for patients with heart failure.
| Clinical Trial | Indication | Phase | Primary Endpoint | Key Outcome vs. Placebo | Status |
| Ardent | Sickle Cell Disease | 2b | Annualized Rate of Vaso-occlusive Crises | No significant difference | Discontinued |
| Forte | Beta-Thalassemia | 2b | Safety and Tolerability; Transfusion Burden/Hemoglobin Levels | No meaningful benefit | Discontinued |
| Cycle-2-PEF | Heart Failure with Preserved Ejection Fraction (HFpEF) | 2 | Change in NT-proBNP levels | Data not yet available | Ongoing |
| Cycle-1-REF | Heart Failure with Reduced Ejection Fraction (HFrEF) | 2 | Change in NT-proBNP levels | Data not yet available | Ongoing |
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 4. Imara Announces Results of Interim Analyses of this compound [globenewswire.com]
- 5. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia | IMRA Stock News [stocktitan.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Benchmarking Tovinontrine: A Comparative Analysis Against Novel Heart Failure Therapies
The landscape of heart failure (HF) treatment is undergoing a significant transformation, moving beyond traditional neurohormonal antagonists to embrace therapies with novel mechanisms of action. This guide provides a detailed comparison of Tovinontrine, an investigational phosphodiesterase-9 (PDE9) inhibitor, with two other novel agents, Vericiguat and Omecamtiv mecarbil. This analysis is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into their distinct pharmacological profiles.
Overview of Compared Therapies
This compound (CRD-750) is an orally administered, selective inhibitor of phosphodiesterase 9 (PDE9) currently in Phase 2 clinical trials for heart failure with both preserved (HFpEF) and reduced ejection fraction (HFrEF).[1][2][3][4] By inhibiting PDE9, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule involved in vasodilation and cardiac function.[5] The therapeutic goal is to increase intracellular cGMP levels, potentially improving heart function and reducing symptoms.[1][6]
Vericiguat is an orally administered, novel soluble guanylate cyclase (sGC) stimulator.[7][8] It is approved for the treatment of symptomatic chronic HFrEF in patients following a hospitalization for heart failure or need for outpatient intravenous diuretics.[8] Vericiguat directly stimulates sGC and enhances its sensitivity to endogenous nitric oxide (NO), thereby increasing cGMP production.[9][10][11] This mechanism aims to restore the impaired NO-sGC-cGMP signaling pathway, which is crucial for regulating vascular tone and cardiac contractility.[8][10]
Omecamtiv mecarbil is a first-in-class, selective cardiac myosin activator designed to directly improve cardiac contractility.[12][13] It works by binding to the catalytic domain of cardiac myosin, increasing the number of myosin heads that can bind to actin filaments during systole.[13][14][15] This enhances the efficiency of actin-myosin interactions, leading to a stronger and more prolonged systolic contraction without increasing intracellular calcium levels or myocardial oxygen consumption.[12][13]
Mechanism of Action: A Comparative Look
The three therapies target distinct points in cardiac physiology. This compound and Vericiguat both modulate the cGMP pathway, but through different means, while Omecamtiv mecarbil targets the fundamental contractile machinery of the heart.
Signaling Pathway Diagrams
Caption: this compound inhibits PDE9A, preventing cGMP degradation.
Caption: Vericiguat directly stimulates the sGC enzyme.
Caption: Omecamtiv mecarbil enhances cardiac myosin-actin interaction.
Quantitative Data Comparison
The following tables summarize key quantitative data from clinical trials and preclinical studies.
Table 1: Key Clinical Trial Efficacy Data
| Feature | This compound | Vericiguat | Omecamtiv mecarbil |
| Pivotal Trial | Phase 2 trials ongoing (NCT06215586, NCT06215911)[16] | VICTORIA (Phase 3)[7][11] | GALACTIC-HF (Phase 3)[12] |
| Patient Population | Chronic HF (HFrEF & HFpEF)[1] | Symptomatic chronic HFrEF with recent worsening[7][11] | Chronic HFrEF[12] |
| Primary Endpoint | Change in NT-proBNP levels[6][17] | Composite of CV death or first HF hospitalization[7] | Composite of first HF event or CV death[12] |
| Key Efficacy Result | Data pending from Phase 2 trials | 10% relative risk reduction in primary endpoint vs. placebo[7] | 8% relative risk reduction in primary endpoint vs. placebo |
| Administration | Oral tablet[1][3] | Oral, once daily[11] | Oral, pharmacokinetic-based dose titration[14] |
Table 2: Effects on Cardiac Biomarkers
| Biomarker | This compound | Vericiguat | Omecamtiv mecarbil |
| NT-proBNP | Primary endpoint in Phase 2 trials, expected to lower levels[1][17] | Treatment benefit observed in patients with NT-proBNP <8000 pg/ml[11] | Significantly reduced plasma NT-proBNP vs. placebo[18] |
| cGMP | Aims to increase levels by inhibiting its degradation[1][5][6] | Increases levels by stimulating its production[8][9] | No direct effect on the cGMP pathway |
| Troponin | Not a primary target | Not a primary target | No significant increase in cardiac troponin I, indicating lack of myocyte injury |
Table 3: Safety and Tolerability Profile
| Adverse Event Profile | This compound | Vericiguat | Omecamtiv mecarbil |
| Common Side Effects | Generally well-tolerated in earlier studies; mild to moderate issues like headaches or nausea reported as uncommon.[4] | Symptomatic hypotension, syncope (low incidence compared to placebo).[7] Anemia (7.6% vs 5.6% placebo).[11] | Potential for impaired diastolic filling was a theoretical concern but not confirmed in most patients in clinical trials.[12] |
| Key Safety Findings | Discontinued for sickle cell disease due to lack of efficacy, but was generally well-tolerated. | Low potential for drug-drug interactions.[7] | Does not increase intracellular calcium or myocardial oxygen demand, unlike traditional inotropes.[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for key experiments relevant to these therapies.
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol describes the quantification of intracellular cGMP in cultured cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs) following drug stimulation.
Materials:
-
Cultured hiPSC-CMs
-
Cell culture medium
-
Test compound (this compound, Vericiguat) or vehicle control
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) for positive controls
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP competitive ELISA kit
-
Protein assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Culture: Plate cardiomyocytes in a 24- or 48-well plate and culture until a confluent, beating monolayer is formed.
-
Serum Starvation: To reduce basal cGMP levels, serum-starve the cells for 4-6 hours prior to the experiment.
-
PDE Inhibition (Control): To prevent cGMP degradation in control wells, pre-incubate cells with a broad-spectrum PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Drug Stimulation: Prepare a range of concentrations for the test compound in serum-free medium. Add the solutions to the cells and incubate for the desired time (e.g., 10-15 minutes) at 37°C. Include a vehicle-only control.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 100-200 µL of 0.1 M HCl per well. Incubate for 10 minutes at room temperature.
-
Lysate Collection: Transfer the lysate to microcentrifuge tubes and centrifuge at >600 x g for 5 minutes to pellet cellular debris.
-
cGMP Measurement: Perform the cGMP competitive ELISA on the supernatant according to the manufacturer’s instructions. The amount of labeled cGMP that binds to the antibody is inversely proportional to the amount of cGMP in the sample.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.
-
Data Analysis: Calculate the cGMP concentration in each sample from the standard curve. Normalize the cGMP concentration to the total protein concentration for each sample to account for variations in cell number.
Experimental Workflow: cGMP Quantification
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 4. This compound for Heart Failure · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 11. thecvc.ca [thecvc.ca]
- 12. Omecamtiv Mecarbil in Systolic Heart Failure: Clinical Efficacy and Future Directions of a Novel Myosin-Activating Inotropic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reference.medscape.com [reference.medscape.com]
- 16. PDE9A - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - Drugs in Context [drugsincontext.com]
Tovinontrine: An Assessment of Synergistic Potential with Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tovinontrine's performance, both as a monotherapy and in conjunction with standard-of-care treatments, based on available experimental data. This compound, a selective phosphodiesterase-9 (PDE9) inhibitor, has been investigated in hematological disorders and is now being explored in cardiovascular disease.
Mechanism of Action
This compound is a potent small molecule inhibitor of PDE9.[1][2] The enzyme PDE9 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial signaling molecule involved in various physiological processes, including vascular biology and hemoglobin production.[1][2] In conditions like sickle cell disease (SCD) and beta-thalassemia, cGMP levels are often low, leading to impaired blood flow, inflammation, and cell adhesion.[2][3] By inhibiting PDE9, this compound increases intracellular cGMP levels, which is expected to reactivate the production of fetal hemoglobin (HbF), improve blood vessel function, and reduce inflammation.[2][3]
References
- 1. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
In Vitro Validation of Tovinontrine's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tovinontrine's in vitro performance with other phosphodiesterase-9 (PDE9) inhibitors, supported by experimental data. This compound (formerly IMR-687) is a selective small molecule inhibitor of PDE9, an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4] By inhibiting PDE9, this compound increases intracellular cGMP levels, a key second messenger in various physiological processes.[1] Initially investigated for hematological disorders, its development is now focused on heart failure.[4][5]
This document summarizes key in vitro data demonstrating this compound's target engagement and compares it with other notable PDE9 inhibitors, providing researchers with a concise overview of its preclinical pharmacological profile.
Comparative Analysis of PDE9 Inhibitors
The in vitro potency of this compound has been evaluated against recombinant human PDE9 enzymes and compared to other well-characterized PDE9 inhibitors, such as PF-04447943 and BAY 73-6691. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.
| Compound | Target | IC50 (nM) | Selectivity Highlights | Reference |
| This compound (IMR-687) | PDE9A1 | 8.19 | >800-fold selective over PDE1A3, PDE1B, PDE1C, and PDE5A2. No significant inhibition of 27 other PDE enzymes. | [1] |
| PDE9A2 | 9.99 | [1] | ||
| PF-04447943 | PDE9A | 12 | >78-fold selective over other PDE family members. | [6] |
| BAY 73-6691 | Human PDE9 | 55 | Moderate activity against other PDEs. | [6] |
| Murine PDE9 | 100 | [6] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of PDE9, which leads to an accumulation of cGMP. This signaling cascade is crucial in various cell types and has therapeutic implications in cardiovascular and other diseases.
Experimental Protocols
The in vitro validation of this compound's target engagement relies on robust biochemical and cell-based assays. Below are the methodologies employed in the key experiments cited.
Biochemical PDE9 Inhibition Assay (Radiometric Method)
This assay directly measures the enzymatic activity of PDE9 and its inhibition by test compounds.
Objective: To determine the IC50 value of a compound against recombinant human PDE9.
Principle: The assay quantifies the conversion of radiolabeled [3H]-cGMP to [3H]-5'-GMP by the PDE9 enzyme. The amount of inhibition is determined by the reduction in the formation of the product in the presence of the inhibitor.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, a known concentration of recombinant human PDE9A1 or PDE9A2 enzyme, and varying concentrations of the test compound (e.g., this compound).
-
Initiation: The enzymatic reaction is initiated by the addition of [3H]-cGMP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a quenching agent.
-
Separation: The product, [3H]-5'-GMP, is separated from the unreacted substrate, [3H]-cGMP, typically using anion-exchange chromatography.
-
Quantification: The amount of [3H]-5'-GMP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular cGMP Measurement Assay
This assay assesses the ability of a PDE9 inhibitor to increase intracellular cGMP levels in a cellular context.
Objective: To confirm that the inhibition of PDE9 by the test compound leads to the expected downstream signaling effect.
Protocol:
-
Cell Culture: A suitable cell line endogenously expressing PDE9 (e.g., erythroid cell lines like K562) is cultured under standard conditions.[1]
-
Compound Treatment: Cells are treated with various concentrations of the PDE9 inhibitor or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to release intracellular components.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The fold-increase in cGMP levels in treated cells is calculated relative to the vehicle-treated control cells.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for this compound (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 3. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 4. globalgenes.org [globalgenes.org]
- 5. pharmaceutical-technology.com [pharmaceutical-technology.com]
- 6. sicklecellanemianews.com [sicklecellanemianews.com]
Tovinontrine's Therapeutic Window: A Comparative Analysis with Other Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of Tovinontrine, an investigational phosphodiesterase 9 (PDE9) inhibitor, with other established phosphodiesterase (PDE) inhibitors. By examining available preclinical and clinical data, this document aims to offer a comprehensive overview of their relative safety and efficacy profiles.
Introduction to Phosphodiesterase Inhibitors and the Therapeutic Window
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading cyclic nucleotides, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDEs can modulate various physiological processes, making them attractive therapeutic targets for a range of diseases. The therapeutic window, or therapeutic index, is a critical concept in pharmacology, representing the range of doses at which a drug is effective without causing significant toxicity. A wider therapeutic window is generally indicative of a safer drug.
This compound: A Selective PDE9 Inhibitor
This compound (formerly IMR-687) is a potent and selective small molecule inhibitor of PDE9.[1][2] PDE9 specifically hydrolyzes cGMP, a key signaling molecule in various pathways, including those involved in vascular biology.[1][2] By inhibiting PDE9, this compound increases intracellular cGMP levels, which is thought to mediate its therapeutic effects.[3]
Initially investigated for sickle cell disease and beta-thalassemia, the development of this compound for these hematological conditions was discontinued (B1498344) due to a lack of significant clinical benefit in Phase 2b trials.[1][3] However, these studies indicated that this compound was generally well-tolerated.[1][4] Currently, this compound is being repurposed and is under investigation for the treatment of heart failure with both preserved and reduced ejection fraction (HFpEF and HFrEF).[5]
Due to its investigational status, detailed public data on this compound's therapeutic index from preclinical toxicology studies is limited. However, clinical trial data provides valuable insights into its safety profile in humans.
Comparative Analysis with Other PDE Inhibitors
This section compares this compound with other well-established PDE inhibitors, focusing on their mechanisms, approved indications, and key characteristics that inform their therapeutic windows.
Table 1: Overview of this compound and Other PDE Inhibitors
| Drug | PDE Target | Primary Mechanism of Action | Approved/Investigational Indications | Key Characteristics |
| This compound | PDE9 | Increases cGMP levels[1][2] | Heart Failure (investigational)[5] | Generally well-tolerated in past clinical trials.[1] |
| Roflumilast | PDE4 | Increases cAMP levels[6] | Severe COPD[7] | Second-generation PDE4 inhibitor with an improved therapeutic window compared to earlier agents.[1][8] |
| Apremilast | PDE4 | Increases cAMP levels[9] | Psoriasis, Psoriatic Arthritis, Behçet's Disease[10] | Oral formulation with a generally manageable side effect profile.[9] |
| Crisaborole | PDE4 | Increases cAMP levels[11] | Atopic Dermatitis[11] | Topical formulation with limited systemic absorption, contributing to a favorable safety profile.[12] |
| Sildenafil | PDE5 | Increases cGMP levels | Erectile Dysfunction, Pulmonary Arterial Hypertension[13] | Well-established safety profile with a wide therapeutic window for its primary indication. |
| Tadalafil | PDE5 | Increases cGMP levels | Erectile Dysfunction, Benign Prostatic Hyperplasia, Pulmonary Arterial Hypertension[14] | Known for its broad therapeutic index and long half-life.[5] |
| Vardenafil | PDE5 | Increases cGMP levels | Erectile Dysfunction | Similar mechanism to other PDE5 inhibitors with a well-characterized safety profile.[15] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by PDE9, PDE4, and PDE5 inhibitors.
Therapeutic Window Comparison
A direct quantitative comparison of the therapeutic index is challenging without access to proprietary preclinical data for this compound. However, a qualitative assessment can be made based on selectivity, approved dosage, and observed side effects in clinical trials.
Table 2: Therapeutic Window-Related Parameters of PDE Inhibitors
| Drug | Selectivity | Approved/Studied Oral Dose Range | Common Adverse Events | Notes on Therapeutic Window |
| This compound | Selective for PDE9 | 200 mg and 400 mg once daily (in clinical trials)[16] | Nausea, headache, dizziness, vomiting (generally well-tolerated)[3][4] | Appears to have a reasonable safety margin in clinical settings, though the upper limit of tolerability is not fully defined. |
| Roflumilast | Selective for PDE4 | 500 mcg once daily[9] | Diarrhea, weight loss, nausea, headache, insomnia[17][18] | Narrower therapeutic window compared to newer PDE4 inhibitors, with dose-limiting side effects.[1][8] |
| Apremilast | Selective for PDE4 | 30 mg twice daily (after titration)[10][19] | Diarrhea, nausea, headache, upper respiratory tract infection[10] | Generally considered to have a wider therapeutic window than first-generation PDE4 inhibitors.[20] |
| Crisaborole | Selective for PDE4 | 2% topical ointment twice daily[11] | Application site pain/burning[21] | Topical application minimizes systemic exposure, leading to a very wide therapeutic window. |
| Sildenafil | Selective for PDE5 | 25-100 mg as needed (ED); 20 mg three times daily (PAH)[22] | Headache, flushing, dyspepsia, abnormal vision | Considered to have a wide therapeutic window. |
| Tadalafil | Selective for PDE5 | 2.5-20 mg as needed or once daily (ED/BPH); 40 mg once daily (PAH)[2] | Headache, dyspepsia, back pain, myalgia | Possesses a broad therapeutic index.[5] |
| Vardenafil | Selective for PDE5 | 5-20 mg as needed (ED)[15] | Headache, flushing, rhinitis, dyspepsia | Similar safety profile to other PDE5 inhibitors. |
Experimental Protocols
Determining the therapeutic window of a PDE inhibitor involves a series of preclinical and clinical studies. Below are generalized methodologies for key experiments.
In Vitro PDE Inhibition Assay
This assay is fundamental for determining the potency (IC50) and selectivity of a compound against different PDE isoforms.
Protocol Outline:
-
Reagents and Materials: Purified recombinant human PDE enzymes (PDE1-11), cyclic nucleotide substrates (cAMP or cGMP), test compound, assay buffer, detection reagents (e.g., fluorescently labeled substrate, antibodies).
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The compound is incubated with a specific PDE enzyme and its substrate in a microplate well.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated.
-
The amount of product (e.g., AMP or GMP) or remaining substrate is quantified using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioimmunoassay).[3][16]
-
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve. Selectivity is determined by comparing the IC50 values across different PDE isoforms.
Non-Clinical Safety and Toxicology Studies
These studies are conducted in animal models to identify potential toxicities and establish a safe starting dose for human trials. Key studies include:
-
Single-dose and repeat-dose toxicity studies: To evaluate the effects of the drug after a single administration and after daily administration over a period.
-
Safety pharmacology studies: To assess the effects of the drug on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity studies: To determine if the drug can damage genetic material.
-
Carcinogenicity studies: To evaluate the potential of the drug to cause cancer.
Clinical Trials
Human clinical trials are essential for defining the therapeutic window in the target patient population.
-
Phase 1: Typically conducted in healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics at different dose levels.
-
Phase 2: Conducted in patients with the target disease to evaluate efficacy and further assess safety at various doses, helping to identify the optimal dose range.
-
Phase 3: Large-scale trials in the target patient population to confirm efficacy, monitor side effects, and compare the drug to existing treatments.
Conclusion
This compound, a selective PDE9 inhibitor, appears to have a favorable safety profile based on clinical trial data from its initial development program. While a quantitative therapeutic index is not publicly available, its tolerability in human studies suggests a potentially wider therapeutic window compared to first-generation, non-selective PDE inhibitors.
In comparison to PDE4 inhibitors, this compound's side effect profile, as observed so far, appears to be different, which is expected given the distinct physiological roles of PDE9 and PDE4. The therapeutic window of PDE4 inhibitors has improved with the development of second-generation and topical agents.
PDE5 inhibitors are generally known for their wide therapeutic windows in the treatment of erectile dysfunction. A direct comparison of the therapeutic window of this compound with PDE5 inhibitors is difficult due to their different mechanisms of action and target indications.
Further clinical development of this compound in heart failure will provide more definitive data on its therapeutic window in this new patient population. The ongoing and future studies will be crucial in establishing the optimal dose that maximizes efficacy while minimizing adverse effects, ultimately defining its place in the therapeutic landscape.
References
- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 7. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nextstepsinderm.com [nextstepsinderm.com]
- 10. Otezla (apremilast) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Apremilast in the therapy of moderate-to-severe chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tadalafil - Wikipedia [en.wikipedia.org]
- 15. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. content.abcam.com [content.abcam.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sildenafil: a review of its use in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tovinontrine
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of tovinontrine. The following procedural guidance is based on available data and general laboratory safety protocols for non-hazardous chemical waste.
Operational and Disposal Plan
This compound is classified and shipped as a non-hazardous chemical.[1] However, it is imperative to adhere to local regulations and institutional protocols for laboratory chemical waste disposal. The following steps provide a general framework for the proper disposal of this compound.
Step 1: Hazard Assessment
Before disposal, a final hazard assessment should be conducted. Review the available Safety Data Sheet (SDS) or product information. Although shipped as non-hazardous, understanding its chemical properties is crucial.
Step 2: Decontamination
If this compound has been used in biological experiments, all contaminated labware (e.g., flasks, pipettes, gloves) must be decontaminated using appropriate methods, such as autoclaving or chemical disinfection, before disposal.
Step 3: Segregation of Waste
Segregate this compound waste from other chemical waste streams. Solid this compound waste should be collected in a designated, clearly labeled, and sealed container.
Step 4: Disposal of Solid this compound
As a non-hazardous solid, this compound can typically be disposed of in a sanitary landfill.[2] However, it should not be placed in regular laboratory trash cans.[2] Collect the solid waste in a suitable container, label it clearly as "this compound Waste (Non-Hazardous)," and place it directly into the designated dumpster for solid waste.[2]
Step 5: Disposal of Empty Containers
Empty containers that previously held this compound should be managed to ensure no residual chemical remains. The containers should be defaced by removing or marking through the labels to indicate they no longer contain the hazardous material and can then be placed in the regular trash.[2]
Step 6: Consultation with Environmental Health and Safety (EHS)
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C21H26N6O2 | [1] |
| Molecular Weight | 394.48 g/mol | [1] |
| Exact Mass | 394.2117 u | [1] |
| Elemental Analysis | C: 63.94%, H: 6.64%, N: 21.30%, O: 8.11% | [1] |
| IC50 (PDE9A1) | 8.19 nM | [1] |
| IC50 (PDE9A2) | 9.99 nM | [1] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly available, likely due to its classification as a non-hazardous chemical for shipping purposes and the discontinuation of its clinical development. The disposal procedures outlined above are based on general best practices for non-hazardous laboratory waste.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tovinontrine
This document provides immediate safety, handling, and disposal information for Tovinontrine (CAS No. 2062661-53-2). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. For detailed specifications, always refer to the full Safety Data Sheet (SDS) provided by the supplier.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If not possible, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Use this compound in a well-ventilated laboratory, ideally within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Spill Prevention: Handle with care to prevent spills. Keep containers tightly closed when not in use.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Container: Keep in the original, tightly sealed container.
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
In case of accidental exposure or a spill, follow these procedures immediately. Ensure the laboratory is equipped with an accessible safety shower and eyewash station.[3]
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite). Collect and place in a suitable container for disposal. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[2][3]
-
Contaminated Materials: Used gloves, lab coats, and other contaminated materials should be collected in a designated, sealed container.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste. Do not allow it to enter drains or waterways.
-
Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Spill Response Protocol
This diagram illustrates the procedural steps for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
